L-Prolylglycine
Description
Prolylglycine has been reported in Homo sapiens with data available.
RN given refers to (L)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKSNIBMTUYWSH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317124 | |
| Record name | L-Prolylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2578-57-6 | |
| Record name | L-Prolylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Prolylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42521I3FYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prolylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of L-Prolylglycine
Introduction
This compound, a dipeptide composed of the amino acids L-proline and glycine, is a molecule of significant interest in biochemical and pharmaceutical research. As a product of protein catabolism, it is found endogenously in biological systems. Its unique structural features, conferred by the rigid pyrrolidine ring of proline, impart specific conformational properties that influence its biological activity. This document provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological signaling pathways associated with this compound and its derivatives.
Chemical Structure and Identification
This compound is formed through a peptide bond between the carboxyl group of L-proline and the amino group of glycine. The presence of the secondary amine within the proline ring structure is a key feature, influencing the peptide's conformation.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid | [1] |
| Common Synonyms | L-Prolyl-glycine, Pro-Gly, PG | [1][2] |
| CAS Number | 2578-57-6 | [1][2][3] |
| Chemical Formula | C₇H₁₂N₂O₃ | [1][3][4] |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)NCC(=O)O | [1] |
| InChI | InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)/t5-/m0/s1 | [1] |
| InChIKey | RNKSNIBMTUYWSH-YFKPBYRVSA-N |[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 172.18 g/mol | [1][3][4] |
| Appearance | Solid | [1] |
| Melting Point | 236 °C | [3] |
| Water Solubility | Freely soluble (439 g/L at 25 °C) | [3][5] |
| logP | -2.9 | [4] |
| pKa (Strongest Acidic) | 3.66 (Carboxylic acid) | [4] |
| pKa (Strongest Basic) | 9.81 (Pyrrolidine amine) |[4] |
Spectroscopic Data
Table 3: Expected Spectroscopic Features for this compound
| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | α-H (Proline) | ~4.0 - 4.5 ppm |
| α-H (Glycine) | ~3.8 - 4.2 ppm | |
| β, γ, δ-H (Proline) | ~1.8 - 3.7 ppm | |
| N-H (Amide & Amine) | Broad signals, variable | |
| O-H (Carboxylic Acid) | Broad signal, >10 ppm | |
| ¹³C NMR | C=O (Amide) | ~170 - 175 ppm |
| C=O (Carboxylic Acid) | ~175 - 180 ppm | |
| α-C (Proline) | ~60 ppm | |
| α-C (Glycine) | ~42 ppm | |
| β, γ, δ-C (Proline) | ~25 - 50 ppm | |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| N-H stretch (Amine/Amide) | 3200-3500 cm⁻¹ | |
| C-H stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | |
| C=O stretch (Amide I) | 1630-1680 cm⁻¹ | |
| N-H bend (Amide II) | 1510-1570 cm⁻¹ |
| Mass Spectrometry | [M+H]⁺ (Monoisotopic) | 173.0921 m/z |
Experimental Protocols: Synthesis
This compound, like other dipeptides, is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the efficient and controlled assembly of amino acids on an insoluble resin support.[2][6]
General Protocol for Fmoc-Based Solid-Phase Synthesis of this compound
This protocol outlines the general steps for synthesizing this compound using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.
-
Resin Preparation and Loading:
-
Select an appropriate resin, such as a 2-chlorotrityl chloride resin, for obtaining a C-terminal carboxylic acid.[7]
-
Swell the resin in a suitable solvent (e.g., dichloromethane, DCM).
-
Covalently attach the first amino acid, Fmoc-Gly-OH, to the resin in the presence of a base like N,N-diisopropylethylamine (DIEA). This anchors the glycine to the solid support.
-
"Cap" any unreacted sites on the resin using a small alcohol like methanol to prevent side reactions.
-
-
Peptide Chain Elongation Cycle:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound glycine using a solution of 20% piperidine in dimethylformamide (DMF). This exposes the free amine for the next coupling step.[7]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Activation & Coupling: Activate the carboxyl group of the second amino acid, Fmoc-Pro-OH, using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add this activated amino acid solution to the resin to form the peptide bond.
-
Washing: Wash the resin again with DMF and DCM to remove excess reagents and byproducts.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, remove the N-terminal Fmoc group from the proline residue as described above.
-
Cleave the completed dipeptide from the resin and simultaneously remove any side-chain protecting groups (not required for Pro or Gly) using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers.
-
-
Purification and Characterization:
-
Precipitate the crude peptide from the cleavage solution using cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final this compound product using mass spectrometry and NMR spectroscopy.
-
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Biological Activity and Signaling Pathways
While this compound is an endogenous dipeptide, much of the detailed pharmacological research has focused on its synthetic derivative, N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept) . Noopept is a nootropic agent that is considered a pro-drug of cycloprolylglycine.[8] It has demonstrated neuroprotective and cognitive-enhancing effects.[9]
The mechanism of action for Noopept is multifaceted and involves the modulation of key neurotrophic factors and cellular stress response pathways.[1][10]
-
Upregulation of Neurotrophic Factors: Studies have shown that Noopept increases the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[3][10] These neurotrophins are critical for neuronal survival, differentiation, and synaptic plasticity, processes fundamental to learning and memory.
-
Modulation of HIF-1 Signaling: Noopept has been shown to increase the DNA-binding activity of Hypoxia-Inducible Factor 1 (HIF-1).[3][4][10] HIF-1 is a transcription factor that plays a crucial role in the cellular adaptive response to low oxygen (hypoxia) and other stressors. By activating HIF-1, Noopept may enhance the expression of genes involved in neuroprotection, angiogenesis, and glucose metabolism, thereby protecting neurons from ischemic and oxidative damage.
This compound itself is suggested to have potential neuroprotective properties, but its specific signaling mechanisms are less well-defined compared to its synthetic analogues.[5]
Caption: Simplified signaling pathway for the neuroprotective effects of Noopept.
References
- 1. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. examine.com [examine.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
L-Prolylglycine Analogs in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological functions of L-Prolylglycine analogs, primarily focusing on the synthetic nootropic agent N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), in the central nervous system (CNS). It covers its neuroprotective and cognitive-enhancing properties, underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.
Introduction
N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept, is a dipeptide analog of the racetam drug piracetam.[1][2] Developed in Russia, it has garnered significant attention for its potent nootropic and neuroprotective effects, which are reported to be 1000 times higher than those of piracetam.[3] Noopept is a prodrug that is metabolized to the endogenous neuropeptide cycloprolylglycine (CPG).[4] This guide will delve into the multifaceted mechanisms of action of Noopept and its metabolites, their impact on neuronal signaling, and their potential therapeutic applications in neurological disorders.
Core Biological Functions in the CNS
The biological activities of Noopept in the central nervous system are multifaceted, encompassing neuroprotection, cognitive enhancement, and anxiolytic effects. These functions are attributed to its influence on several key signaling pathways and molecular processes.
Neuroprotection
Noopept exhibits significant neuroprotective properties in various in vitro and in vivo models of neuronal damage. Its protective effects are mediated through several mechanisms:
-
Anti-excitotoxicity: Noopept has been shown to protect neurons from glutamate-induced excitotoxicity.[5][6]
-
Antioxidant and Anti-inflammatory Action: The compound demonstrates antioxidant properties by reducing oxidative stress and has anti-inflammatory effects.[3]
-
Inhibition of Apoptosis: In cellular models of Alzheimer's disease, Noopept has been shown to reduce apoptosis.[1]
-
Attenuation of Tau Hyperphosphorylation: Noopept can decrease the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[1][7]
Cognitive Enhancement
Noopept has been reported to improve various aspects of cognition, including memory formation, consolidation, and retrieval.[3] Its cognitive-enhancing effects are linked to:
-
Modulation of Neurotrophic Factors: Noopept stimulates the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[8][9] These neurotrophins are crucial for neuronal survival, synaptic plasticity, and cognitive function.
-
Cholinergic System Modulation: Evidence suggests that Noopept may exert its effects by enhancing cholinergic neurotransmission.[5]
Anxiolytic Effects
In addition to its neuroprotective and nootropic properties, Noopept has been observed to have an anxiolytic (anti-anxiety) effect.[3]
Molecular Mechanisms of Action
The diverse biological functions of Noopept are underpinned by its interaction with multiple molecular targets and signaling cascades.
Activation of Hypoxia-Inducible Factor 1 (HIF-1)
A primary mechanism of action for Noopept is the activation of Hypoxia-Inducible Factor 1 (HIF-1).[10] HIF-1 is a transcription factor that plays a crucial role in the cellular response to hypoxia and is involved in angiogenesis, erythropoiesis, and cell survival. By activating HIF-1, Noopept can trigger a cascade of downstream genes that contribute to its neuroprotective effects. Molecular docking studies suggest that Noopept and its metabolite, L-isomer of N-phenyl-acetylprolyl, can bind to the active site of prolyl hydroxylase 2, an enzyme that regulates HIF-1α stability.[5]
Modulation of AMPA and TrkB Receptors by Cycloprolylglycine (CPG)
Noopept is a prodrug of the endogenous dipeptide cycloprolylglycine (CPG).[4] CPG acts as a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and influences the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway through Tropomyosin receptor kinase B (TrkB) activation.[8] The neuroprotective effect of CPG has been shown to be dependent on the activation of both AMPA and TrkB receptors.[8]
Quantitative Data
The following tables summarize quantitative data from various studies on the effects of Noopept.
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| HIF-1 DNA-Binding Activity | HEK293 cells | 10 µM Noopept for 24 hours | 43% increase | [11] |
| Cell Viability (vs. Aβ₂₅₋₃₅ toxicity) | PC12 cells | 10 µM Noopept pre-treatment | Increased to 230 ± 60.45% | [1] |
| Apoptosis (vs. Aβ₂₅₋₃₅ toxicity) | PC12 cells | 10 µM Noopept pre-treatment | Significant reduction in early and late apoptotic cells | [1] |
| Intracellular ROS (vs. Aβ₂₅₋₃₅ toxicity) | PC12 cells | 10 µM Noopept pre-treatment | Significant reduction | [1] |
| Mitochondrial Membrane Potential (vs. Aβ₂₅₋₃₅ toxicity) | PC12 cells | 10 µM Noopept pre-treatment | Significant enhancement | [1] |
| Tau Phosphorylation (p-tau Ser396) (vs. Aβ₂₅₋₃₅ toxicity) | PC12 cells | 10 µM Noopept pre-treatment | Significant decline | [1] |
| Treatment | Brain Region | Change in NGF mRNA | Change in BDNF mRNA | Reference |
| Single dose (0.5 mg/kg) | Hippocampus | 1.94 ± 0.32 (relative to control) | 1.68 ± 0.17 (relative to control) | [12] |
| Chronic treatment (28 days, 0.5 mg/kg/day) | Hippocampus | Potentiated effect | Potentiated effect | [12] |
| Single dose | Cerebral Cortex | Below control | Below control | [12] |
| Chronic treatment (28 days) | Cerebral Cortex | No significant change | Slight increase | [12] |
| Parameter | Value | Reference |
| AMPA Receptor Binding (IC₅₀) | 80 ± 5.6 µM | [13] |
| Study Population | Treatment | Duration | Outcome | Reference |
| Patients with mild cognitive disorders | 10 mg Noopept twice daily | 56 days | MMSE score increased from 26 to 29 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Noopept.
In Vitro Neuroprotection Assay against Aβ₂₅₋₃₅ Toxicity
This protocol describes a typical in vitro experiment to assess the neuroprotective effects of Noopept against amyloid-beta (Aβ) induced toxicity in a neuronal cell line.[1][14]
1. Cell Culture and Differentiation:
- PC12 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum, 5% horse serum, 2 mM L-glutamine, and 50 μg/ml gentamicin.
- To induce differentiation into a neuronal phenotype, cells are treated with 50 ng/ml Nerve Growth Factor (NGF) in DMEM with 1% FBS for 5 days.
2. Noopept Pre-treatment:
- Differentiated PC12 cells are pre-treated with 10 µM Noopept for 72 hours.
3. Induction of Toxicity:
- After pre-treatment, the cells are exposed to 5 µM of the Aβ₂₅₋₃₅ peptide for 24 hours to induce cytotoxicity.
4. Assessment of Cell Viability (MTT Assay):
- Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Cells are incubated with MTT solution (0.5 mg/ml) for 4 hours at 37°C.
- The resulting formazan crystals are solubilized with dimethylsulfoxide (DMSO).
- Absorbance is measured at 540 nm using a microplate reader.
5. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining):
- Apoptosis is quantified by flow cytometry after staining cells with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
6. Measurement of Intracellular Reactive Oxygen Species (ROS):
- Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
HIF-1 Luciferase Reporter Assay
This protocol outlines the methodology to measure the effect of Noopept on the transcriptional activity of HIF-1.[15]
1. Cell Line and Reporter Construct:
- HEK293 or SH-SY5Y cells are commonly used.
- Cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) upstream of the luciferase gene. A co-reporter plasmid (e.g., Renilla luciferase) is used for normalization.
2. Cell Treatment:
- Transfected cells are treated with various concentrations of Noopept (e.g., 10 µM, 100 µM) for a specified duration (e.g., 24 hours).
- In some experiments, hypoxia is mimicked by treating cells with CoCl₂ (e.g., 100 µM) with or without Noopept.
3. Luciferase Activity Measurement:
- Cells are lysed, and luciferase activity is measured using a luminometer according to the dual-luciferase reporter assay system protocol.
- The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.
Western Blot Analysis of Phosphorylated Tau
This protocol details the procedure for quantifying the levels of phosphorylated tau protein in cell lysates.[1][2][16]
1. Protein Extraction:
- Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
- The membrane is incubated with a primary antibody specific for phosphorylated tau at a particular site (e.g., anti-p-tau Ser396) overnight at 4°C.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- A loading control antibody (e.g., anti-β-tubulin or anti-GAPDH) is used to ensure equal protein loading.
4. Detection and Quantification:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The band intensities are quantified using densitometry software, and the level of phosphorylated tau is normalized to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow related to the study of this compound analogs.
Conclusion
N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) is a promising nootropic and neuroprotective agent with a complex and multifaceted mechanism of action in the central nervous system. Its ability to modulate key signaling pathways involved in neuronal survival, plasticity, and response to stress, such as the HIF-1 and neurotrophin pathways, highlights its therapeutic potential for a range of neurological disorders characterized by cognitive decline and neuronal damage. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate its efficacy and safety profile in human populations. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals engaged in the study of this compound analogs and their therapeutic applications in neuroscience.
References
- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. distillersr.com [distillersr.com]
- 4. examine.com [examine.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 9. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular and functional evaluation of a novel HIF inhibitor, benzopyranyl 1,2,3-triazole compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide to the Endogenous Sources and Synthesis of L-Prolylglycine
Executive Summary
L-Prolylglycine (Pro-Gly) is a dipeptide with emerging significance in neuroscience, primarily due to its relationship with the neuroactive cyclized form, cyclo-L-prolylglycine (cGP), and its role as a metabolite of the nootropic compound Noopept. This technical guide provides a comprehensive overview of the endogenous origins, synthesis pathways, and analytical methodologies for this compound. The primary endogenous source of this dipeptide is not de novo synthesis but rather the catabolic degradation of proline-rich proteins, most notably collagen. Key enzymes, including matrix metalloproteinases and prolidase, are critical in this process. Exogenously, this compound is produced via the metabolism of the synthetic nootropic N-phenylacetyl-L-prolylglycine ethyl ester (Noopept). While quantitative data for this compound in biological tissues is scarce in current literature, its metabolite cGP has been measured in human cerebrospinal fluid. This guide details established experimental protocols for the extraction and quantification of related peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents key biological signaling pathways associated with its neuroactive metabolite, cGP.
Introduction to this compound
This compound is a dipeptide composed of the amino acids L-proline and L-glycine, linked by a peptide bond. While it can be considered an intermediate in general protein turnover, its significance has grown due to its connection with its cyclized, biologically active metabolite, cyclo-L-prolylglycine (cGP). cGP is recognized as an endogenous neuropeptide that positively modulates AMPA receptors and influences neurotrophic factor signaling[1]. Furthermore, this compound is a principal metabolite of the widely researched nootropic agent Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), positioning it as a key molecule in understanding the pharmacological effects of this prodrug[1][2]. This guide elucidates the pathways of its formation from both internal and external sources.
Endogenous Sources and Synthesis Pathways
The endogenous formation of this compound is primarily a result of the breakdown of existing proteins rather than direct synthesis from its constituent amino acids.
Primary Source: Collagen Catabolism
Collagen, the most abundant protein in mammals, is uniquely rich in glycine and proline residues, often appearing in repeating Gly-X-Y motifs where X is frequently proline and Y is hydroxyproline[3]. The degradation of collagen is a major source of proline-containing dipeptides, including this compound.
This process involves:
-
Initial Cleavage: Native fibrillar collagens are resistant to general proteases. Their degradation is initiated by specific matrix metalloproteinases (MMPs), such as MMP-1, MMP-8, and MMP-13, which cleave the intact triple helix at a specific site[3].
-
Denaturation and Further Degradation: This initial cleavage destabilizes the collagen molecule, causing it to unwind into gelatinous fragments at physiological temperatures. These fragments are then susceptible to further breakdown by a wider range of proteases, including other MMPs and gelatinases.
-
Release of Dipeptides: This extensive proteolysis generates a pool of small peptides, including various imidodipeptides with a C-terminal proline or hydroxyproline.
The Role of Prolidase (PEPD)
Prolidase (EC 3.4.13.9), also known as Peptidase D, is a cytosolic enzyme with a unique and critical specificity for cleaving Xaa-Pro or Xaa-Hyp dipeptides[4]. It catalyzes the final, rate-limiting step in collagen degradation by hydrolyzing these dipeptides to release a free amino acid and proline (or hydroxyproline)[4]. This action is essential for recycling proline for the re-synthesis of collagen and other proteins. While its primary substrates are diverse imidodipeptides, prolidase activity is central to the turnover of proline-containing dipeptides and thus intrinsically linked to the metabolic fate of this compound released during proteolysis[4][5].
References
- 1. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of L-Prolylglycine in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the neuronal mechanisms of L-Prolylglycine and its derivatives, focusing on quantitative data, experimental methodologies, and visual representations of key pathways.
Introduction
This compound is a dipeptide that has garnered significant interest in the field of neuroscience for its nootropic and neuroprotective properties. Its derivatives, particularly N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) and the endogenous metabolite Cyclo-L-prolylglycine (CPG), have been the subject of numerous studies to elucidate their mechanisms of action at the cellular and molecular levels. This technical guide synthesizes the current understanding of how these compounds exert their effects on neuronal cells, with a focus on key signaling pathways, quantitative experimental data, and detailed methodologies for replication and further investigation.
Core Mechanisms of Action
The neuroprotective and cognitive-enhancing effects of this compound derivatives are not attributed to a single receptor-ligand interaction but rather to a multi-faceted mechanism involving the modulation of several key intracellular signaling pathways. The two primary pathways identified are the activation of Hypoxia-Inducible Factor 1 (HIF-1) and the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which in turn influences the expression of neurotrophic factors.
HIF-1 Signaling Pathway
Noopept, a pro-drug of CPG, has been shown to upregulate the HIF-1 signaling pathway. HIF-1 is a transcription factor that plays a crucial role in the cellular response to hypoxia and has been implicated in neuroprotection.
-
Mechanism: Noopept and its metabolite, L-isomer of N-phenyl-acetylprolyl, are suggested to bind to the active site of prolyl hydroxylase 2 (PHD2)[1][2]. PHDs are enzymes that, under normoxic conditions, hydroxylate the alpha subunit of HIF-1 (HIF-1α), marking it for proteasomal degradation[3][4]. By inhibiting PHD2, Noopept stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia-Response Elements (HREs) in the promoter regions of target genes[2][5]. This leads to the transcription of genes involved in neuroprotection, such as Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF).
-
Quantitative Data:
Compound Cell Line Concentration Effect on HIF-1 Activity Reference Noopept HEK293 10 µM 43% increase in DNA-binding activity [2] Noopept HEK293 10 µM, 100 µM Increase in HIF-1-dependent luciferase activity [2] Noopept SH-SY5Y 0.1 mM 40% activation over hypoxia-mimetic induced response [5] Noopept SH-SY5Y 0.1 mM 20% increase in HIF-1α mRNA, 30% increase in HIF-1α protein [5]
AMPA Receptor Modulation and Neurotrophin Expression
Cyclo-L-prolylglycine (CPG) has been identified as an endogenous positive allosteric modulator of AMPA receptors[6][7][8][9][10]. This modulation is a key component of its neuroprotective and cognitive-enhancing effects.
-
Mechanism: CPG enhances the transmembrane currents mediated by AMPA receptors. This potentiation of glutamatergic signaling is believed to trigger downstream pathways that lead to the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF)[11][12][13][14]. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating signaling cascades that promote neuronal survival, synaptic plasticity, and cognitive function. The neuroprotective effects of CPG have been shown to be dependent on the activation of both AMPA and TrkB receptors.
-
Quantitative Data:
Compound Model System Concentration / Dosage Effect Reference Cyclo-L-prolylglycine (CPG) Rat cerebellar Purkinje cells 10⁻⁶ M Significant enhancement of transmembrane AMPA currents [6] Noopept Rat hippocampus (acute admin.) Not specified Increased mRNA expression of NGF and BDNF [11] Cyclo-L-prolylglycine (CPG) Mice (chronic admin.) 2 mg/kg for 14 days Increased Bdnf mRNA level in the frontal cortex [11] Noopept Rat brain IC₅₀ = 80 ± 5.6 µM Competition with a selective AMPA receptor agonist [11]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
References
- 1. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of Ionotropic Glutamate Receptors: An Outlook on New Therapeutic Approaches To Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BDNF and the maturation of posttranscriptional regulatory networks in human SH-SY5Y neuroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Prolific Research of L-Prolylglycine Derivatives: A Technical Guide
Foreword: The quest for cognitive enhancers has led researchers down many avenues, with a significant focus on peptidomimetics. Among these, derivatives of L-Prolylglycine have garnered substantial attention. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted research surrounding a prominent member of this class, N-phenylacetyl-L-prolylglycine ethyl ester, widely known as Noopept. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways.
Discovery and Synthesis
The development of Noopept (also referred to as GVS-111) originated at the Zakusov Institute of Pharmacology of the Russian Academy of Medical Sciences.[1] Its synthesis, first reported in 1996, was conceptually driven by the structures of the nootropic drug Piracetam and the endogenous neuropeptide cycloprolylglycine.[1][2] The rationale was to create a dipeptide analog of Piracetam with potentially higher efficacy.
Synthetic Protocol
The synthesis of N-phenylacetyl-L-prolylglycine ethyl ester involves a multi-step process. A common approach is the condensation of N-phenylacetyl-L-proline with glycine ethyl ester.[3]
Step 1: Preparation of N-phenylacetyl-L-proline
-
L-proline is dissolved in a strong base solution.
-
Phenylacetyl chloride and a second strong base solution are added dropwise to the reaction mixture.
-
The aqueous layer containing the product is extracted with ethyl acetate to remove impurities.
-
The pH of the aqueous layer is adjusted to below 7, and the product is extracted with dichloromethane.
-
The organic layer is dried over a neutral drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield N-phenylacetyl-L-proline.[4]
Step 2: Condensation with Glycine Ethyl Ester
-
N-phenylacetyl-L-proline is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and dichloromethane.
-
A coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), are added to the solution at a reduced temperature (0-5 °C).
-
A mixture of glycine ethyl ester hydrochloride and a base (e.g., triethylamine) in a solvent is then added to the reaction.
-
The reaction mixture is stirred for an extended period (e.g., overnight) to allow for the formation of the peptide bond.
-
The resulting N-phenylacetyl-L-prolylglycine ethyl ester is then purified.[3]
Pharmacokinetics and Metabolism
Noopept is characterized by its rapid absorption and metabolism. Following oral administration, it is quickly absorbed from the gastrointestinal tract.[5] However, the parent compound has a short half-life and is extensively metabolized.[5][6] A key metabolic pathway involves the cyclization of the prolylglycine moiety to form cyclo-L-prolylglycine (CPG), an endogenous neuropeptide that is believed to contribute significantly to the pharmacological effects of Noopept.[5][7]
Pharmacokinetic Parameters in Preclinical Models
The following table summarizes key pharmacokinetic parameters of Noopept in rats.
| Parameter | Value | Species | Administration Route | Dosage | Source |
| Tmax | 0.116 hours (7 minutes) | Rat | Oral | 50 mg/kg | [8] |
| Cmax (Serum) | 0.82 mcg/mL | Rat | Oral | 50 mg/kg | [8] |
| Half-life | Increases in the order: rat < rabbit < human | Multiple | - | - | [5] |
Mechanism of Action
The biological effects of this compound derivatives, particularly Noopept, are multifaceted, involving the modulation of several key signaling pathways related to neuroprotection and cognitive function.
Modulation of Neurotrophic Factors
Noopept has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[9] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity. The upregulation of NGF and BDNF is thought to be a primary contributor to the nootropic and neuroprotective effects of the compound.
Hypoxia-Inducible Factor 1 (HIF-1) Activation
Research has demonstrated that Noopept can increase the DNA-binding activity of Hypoxia-Inducible Factor 1 (HIF-1).[10][11] HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is involved in angiogenesis, glucose metabolism, and cell survival. The activation of HIF-1 by Noopept is proposed to be a key mechanism underlying its neuroprotective effects, particularly in conditions of cerebral ischemia.[10][12] This effect is thought to be mediated through the inhibition of prolyl hydroxylase 2, an enzyme that targets the HIF-1α subunit for degradation under normoxic conditions.[10]
Cholinergic and Glutamatergic System Modulation
Noopept has also been reported to exhibit cholinopositive properties and to modulate the glutamatergic system, which are both critical for learning and memory processes.[2] Its metabolite, cycloprolylglycine, has been shown to be a positive modulator of AMPA receptors.[13]
Preclinical and Clinical Research Findings
The therapeutic potential of Noopept has been investigated in a variety of preclinical models and in clinical studies, primarily focusing on its nootropic, neuroprotective, and anxiolytic properties.
Preclinical Efficacy Data
The following table summarizes the effective dose ranges of Noopept in various preclinical models of cognitive impairment and neurodegeneration.
| Preclinical Model | Effect Observed | Effective Dose Range (i.p.) | Source |
| Olfactory Bulbectomy (rats) | Restoration of memory | 0.01 mg/kg for 21 days | [8] |
| Scopolamine-induced Amnesia (rats) | Anti-amnesic effect | 0.5 mg/kg | [8] |
| Cerebral Hypoxia (rats) | Restoration of memory | Not specified | [8] |
| Learned Helplessness (rats) | Abolished effects | 0.05-0.10 mg/kg | [8] |
Clinical Study Data
Clinical trials have explored the efficacy of Noopept in patients with mild cognitive impairment of various origins.
| Study Population | Treatment | Duration | Key Findings | Source |
| Patients with mild cognitive disorders (cerebrovascular or post-traumatic) | 20 mg Noopept daily | 56 days | Improved MMSE scores from 26 to 29; 1.8-fold fewer side effects than Piracetam. | [8][14] |
| Stroke patients with mild cognitive impairment | 20 mg Noopept daily | 2 months | Significant improvement in cognitive functions as assessed by MMSE and other neuropsychological tests. | [15][16] |
Key Experimental Protocols
The following sections provide an overview of the methodologies for key behavioral assays used in the preclinical evaluation of this compound derivatives.
Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
Apparatus:
-
A large circular pool (typically 1.5-2 m in diameter) filled with opaque water.
-
An escape platform submerged just below the water's surface.
-
Various distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase: The rodent is placed in the pool from different starting positions and must learn the location of the hidden platform using the distal cues. This is typically conducted over several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[17][18]
References
- 1. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]
- 4. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. researchgate.net [researchgate.net]
- 7. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 10. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of the Neuropeptide Cycloprolylglycine Depends on AMPA- and TrkB-Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. [Noopept in the treatment of mild cognitive impairment in patients with stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Morris Water Maze Training in Mice Elevates Hippocampal Levels of Transcription Factors Nuclear Factor (Erythroid-derived 2)-like 2 and Nuclear Factor Kappa B p65 [frontiersin.org]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
L-Prolylglycine and its Derivatives: A Technical Guide to their Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolylglycine is a dipeptide that has garnered interest for its potential neuroprotective properties. However, the majority of research has focused on its more potent synthetic analogue, N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), and its primary metabolite, cyclo-L-prolylglycine (CPG). This guide provides a comprehensive technical overview of the neuroprotective mechanisms of this compound and its derivatives, with a strong emphasis on the existing data for Noopept and CPG due to the limited direct research on the parent compound. The information presented herein is intended to support further research and drug development in the field of neuroprotection.
The neuroprotective effects of these compounds are multifaceted, involving the modulation of neurotrophic factor expression, attenuation of neuroinflammation and oxidative stress, and the inhibition of apoptotic pathways. This document will delve into the signaling pathways implicated in these processes, present quantitative data from key studies, and provide detailed experimental protocols.
Core Neuroprotective Mechanisms
The neuroprotective actions of this compound derivatives, particularly Noopept and CPG, are attributed to several key mechanisms:
-
Modulation of Neurotrophic Factors: Noopept has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[1][2] This upregulation of neurotrophins is crucial for neuronal survival, differentiation, and synaptic plasticity.[3][4] CPG has also been found to increase BDNF levels in neuronal cells.[5]
-
Anti-Inflammatory Effects: Noopept exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines. In models of neuroinflammation, Noopept administration has been shown to decrease the levels of spinal microglial activity markers and microglia-dependent BDNF and pro-BDNF expression.[6] This modulation of microglial activation is a key aspect of its neuroprotective capacity.[7][8][9]
-
Reduction of Oxidative Stress: These compounds demonstrate significant antioxidant activity. Noopept protects against oxidative damage by reducing the accumulation of reactive oxygen species (ROS).[10] This is critical in neurodegenerative conditions where oxidative stress is a major contributor to neuronal cell death.[11][12]
-
Anti-Apoptotic Activity: A crucial component of the neuroprotective effects of this compound derivatives is their ability to inhibit apoptosis. Noopept has been observed to suppress the mitochondrial apoptotic pathway, thereby promoting neuronal cell survival.[10][13] It reduces the percentage of early and late apoptotic cells in neuronal cultures exposed to toxins.[5][10]
Signaling Pathways
The neuroprotective effects of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways.
HIF-1 Signaling Pathway
Noopept has been shown to activate the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[14] HIF-1 is a transcription factor that plays a critical role in the cellular response to low oxygen conditions and has been implicated in neuroprotection. By stabilizing the HIF-1α subunit, Noopept may promote the expression of genes involved in cell survival and adaptation to stress.
BDNF/TrkB Signaling Pathway
Noopept and CPG have been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[1][5] This signaling cascade is fundamental for neuronal survival, growth, and synaptic plasticity. Activation of this pathway can lead to the downstream activation of pro-survival pathways such as the MAPK/ERK and PI3K/Akt pathways.
Quantitative Data
The following tables summarize quantitative data from key in vitro and in vivo studies on the neuroprotective effects of Noopept and Cyclo-L-prolylglycine.
Table 1: In Vitro Studies on Neuroprotection
| Compound | Cell Line | Insult | Concentration | Effect | Reference |
| Noopept | PC12 | Aβ (25-35) | 10 µM | Increased cell viability, reduced apoptosis, ROS, and intracellular calcium. | [10][15] |
| Noopept | SH-SY5Y | α-synuclein | Not specified | Increased cell viability and reduced oxidative stress. | [10] |
| Cyclo-L-prolylglycine | SH-SY5Y | 6-hydroxydopamine | 10⁻⁵ - 10⁻⁸ M | Neuroprotective effect observed. | |
| Cyclo-L-prolylglycine | Neuronal cells | Glutamate, 6-oxydopamine | 10⁻⁷ and 10⁻³ M | Increased BDNF content. | [5] |
Table 2: In Vivo Studies on Neuroprotection
| Compound | Animal Model | Dosage | Effect | Reference |
| Noopept | Rat (Alzheimer's model) | 0.5 mg/kg (i.p.) | Prevented memory disorders. | |
| Noopept | Rat (Inflammatory pain) | Not specified | Decreased spinal cell apoptosis and hyperalgesia. | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: PC12 cells are seeded in 96-well plates and differentiated with Nerve Growth Factor (NGF).
-
Induction of Injury: Cells are exposed to a neurotoxic agent, such as Aβ peptide, to induce cell death.
-
Treatment: Cells are pre-treated or co-treated with the compound of interest (e.g., Noopept).
-
MTT Incubation: MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Neuropeptide Cyclo-L-Prolylglycine on Cell Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noopept; a nootropic dipeptide, modulates persistent inflammation by effecting spinal microglia dependent Brain Derived Neurotropic Factor (BDNF) and pro-BDNF expression throughout apoptotic process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potential for Natural Antioxidant Supplementation in the Early Stages of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nootropicsexpert.com [nootropicsexpert.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics and Metabolism of L-Prolylglycine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolylglycine is a dipeptide that has garnered interest in the field of neuroscience, primarily as a key intermediate in the metabolism of the nootropic prodrug N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept (GVS-111). Understanding the in vivo fate of this compound is crucial for elucidating the mechanism of action of Noopept and for the development of new therapeutic agents targeting cognitive function. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on its formation from Noopept and its subsequent conversion to the active metabolite, cyclo-L-prolylglycine (CPG).
Metabolic Pathway of Noopept
The primary route of this compound formation in vivo is through the enzymatic hydrolysis of Noopept. Following administration, Noopept undergoes a two-step metabolic conversion. The first step involves the hydrolysis of the ethyl ester bond, followed by the cleavage of the N-phenylacetyl group, yielding this compound. This intermediate is then rapidly cyclized to form the pharmacologically active metabolite, cyclo-L-prolylglycine.
Pharmacokinetics
Direct pharmacokinetic studies on this compound are scarce due to its transient nature as an intermediate metabolite. Most quantitative data available pertains to the parent prodrug, Noopept, and the main active metabolite, CPG.
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for Noopept and its major metabolite, cyclo-L-prolylglycine, in rats. This data provides context for the metabolic window in which this compound is formed and converted.
Table 1: Pharmacokinetic Parameters of Noopept in Rats
| Parameter | Administration Route | Dose (mg/kg) | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| Noopept | Oral | 50 | 0.82 µg/mL (serum) | 0.116 h (7 min) | - | Low | [1] |
| Oral | 50 | 1.289 µg/mL (brain) | 0.115 h (7 min) | - | - | [1] | |
| Intravenous | - | - | - | ~5-10 min | - | [2] |
Table 2: Concentration of Cyclo-L-prolylglycine (CPG) after Noopept Administration in Rats
| Analyte | Administration Route | Dose (mg/kg) | Tissue | Concentration Change | Time Point | Reference |
| Cyclo-L-prolylglycine | Intraperitoneal | 5 | Brain | 2.5-fold increase | 1 h | [3] |
Experimental Protocols
The in vivo study of this compound metabolism primarily involves the administration of its prodrug, Noopept, to animal models, followed by the collection and analysis of biological samples.
General Experimental Workflow
Key Methodologies
1. Animal Studies:
-
Species: Wistar rats are commonly used as the animal model.
-
Drug Administration: Noopept (GVS-111) is typically administered via oral gavage or intraperitoneal injection at doses ranging from 0.5 to 50 mg/kg.[1][3]
-
Sample Collection: Blood samples are collected at various time points post-administration. Animals are euthanized, and brain tissue is rapidly excised and frozen for subsequent analysis.
2. Sample Preparation:
-
Brain Tissue Homogenization: Brain tissue is homogenized in a suitable buffer, often an acidic solution to precipitate proteins and stabilize the analytes.
-
Protein Precipitation: A common method for plasma and brain homogenate cleanup involves protein precipitation with organic solvents like acetonitrile or acids such as perchloric acid.
-
Extraction: The supernatant containing the analytes of interest is collected after centrifugation.
3. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating Noopept and its metabolites.[3] Reverse-phase columns are typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods have also been utilized for the analysis of Noopept metabolites.[3] Derivatization of the analytes is often necessary to increase their volatility for GC analysis.
-
Mass Spectrometry (MS): Coupling of HPLC or GC with a mass spectrometer allows for sensitive and specific detection and quantification of the parent drug and its metabolites.
Signaling Pathways
While the direct signaling pathways of this compound are not well-defined, the neuroprotective and nootropic effects of its metabolic precursor, Noopept, and its successor, CPG, are thought to involve the modulation of several key signaling pathways in the brain.
Conclusion and Future Directions
The in vivo study of this compound is intrinsically linked to the pharmacokinetics and metabolism of its prodrug, Noopept. Current evidence confirms that this compound is a transient intermediate in the metabolic cascade that leads to the formation of the active metabolite, cyclo-L-prolylglycine. However, a significant gap exists in the literature regarding the specific quantitative pharmacokinetic profile of this compound itself. Future research should focus on the development and application of highly sensitive analytical methods to quantify the concentrations of this compound in biological matrices over time. This will enable a more precise understanding of its formation and degradation kinetics, which is essential for fully characterizing the pharmacological activity of Noopept and for the rational design of novel dipeptide-based therapeutics.
References
L-Prolylglycine Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-prolylglycine, a dipeptide, and its derivatives have emerged as a promising class of compounds with significant biological activity, particularly in the realm of neuroscience. These molecules, most notably N-phenylacetyl-L-prolylglycine ethyl ester (commercially known as Noopept) and its primary active metabolite, cycloprolylglycine (CPG), have demonstrated potent nootropic, neuroprotective, and anxiolytic properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of action of key this compound derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.
Core this compound Derivatives and Their Biological Activities
The biological effects of this compound derivatives are diverse, ranging from cognitive enhancement to neuroprotection against various insults. The following tables summarize the key derivatives and their reported biological activities with available quantitative data.
Table 1: Nootropic and Neuroprotective this compound Derivatives
| Derivative | Structure | Biological Activity | Quantitative Data |
| N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) | C₁₇H₂₂N₂O₄ | Nootropic, neuroprotective, anxiolytic.[1][2] Enhances memory consolidation and retrieval.[3] Exhibits a positive influence on cognitive function and may reduce cognitive impairment of cerebrovascular and post-traumatic origin.[1] | Effective oral dose in animal models is significantly lower than piracetam.[1][3] In vitro, 10 μM Noopept increases the DNA-binding activity of HIF-1 by 43%.[4] |
| Cycloprolylglycine (CPG) | C₇H₁₀N₂O₂ | Endogenous nootropic and anxiolytic.[5][6] Neuroprotective against ischemia and glutamate neurotoxicity.[7] Positive modulator of AMPA receptors.[8] | Demonstrates antiamnesic activity in rats at a dose of 0.1 mg/kg (i.p.).[6] |
| N-phenylacetylglycyl-L-proline ethyl ester (GZK-111) | C₁₇H₂₂N₂O₄ | Nootropic, anxiolytic, and antihypoxic activities.[5][6] Converts to CPG in the body.[6] | Possesses nootropic, anxiolytic, and antihypoxic activities at doses of 0.1 – 1.5 mg/kg (i.p.).[5][6] |
| Glycyl-L-prolyl-L-glutamic acid (GPE) analogues | Modified tripeptides | Neuroprotective, anti-inflammatory.[9] | Specific analogues have shown protective properties in cellular models of neuroinflammation.[9] |
Experimental Protocols
This section details the methodologies for the synthesis of key this compound derivatives and the experimental procedures used to assess their biological activity.
Synthesis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)
Method 1: Two-Step Synthesis
-
Synthesis of N-phenylacetyl-L-proline:
-
To a solution of L-proline in an aqueous basic solution, phenylacetyl chloride is added dropwise.
-
The reaction mixture is stirred at a controlled temperature (e.g., 0-5°C).
-
After the reaction, the mixture is acidified to precipitate the N-phenylacetyl-L-proline.
-
The crude product is then purified by recrystallization.[10]
-
-
Esterification and Coupling:
-
N-phenylacetyl-L-proline is dissolved in a suitable organic solvent (e.g., a mixture of THF and dichloromethane).
-
A coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), are added.[10]
-
A mixture of glycine ethyl ester hydrochloride and a base (e.g., triethylamine) is added to the reaction mixture.[10]
-
The reaction is stirred for an extended period (e.g., 48 hours) at room temperature.[10]
-
The final product, N-phenylacetyl-L-prolylglycine ethyl ester, is purified by filtration and recrystallization from ethanol.[10]
-
Biological Activity Assays
HIF-1 Luciferase Reporter Assay (for Noopept)
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in DMEM medium supplemented with fetal bovine serum and antibiotics.[1]
-
Cells are seeded in 96-well plates and transiently transfected with a luciferase reporter construct containing binding sites for HIF-1, using a suitable transfection reagent like Lipofectamine 2000.[1]
-
-
Compound Treatment and Hypoxia Induction:
-
Luciferase Activity Measurement:
-
Following incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
The increase in luciferase activity corresponds to the enhancement of HIF-1's DNA-binding activity.[1]
-
Neuroprotection Assay against Glutamate-Induced Toxicity (for CPG)
-
Cell Culture:
-
A suitable neuronal cell line, such as SH-SY5Y, is cultured in an appropriate medium.
-
-
Compound Treatment and Glutamate Challenge:
-
Cells are pre-treated with varying concentrations of CPG for a specified duration.
-
Glutamate is then added to the culture medium to induce excitotoxicity.
-
-
Cell Viability Assessment:
-
Cell viability is measured using a standard assay such as the MTT assay.
-
An increase in cell viability in the presence of CPG indicates a neuroprotective effect.[11]
-
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Noopept and the HIF-1 Signaling Pathway
Noopept has been shown to activate the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[12][13][14] This is a crucial pathway involved in cellular adaptation to low oxygen conditions and has been implicated in neuroprotection. Molecular docking studies suggest that Noopept and its metabolite can bind to the active site of prolyl hydroxylase 2 (PHD2), an enzyme that targets the HIF-1α subunit for degradation.[1][4] By inhibiting PHD2, Noopept leads to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent transcription of target genes involved in neuroprotection, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[12]
Caption: Noopept's activation of the HIF-1 signaling pathway.
Cycloprolylglycine (CPG) and AMPA Receptor Modulation
CPG acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8] AMPA receptors are critical for fast excitatory synaptic transmission in the brain. By binding to an allosteric site, CPG enhances the receptor's response to glutamate, leading to increased cation influx and neuronal depolarization. This potentiation of AMPA receptor function is believed to contribute to the cognitive-enhancing effects of CPG.
Caption: CPG as a positive allosteric modulator of AMPA receptors.
Cycloprolylglycine (CPG) and IGF-1 Signaling
CPG is also a metabolite of Insulin-like Growth Factor-1 (IGF-1) and plays a role in regulating its bioavailability.[15] IGF-1 is largely bound to IGF-binding proteins (IGFBPs), primarily IGFBP-3, which prevents it from binding to its receptor (IGF-1R). CPG can compete with IGF-1 for binding to IGFBP-3, thereby increasing the concentration of free, bioactive IGF-1.[15][16] This free IGF-1 can then activate its receptor, leading to the initiation of downstream signaling cascades, such as the PI3K-Akt pathway, which are crucial for neuronal survival and plasticity.
Caption: CPG's role in modulating IGF-1 signaling.
Conclusion and Future Directions
This compound derivatives, particularly Noopept and cycloprolylglycine, represent a compelling class of bioactive compounds with significant potential for the treatment of cognitive deficits and neurodegenerative diseases. Their multifaceted mechanisms of action, involving the modulation of fundamental signaling pathways like HIF-1, AMPA receptor function, and IGF-1 bioavailability, offer multiple avenues for therapeutic intervention.
Future research should focus on the synthesis and evaluation of a broader range of this compound analogues to establish a more comprehensive structure-activity relationship. Further elucidation of the downstream targets of these signaling pathways will provide a more complete understanding of their neuroprotective and cognitive-enhancing effects. The detailed experimental protocols and data presented in this guide are intended to facilitate these research endeavors and accelerate the translation of these promising compounds into clinical applications.
References
- 1. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effects of cycloprolylglycine and its analogues on brain monoaminergic systems in BALB/c mice | Abdullina | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 9. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of L-Prolylglycine: A Technical Guide for Researchers
An In-depth Examination of the Cellular and Molecular Mechanisms of a Promising Dipeptide
This technical guide provides a comprehensive overview of the in vitro effects of L-Prolylglycine and its related compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this dipeptide.
Effects on Cell Proliferation and Viability
In vitro studies have investigated the impact of this compound and its derivatives on the proliferation and viability of various cell lines. The results suggest a nuanced role, with effects appearing to be cell-type and context-dependent.
| Compound | Cell Line | Assay | Concentration(s) | Observed Effect |
| This compound | HepG2 | Cell Viability Assay | Not Specified | No effect on cell viability.[1] |
| Cyclo-L-prolylglycine | HEK293 | Ki-67 Expression | Not Specified | No significant change in the level of Ki-67 proliferation marker. |
| SH-SY5Y | Ki-67 Expression | Not Specified | No significant change in the level of Ki-67 proliferation marker. | |
| HEK293 | Cell Cycle Analysis | Not Specified | Did not affect the distribution of cells in G1 and G2 phases; insignificantly reduced the percentage of S phase cells. | |
| SH-SY5Y | Cell Cycle Analysis | Not Specified | Did not affect the distribution of cells in G1 and G2 phases; insignificantly reduced the percentage of S phase cells. | |
| Noopept | HEK293 | Ki-67 Expression | Not Specified | Did not affect the relative level of proliferation marker Ki-67. |
| SH-SY5Y | Ki-67 Expression | Not Specified | Did not affect the relative level of proliferation marker Ki-67. | |
| HEK293 | Cell Cycle Analysis | Not Specified | Did not affect cell distribution over G1, S, and G2 phases. | |
| SH-SY5Y | Cell Cycle Analysis | Not Specified | Did not affect cell distribution over G1, S, and G2 phases. |
Modulation of Apoptosis
Studies suggest that cyclo-L-prolylglycine, a metabolite of this compound, may exert protective effects by reducing apoptosis.
| Compound | Cell Line | Assay | Concentration(s) | Observed Effect |
| Cyclo-L-prolylglycine | HEK293 | Apoptosis Assay | Not Specified | Reduced the number of early apoptotic cells. |
| SH-SY5Y | Apoptosis Assay | Not Specified | Reduced the number of early apoptotic cells. |
Regulation of Insulin-Like Growth Factor-1 (IGF-1) Secretion
This compound has been shown to promote the expression and secretion of Insulin-Like Growth Factor-1 (IGF-1) in vitro, a key hormone involved in growth and metabolism.
| Compound | Cell Line | Assay | Concentration(s) | Observed Effect |
| This compound | HepG2 | IGF-1 mRNA level (RT-qPCR) | 0.5 mM | Significantly elevated IGF-1 mRNA levels.[1] |
| HepG2 | prepro IGF-1 protein expression (Western Blot) | 0.5 mM and 1 mM | Markedly enhanced prepro IGF-1 protein expression.[1] | |
| HepG2 | IGF-1 secretion (RIA) | 0.2, 0.5, and 1 mM | Significantly increased IGF-1 levels in the cell culture supernatant.[1] |
Activation of Hypoxia-Inducible Factor-1 (HIF-1)
Noopept, an ethyl ester derivative of N-phenylacetyl-L-prolylglycine, has been demonstrated to activate the transcription factor Hypoxia-Inducible Factor-1 (HIF-1), a master regulator of cellular response to low oxygen.
| Compound | Cell Line | Assay | Concentration(s) | Observed Effect |
| Noopept | HEK293 | HIF-1 DNA-binding activity (Luciferase Reporter Assay) | 10 µM | Increased the DNA-binding activity of HIF-1.[2] |
| HEK293 | HIF-1 DNA-binding activity with CoCl₂ (Luciferase Reporter Assay) | 10 and 100 µM | Further increased HIF-1-dependent luciferase activity in the presence of CoCl₂.[3] | |
| SH-SY5Y | HIF-1α mRNA level (RT-qPCR) | 0.1 mM | 20% increase in HIF-1α mRNA under hypoxia-mimicking conditions.[4] | |
| SH-SY5Y | HIF-1α protein level | 0.1 mM | Up to 30% elevation of HIF-1α protein level under hypoxia-mimicking conditions.[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound and its derivatives on cell viability and proliferation.
General Protocol (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Ki-67 Staining:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against Ki-67, followed by a fluorescently labeled secondary antibody.
-
Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. The percentage of Ki-67 positive cells is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
IGF-1 Expression and Secretion Assays
Objective: To measure the effect of this compound on IGF-1 mRNA and protein levels, and its secretion.
RT-qPCR for IGF-1 mRNA:
-
Cell Culture and Treatment: Culture HepG2 cells and treat with this compound.
-
RNA Extraction: Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers specific for IGF-1 and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of IGF-1 mRNA using the ΔΔCt method.
Western Blot for prepro IGF-1:
-
Cell Lysis: Lyse the treated HepG2 cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against prepro IGF-1, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Radioimmunoassay (RIA) for Secreted IGF-1:
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
RIA Procedure: Perform a competitive radioimmunoassay using a commercial kit, which involves incubating the sample with a known amount of radiolabeled IGF-1 and a specific antibody.
-
Quantification: Measure the radioactivity to determine the concentration of IGF-1 in the sample by comparing it to a standard curve.
HIF-1 Activation Assay (Luciferase Reporter Assay)
Objective: To assess the effect of Noopept on the transcriptional activity of HIF-1.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a luciferase reporter plasmid containing Hypoxia Response Elements (HREs) and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Treat the transfected cells with Noopept, with or without a hypoxia-mimicking agent like CoCl₂.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The fold increase in luciferase activity relative to the control indicates the activation of HIF-1.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives, as described in the literature.
Caption: this compound mediated IGF-1 secretion via the PepT1-JAK2/STAT5 pathway.
Caption: Noopept-mediated activation of the HIF-1 signaling pathway.
References
- 1. The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
L-Prolylglycine and its Cyclic Form, Cycloprolylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the relationship between the linear dipeptide L-Prolylglycine and its cyclic form, cycloprolylglycine (c(PG)). c(PG) is an endogenous neuropeptide with a range of neuromodulatory activities, including nootropic, neuroprotective, anxiolytic, and antidepressant-like effects. Evidence suggests that linear prolylglycine-containing peptides can serve as precursors or prodrugs to the more stable and biologically active cyclic form. This guide will detail the conversion pathways, comparative biological activities, and the underlying signaling mechanisms. Furthermore, it will provide key quantitative data, detailed experimental protocols for synthesis and analysis, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Linear and Cyclic Relationship
This compound is a simple dipeptide composed of the amino acids proline and glycine. Its cyclic counterpart, cycloprolylglycine (c(PG)), is a diketopiperazine, a class of cyclic dipeptides known for their stability and diverse biological activities. The formation of c(PG) from linear precursors is a key aspect of its biology.
Endogenously, c(PG) is known to be a metabolite of the insulin-like growth factor-1 (IGF-1) signaling pathway. IGF-1 can be cleaved to produce a tripeptide, Glycine-Proline-Glutamate (GPE), which can then undergo cyclization to form c(PG).[1] Additionally, synthetic nootropic compounds, such as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), are metabolized in vivo to produce c(PG), suggesting that Noopept functions as a prodrug for this active cyclic dipeptide.[2][3]
The direct conversion of this compound to c(PG) can occur spontaneously, particularly with the application of heat, through an intramolecular head-to-tail cyclization.[4][5] While specific enzymatic pathways for the direct cyclization of this compound in vivo are not yet fully elucidated, the formation of diketopiperazines from linear dipeptides is a known biological process. The proline residue in this compound can facilitate this cyclization due to its unique cyclic structure, which can pre-organize the peptide backbone into a conformation amenable to ring closure.[6]
Comparative Biological Activity and Mechanisms of Action
Cycloprolylglycine is recognized as the more biologically potent of the two forms, exhibiting a range of effects on the central nervous system. The linear form, this compound, is generally considered to be less active, with its primary relevance being a potential precursor to c(PG).
Nootropic and Neuroprotective Effects
c(PG) has demonstrated significant nootropic (cognitive-enhancing) and neuroprotective properties. These effects are primarily attributed to its positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] By potentiating AMPA receptor-mediated currents, c(PG) can enhance synaptic plasticity, a fundamental mechanism for learning and memory.
Anxiolytic and Antidepressant-like Activities
Animal studies have shown that c(PG) possesses anxiolytic and antidepressant-like effects. These activities are linked to its ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and mood regulation.[8]
Signaling Pathways
The biological effects of cycloprolylglycine are mediated through several key signaling pathways:
-
AMPA Receptor Modulation and BDNF Upregulation: c(PG) acts as a positive allosteric modulator of AMPA receptors. This enhancement of glutamatergic neurotransmission is believed to trigger downstream signaling cascades that lead to an increase in the synthesis and release of BDNF. BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), promoting neuronal survival and synaptic plasticity.
-
IGF-1 Signaling Pathway: c(PG) plays a regulatory role in the IGF-1 signaling pathway. It can compete with IGF-1 for binding to Insulin-like Growth Factor Binding Protein 3 (IGFBP-3), thereby modulating the bioavailability of free IGF-1.[9][10] This interaction can influence the neurotrophic effects of IGF-1 in the brain.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of cycloprolylglycine.
| Parameter | Value | Species/System | Reference |
| AMPA Receptor Modulation | |||
| Effective Concentration for AMPA Current Enhancement | 10⁻⁶ M | Rat Cerebellar Purkinje Cells | [6][7] |
| In Vivo Efficacy (Animal Studies) | |||
| Antiamnesic Dose (Passive Avoidance Test) | 0.1 mg/kg, i.p. | Rat | [11] |
| Pharmacokinetics (Noopept Metabolite) | |||
| c(PG) in Rat Plasma (after Noopept administration) | Pharmacokinetic parameters differ significantly from the parent compound. | Rat | [3][9] |
Note: Direct comparative pharmacokinetic data for this compound and c(PG) is limited. Binding affinities (Kd/Ki) and specific EC50 values for c(PG) on AMPA receptors require further dedicated studies for precise determination.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound and cycloprolylglycine.
Synthesis of Cycloprolylglycine from this compound
This protocol describes a general method for the thermal cyclization of a linear dipeptide.
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., toluene, xylene)
-
Reflux apparatus with a Dean-Stark trap
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve this compound in the high-boiling point solvent in a round-bottom flask. The concentration should be kept low to favor intramolecular cyclization over intermolecular polymerization.
-
Set up the reflux apparatus with a Dean-Stark trap to remove water formed during the reaction.
-
Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude cycloprolylglycine product by recrystallization from an appropriate solvent system.
-
Dry the purified crystals under vacuum.
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantification of this compound and Cycloprolylglycine by HPLC-MS/MS
This protocol outlines a general procedure for the analysis of both the linear and cyclic peptides in a biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 HPLC column.
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
This compound and Cycloprolylglycine analytical standards
-
Internal standard (a stable isotope-labeled version of one of the analytes is recommended)
Sample Preparation (from Brain Tissue):
-
Homogenize the brain tissue in a suitable buffer on ice.[12]
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.
HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Use a gradient elution to separate this compound and cycloprolylglycine. A typical gradient might start with a low percentage of mobile phase B, increasing over time to elute the compounds.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for this compound, cycloprolylglycine, and the internal standard.
-
Optimize the collision energy and other MS parameters for each analyte to achieve maximum sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the analytical standards.
-
Calculate the concentration of each analyte in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
In Vitro Assay for AMPA Receptor Modulation (Whole-Cell Patch-Clamp Electrophysiology)
This protocol describes the measurement of AMPA receptor currents in cultured neurons.[13][14]
Cell Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
Electrophysiology Setup:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system for solution exchange
Solutions:
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4. Include tetrodotoxin (TTX) to block voltage-gated sodium channels and picrotoxin to block GABA-A receptors.
-
Internal Solution (Pipette Solution): Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2.
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply the agonist (e.g., glutamate or AMPA) via a rapid application system and record the inward current.
-
After obtaining a stable baseline response, co-apply the agonist with different concentrations of cycloprolylglycine.
-
Measure the peak and steady-state components of the AMPA receptor-mediated current in the absence and presence of c(PG). An increase in the current amplitude indicates positive modulation.
Quantification of BDNF Secretion from Neuronal Cell Culture (ELISA)
This protocol outlines the use of a sandwich ELISA to measure BDNF levels in cell culture supernatant.[1][15]
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)
-
BDNF ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer
-
Plate reader
Procedure:
-
Culture the neuronal cells to the desired confluency.
-
Treat the cells with cycloprolylglycine at various concentrations for a specified period (e.g., 24 hours). Include a vehicle control.
-
Collect the cell culture supernatant. If necessary, centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the wells of the antibody-coated plate and incubating. b. Washing the plate. c. Adding the biotinylated detection antibody and incubating. d. Washing the plate. e. Adding streptavidin-HRP conjugate and incubating. f. Washing the plate. g. Adding the TMB substrate and incubating until color develops. h. Adding the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of BDNF in the samples by comparing their absorbance to the standard curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Activity-Dependent Release of Endogenous Brain-Derived Neurotrophic Factor from Primary Sensory Neurons Detected by ELISAIn Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 12. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. cloud-clone.com [cloud-clone.com]
A Comprehensive Physicochemical Analysis of L-Prolylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-prolylglycine is a dipeptide composed of the amino acids L-proline and glycine. This compound is of significant interest to the scientific community, not only as a fundamental building block of proteins but also as a biologically active molecule. It is notably a metabolite of the nootropic agent N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), contributing to its cognitive-enhancing and neuroprotective effects. A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and is a critical prerequisite for the development of novel therapeutics. This technical guide provides an in-depth analysis of the key physicochemical parameters of this compound, detailed experimental protocols for their determination, and a visual representation of relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting the behavior of the compound in biological systems and for the design of analytical and formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 172.18 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Freely soluble in water (439 g/L at 25 °C, calculated) | --INVALID-LINK-- |
| pKa (α-COOH) | ~2.34 (estimated based on glycine) | --INVALID-LINK-- |
| pKa (α-NH₃⁺) | ~10.60 (estimated based on proline) | --INVALID-LINK-- |
| Isoelectric Point (pI) | Calculated to be in the acidic range. | --INVALID-LINK-- |
| Melting Point | Subject to decomposition upon heating.[1][2] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound requires robust and validated experimental protocols. The following sections detail the methodologies for key analyses.
Solubility Determination
The solubility of a peptide is a critical parameter influencing its bioavailability and formulation. A common method for determining aqueous solubility is the static equilibrium method.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of this compound powder.
-
Solvent Addition: Add a known volume of purified water (or a specific buffer) to a vial containing the peptide.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution.[3]
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: Carefully withdraw an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.
-
Calculation: The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in g/L or mg/mL).
For peptides with ionizable groups, solubility is pH-dependent. Therefore, this protocol should be repeated at different pH values to generate a pH-solubility profile.[4][5][6]
pKa Determination
The acid dissociation constants (pKa values) of the ionizable groups (the N-terminal amine and the C-terminal carboxylic acid) are crucial for understanding the charge state of this compound at different pH values. Capillary electrophoresis (CE) is a powerful technique for pKa determination of peptides.[7]
Protocol:
-
Buffer Preparation: Prepare a series of background electrolytes (buffers) with a range of known pH values.
-
Sample Preparation: Dissolve this compound in each of the prepared buffers to a known concentration.
-
Capillary Electrophoresis Analysis: Inject each sample into the CE system. The effective electrophoretic mobility of the peptide is measured at each pH.
-
Data Analysis: Plot the effective electrophoretic mobility against the pH of the buffer.
-
pKa Calculation: The pKa value corresponds to the pH at which the peptide's mobility is halfway between its mobility in the fully protonated and deprotonated states. The data is typically fitted to a sigmoidal curve to accurately determine the pKa.[7]
Alternatively, potentiometric titration or NMR spectroscopy can also be employed for pKa determination.[8]
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. For peptides, which may decompose upon heating, specialized techniques are often required. Fast Scanning Calorimetry (FSC) is a suitable method to overcome thermal decomposition.[1][2]
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is placed in a sample pan suitable for FSC.
-
Instrument Setup: The FSC instrument is programmed with a high heating rate (e.g., thousands of K/s).
-
Measurement: The sample is rapidly heated, and the heat flow is measured as a function of temperature.
-
Data Analysis: The melting point is identified as the peak temperature of the endothermic melting transition in the thermogram. The enthalpy of fusion can also be determined from the peak area.
A conventional capillary melting point apparatus can also be used for a preliminary assessment, though decomposition may be observed.[9][10]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical analysis of a dipeptide like this compound.
Caption: A generalized workflow for the physicochemical characterization of this compound.
Proposed Signaling Pathway of Noopept (Parent Compound of this compound)
This compound is a metabolite of the nootropic drug Noopept. The biological activity of Noopept is complex and thought to be mediated, in part, by its metabolites, including cyclo-L-prolylglycine. The following diagram illustrates some of the proposed signaling pathways influenced by Noopept.
Caption: Proposed mechanism of action of Noopept, the parent compound of this compound.
Conclusion
The physicochemical properties of this compound are fundamental to its study and potential therapeutic applications. This guide has provided a consolidated overview of its key characteristics and detailed methodologies for their experimental determination. The presented workflows and pathway diagrams offer a visual framework for understanding the analysis and biological context of this important dipeptide. For researchers and drug development professionals, a comprehensive physicochemical profile is the cornerstone of successful research, enabling informed decisions in areas ranging from assay development to formulation design and the elucidation of its biological roles.
References
- 1. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. biobasic.com [biobasic.com]
- 5. 合成肽的处理和储存实验方案 [sigmaaldrich.cn]
- 6. peptidesciences.com [peptidesciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thinksrs.com [thinksrs.com]
L-Prolylglycine Derivatives as Potential Nootropic Agents: A Technical Guide
An In-depth Examination of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) and its Metabolite Cyclo-L-prolylglycine
Executive Summary
The landscape of cognitive enhancement is perpetually evolving, with a growing interest in synthetic nootropic agents that can positively modulate learning, memory, and overall cognitive function. Among these, the dipeptide derivative N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept, and its primary active metabolite, cyclo-L-prolylglycine, have garnered significant attention within the scientific community. This technical guide provides a comprehensive overview of the current state of research on these L-prolylglycine-containing compounds, focusing on their mechanisms of action, pharmacokinetic profiles, and the preclinical and clinical evidence supporting their nootropic potential. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers, scientists, and drug development professionals.
Introduction
N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) is a synthetic nootropic compound developed in Russia.[1] It is a prodrug of the endogenous neuropeptide cyclo-L-prolylglycine.[2][3] Structurally distinct from the racetam class of nootropics, Noopept has demonstrated cognitive-enhancing effects at significantly lower doses.[1] The primary hypothesis is that upon oral administration, Noopept is rapidly metabolized and crosses the blood-brain barrier, with its nootropic effects being largely attributed to its active metabolite, cyclo-L-prolylglycine.[2][4][5] This guide will delve into the molecular pathways influenced by these compounds and the experimental evidence of their efficacy.
Mechanism of Action
The nootropic effects of this compound derivatives appear to be multifaceted, involving the modulation of several key neurobiological pathways. The primary mechanisms identified to date include the upregulation of neurotrophic factors and the activation of hypoxia-inducible factor 1 (HIF-1).
Upregulation of Neurotrophic Factors
Preclinical studies have consistently demonstrated that administration of Noopept leads to an increased expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[6][7][8] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity, all of which are fundamental for learning and memory processes. Both single and long-term administration of Noopept have been shown to elevate the mRNA levels of these neurotrophic factors.[6] The anxiolytic and neuroprotective effects of cyclo-L-prolylglycine are suggested to be mediated through the activation of AMPA and TrkB receptors, the latter being the primary receptor for BDNF.[9][10]
Activation of Hypoxia-Inducible Factor 1 (HIF-1)
In vitro studies have revealed that Noopept can increase the DNA-binding activity of HIF-1. This transcription factor is a master regulator of the cellular response to hypoxia and has been implicated in neuroprotective mechanisms. By activating HIF-1, Noopept may trigger the expression of a cascade of genes that promote cell survival and adaptation to metabolic stress.
References
- 1. examine.com [examine.com]
- 2. scispace.com [scispace.com]
- 3. Omberacetam - Wikipedia [en.wikipedia.org]
- 4. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The Anxiolytic Effect of the Neuropeptide Cycloprolylglycine Is Mediated by AMPA and TrkB Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of N-phenylacetyl-L-prolylglycine Ethyl Ester (Noopept) in Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept, is a synthetic dipeptide with nootropic and neuroprotective properties. Developed as a piracetam analog, it demonstrates significantly higher potency in preclinical studies. This technical guide provides an in-depth overview of the current understanding of Noopept's role in cognitive enhancement, focusing on its mechanisms of action, supported by quantitative data from key in vivo and in vitro experiments. Detailed experimental protocols are provided to facilitate the replication and further investigation of its effects. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear conceptual framework for researchers in the field of neuropharmacology and drug development.
Introduction
Cognitive enhancement remains a significant area of interest in neuroscience and pharmacology, with a growing demand for therapeutic agents capable of mitigating cognitive decline associated with neurodegenerative diseases and aging. N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) has emerged as a promising candidate due to its potent cognitive-enhancing effects observed in various preclinical models. It is a prodrug of the endogenous dipeptide, cycloprolylglycine (cGP), which also contributes to its biological activity. This document serves as a comprehensive technical resource, summarizing the key findings related to Noopept's cognitive-enhancing properties and underlying mechanisms.
Mechanisms of Action
Noopept exerts its cognitive-enhancing effects through a multi-faceted mechanism of action, influencing several key neurophysiological processes.
Modulation of Neurotransmitter Systems
Noopept and its metabolite, cGP, have been shown to modulate the activity of critical neurotransmitter systems involved in learning and memory.
-
Cholinergic System: Noopept exhibits cholinopositive effects, although it does not appear to bind directly to acetylcholine receptors. Instead, it is thought to sensitize these receptors to the action of acetylcholine, thereby enhancing cholinergic neurotransmission.
-
Glutamatergic System: Noopept and cGP act as positive modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation enhances glutamatergic signaling, a fundamental process for synaptic plasticity and memory formation. Specifically, cGP has been shown to significantly enhance transmembrane AMPA currents in rat cerebellar Purkinje cells[1].
Neurotrophic Factor Upregulation
A key aspect of Noopept's cognitive-enhancing profile is its ability to stimulate the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and synaptic plasticity.
-
Brain-Derived Neurotrophic Factor (BDNF): Studies have demonstrated that both acute and chronic administration of Noopept increase the expression of BDNF mRNA in the rat hippocampus[2][3][4][5][6].
-
Nerve Growth Factor (NGF): Similar to its effects on BDNF, Noopept has been shown to elevate NGF mRNA levels in the hippocampus[2][3][4][5][6].
Neuroprotection
Noopept exhibits significant neuroprotective properties against various insults, contributing to the preservation of cognitive function.
-
Anti-excitotoxicity: By modulating glutamate receptor activity, Noopept helps to prevent the neuronal damage caused by excessive glutamate stimulation[7]. It has been shown to improve the viability of hippocampal HT-22 neurons in a glutamate toxicity model[8].
-
Antioxidant and Anti-inflammatory Effects: Noopept has been reported to possess antioxidant properties and can reduce the neurotoxicity associated with oxidative stress and inflammation[7].
-
Mitochondrial Protection: In cellular models of Alzheimer's disease, Noopept has been shown to protect against mitochondrial dysfunction induced by amyloid-beta (Aβ) peptides[9][10].
HIF-1 Signaling Pathway Activation
Recent evidence suggests that Noopept's mechanism of action involves the activation of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions and has been implicated in neuroprotection. Noopept has been shown to increase the DNA-binding activity of HIF-1, potentially through the inhibition of HIF prolyl hydroxylase[11][12][13][14].
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of Noopept.
Table 1: In Vitro Neuroprotective Effects of Noopept on PC12 Cells Exposed to Aβ₂₅₋₃₅
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Viability | Noopept pre-treatment (72h) + Aβ₂₅₋₃₅ (24h) | 10 µM Noopept, 5 µM Aβ₂₅₋₃₅ | Increased cell viability to 230 ± 60.45% compared to Aβ₂₅₋₃₅ alone (p=0.025) | [15][16] |
| Apoptosis | Noopept pre-treatment (72h) + Aβ₂₅₋₃₅ (24h) | 10 µM Noopept, 5 µM Aβ₂₅₋₃₅ | Significantly reduced the percentage of early and late apoptotic cells | [15][16][17] |
| Reactive Oxygen Species (ROS) Level | Noopept pre-treatment + Aβ₂₅₋₃₅ | 10 µM Noopept, 5 µM Aβ₂₅₋₃₅ | Abolished the Aβ₂₅₋₃₅-induced increase in ROS levels (p=0.0024) | [10] |
| Intracellular Ca²⁺ Level | Noopept pre-treatment + Aβ₂₅₋₃₅ | 10 µM Noopept | Inhibited the Aβ₂₅₋₃₅-induced 25% elevation of intracellular Ca²⁺ (p=0.027) | [10] |
| Mitochondrial Membrane Potential (MMP) | Noopept pre-treatment + Aβ₂₅₋₃₅ | 10 µM Noopept, 5 µM Aβ₂₅₋₃₅ | Protected against Aβ₂₅₋₃₅-induced reduction in MMP (p=0.0023) | [9][10] |
Table 2: In Vivo Effects of Noopept on Neurotrophic Factor Expression in Rat Hippocampus
| Parameter | Treatment Duration | Dosage | Result | Reference |
| NGF mRNA Expression | Acute (single dose) | Not specified | Increased expression in the hippocampus | [2][3][4][5][6] |
| BDNF mRNA Expression | Acute (single dose) | Not specified | Increased expression in the hippocampus | [2][3][4][5][6] |
| BDNF mRNA Expression | Chronic (28 days) | Not specified | Potentiated neurotrophic effect in the hippocampus | [2][3][4][5][6] |
Table 3: Effects of Noopept and Cycloprolylglycine (cGP) on Receptor Activity
| Compound | Receptor | Model | Concentration | Result | Reference |
| Cycloprolylglycine (cGP) | AMPA Receptors | Rat cerebellar Purkinje cells | 10⁻⁶ M | Significantly enhanced transmembrane AMPA currents | [1][18] |
Experimental Protocols
In Vitro Neuroprotection Assay in PC12 Cells
This protocol describes the methodology used to assess the neuroprotective effects of Noopept against Aβ₂₅₋₃₅-induced toxicity in PC12 cells.
-
Cell Culture and Differentiation:
-
PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 5% horse serum, 2 mM L-glutamine, and antibiotics.
-
To induce differentiation, cells are treated with 50 ng/mL Nerve Growth Factor (NGF) in DMEM with 1% FBS for 5 days[16].
-
-
Noopept Pre-treatment and Aβ₂₅₋₃₅ Exposure:
-
Assessment of Cell Viability (MTT Assay):
-
After treatment, the medium is removed, and cells are incubated with 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm[19].
-
-
Measurement of Intracellular ROS:
-
Cells are loaded with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes.
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader[10].
-
-
Assessment of Mitochondrial Membrane Potential (MMP):
In Vivo Assessment of Cognitive Enhancement (Passive Avoidance Test)
The passive avoidance test is a fear-motivated test used to evaluate learning and memory in rodents.
-
Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition Trial):
-
A rat is placed in the light compartment. After a habituation period, the door to the dark compartment is opened.
-
When the rat enters the dark compartment, the door closes, and a mild, brief electric foot shock is delivered.
-
-
Testing (Retention Trial):
-
24 hours after the training session, the rat is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded. A longer latency is indicative of improved memory of the aversive stimulus.
-
-
Drug Administration:
-
Noopept is administered intraperitoneally or orally at specified doses and time points before the training session.
-
Visualizations
Signaling Pathways
Experimental Workflow: In Vitro Neuroprotection Assay
Conclusion
N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) demonstrates significant potential as a cognitive-enhancing agent. Its multifaceted mechanism of action, encompassing the modulation of key neurotransmitter systems, upregulation of neurotrophic factors, and robust neuroprotective effects, provides a strong rationale for its therapeutic potential in conditions associated with cognitive decline. The quantitative data from preclinical studies consistently support its efficacy in cellular and animal models. The detailed experimental protocols and visual diagrams presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research to fully elucidate the therapeutic utility of Noopept in promoting cognitive health. Future clinical investigations are warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hippocampal bdnf expression: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptide Piracetam Analogue Noopept Improves Viability of Hippocampal HT-22 Neurons in the Glutamate Toxicity Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protective Effects of Walnut Extract Against Amyloid Beta Peptide-Induced Cell Death and Oxidative Stress in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of L-Prolylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolylglycine is a dipeptide composed of the amino acids L-proline and glycine. As an incomplete breakdown product of protein digestion and catabolism, it is found in biological fluids such as urine.[1] While many dipeptides are transient intermediates, some, including derivatives of this compound, exhibit significant physiological and cell-signaling effects. For instance, the nootropic drug Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a derivative of this compound and has been shown to modulate the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, suggesting a potential role for this compound-related compounds in neuroprotection and cognitive enhancement.[2][3]
Accurate and sensitive quantification of this compound is crucial for understanding its metabolic fate, and physiological roles, and for the development of related therapeutic agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering high selectivity and sensitivity for the detection and quantification of peptides in complex biological matrices.[4]
These application notes provide a comprehensive guide to the analysis of this compound using LC-MS/MS, including sample preparation, instrument parameters, and expected quantitative performance.
Quantitative Data Summary
The following tables summarize the expected quantitative performance for the analysis of this compound based on a validated LC-MS/MS method for the structurally similar tripeptide Proline-Glycine-Proline (PGP).[5][6] These values provide a strong starting point for the method development and validation of this compound analysis.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |
| This compound (estimated) | 0.05 - 50 | 0.05 | 0.01 |
Data adapted from a validated method for Proline-Glycine-Proline.[5][6]
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.05 | < 15 | < 15 | 85-115 |
| Low | 0.15 | < 15 | < 15 | 85-115 |
| Medium | 1.5 | < 15 | < 15 | 85-115 |
| High | 40 | < 15 | < 15 | 85-115 |
Data adapted from a validated method for Proline-Glycine-Proline.[5]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound)
-
Phosphoric acid (1%)
-
Methanol
-
Water
-
SPE cartridges (e.g., Mixed-mode cation exchange)
Procedure:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of 1% phosphoric acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-2% B
-
3.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 173.1 -> Product ion (Q3) m/z 70.1 (Proline immonium ion)
-
Internal Standard (e.g., 13C, 15N labeled this compound): To be determined based on the specific labeled internal standard used.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
Visualizations
Experimental Workflow
Caption: LC-MS/MS Workflow for this compound Analysis.
Fragmentation of this compound
The primary fragmentation of protonated this compound in the collision cell of a mass spectrometer involves the cleavage of the peptide bond, leading to the formation of characteristic b and y ions. Due to the presence of the N-terminal proline, the most intense product ion is often the immonium ion of proline at m/z 70.1.
Caption: Proposed Fragmentation of this compound.
HIF-1 Signaling Pathway
Derivatives of this compound, such as Noopept, have been shown to interact with the HIF-1 signaling pathway.[3][7] This pathway is a master regulator of oxygen homeostasis. Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation.[2][3] Under hypoxic conditions, or in the presence of inhibitors of PHDs, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of target genes involved in angiogenesis, metabolism, and cell survival.
References
- 1. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. cusabio.com [cusabio.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mzCloud – Noopept [mzcloud.org]
Application Notes and Protocols for Testing L-Prolylglycine Activity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Prolylglycine is a dipeptide with potential nootropic, neuroprotective, and anti-inflammatory properties. Its prodrug, N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), has been the subject of numerous studies investigating its mechanisms of action and therapeutic potential. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the biological activity of this compound and its derivatives. The assays are designed to assess neuroprotection, neurite outgrowth, anti-inflammatory effects, and the modulation of specific signaling pathways.
Data Presentation
The following tables summarize quantitative data from representative studies. These tables are intended to provide a reference for expected outcomes when performing the described assays.
Table 1: Neuroprotective Effect of Noopept on PC12 Cells
| Treatment | Cell Viability (% of Control) | Reference |
| Control | 100% | [1] |
| Aβ25-35 (5 µM) | 32 ± 17.35% | [1] |
| Noopept (10 µM) + Aβ25-35 (5 µM) | 230 ± 60.45% | [1] |
Table 2: Effect of Noopept on HIF-1α Activation in HEK293 Cells (Luciferase Reporter Assay)
| Treatment | Luciferase Activity (Fold Induction) | Reference |
| Control | 1.0 | [2] |
| CoCl₂ (100 µM) | ~1.8 | [2] |
| Noopept (10 µM) | ~1.4 | [2] |
| Noopept (10 µM) + CoCl₂ (100 µM) | ~2.2 | [2] |
Table 3: Effect of this compound/Noopept on Neurotrophin Expression (Hypothetical Data)
| Treatment | Cell Line | NGF Expression (Fold Change) | BDNF Expression (Fold Change) |
| Control | SH-SY5Y | 1.0 | 1.0 |
| This compound (10 µM) | SH-SY5Y | Data not available | Data not available |
| Noopept (10 µM) | SH-SY5Y | Data not available | Data not available |
Table 4: Anti-inflammatory Effect of this compound/Noopept on RAW 264.7 Macrophages (Hypothetical Data)
| Treatment | Nitric Oxide Production (% of LPS Control) |
| Control | 0% |
| LPS (1 µg/mL) | 100% |
| This compound (10 µM) + LPS | Data not available |
| Noopept (10 µM) + LPS | Data not available |
Experimental Protocols
Neuroprotective Activity Assay
This protocol assesses the ability of this compound to protect neuronal cells from cytotoxicity induced by amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease.
Cell Line: PC12 (pheochromocytoma of the rat adrenal medulla) or SH-SY5Y (human neuroblastoma).
Materials:
-
PC12 or SH-SY5Y cells
-
DMEM/F-12 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or Noopept
-
Amyloid-beta 25-35 (Aβ25-35) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or Noopept (e.g., 1, 10, 100 µM) for 24-72 hours.
-
Induce cytotoxicity by adding Aβ25-35 peptide to a final concentration of 5-10 µM and incubate for an additional 24 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Neurite Outgrowth Assay
This assay evaluates the potential of this compound to promote neuronal differentiation and neurite extension.
Cell Line: PC12 cells.
Materials:
-
PC12 cells
-
Collagen-coated 24-well plates
-
DMEM low serum medium (1% horse serum)
-
Nerve Growth Factor (NGF) as a positive control
-
This compound or Noopept
-
Microscope with a camera
Protocol:
-
Seed PC12 cells on collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well.
-
After 24 hours, replace the medium with DMEM low serum medium.
-
Treat the cells with various concentrations of this compound or Noopept (e.g., 1, 10, 100 µM) or NGF (50 ng/mL).
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length using image analysis software (e.g., ImageJ).
Anti-Inflammatory Activity Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: RAW 264.7 (murine macrophage).
Materials:
-
RAW 264.7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound or Noopept
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or Noopept (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
HIF-1α Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor involved in cellular responses to hypoxia and a target of Noopept.
Cell Line: HEK293 (Human Embryonic Kidney 293) cells.
Materials:
-
HEK293 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
HIF-1α luciferase reporter plasmid
-
Transfection reagent
-
This compound or Noopept
-
Cobalt chloride (CoCl₂) as a hypoxia mimetic
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect HEK293 cells with the HIF-1α luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 24-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound or Noopept (e.g., 1, 10, 100 µM) in the presence or absence of CoCl₂ (100 µM).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the HIF-1α-driven firefly luciferase activity to the Renilla luciferase activity.
Visualizations
Signaling Pathways and Experimental Workflows
References
Techniques for Measuring L-Prolylglycine Uptake in Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolylglycine is a dipeptide with emerging significance in neuroscience, demonstrating potential roles in neuroprotection and cognitive function. Understanding the mechanisms by which neurons internalize this dipeptide is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting the central nervous system. The primary transporter responsible for the uptake of many di- and tripeptides in the brain, including into neurons, is the high-affinity, low-capacity Peptide Transporter 2 (PEPT2), a member of the solute carrier family 15 (SLC15).[1][2][3] This document provides detailed application notes and experimental protocols for measuring the uptake of this compound in neurons. The methodologies described include radiolabeled uptake assays, fluorescence-based techniques, and mass spectrometry-based quantification.
I. Radiolabeled this compound Uptake Assay
This method is a highly sensitive and quantitative technique for measuring the transport of this compound into neurons. It relies on the use of a radiolabeled form of the dipeptide, typically with tritium ([³H]) or carbon-14 ([¹⁴C]).
Note on Radiolabeled this compound: As of the writing of this document, commercially available radiolabeled this compound is not readily found. Researchers will likely need to perform a custom synthesis or partner with a specialized company to obtain [³H]this compound or [¹⁴C]this compound. The synthesis would typically involve the coupling of radiolabeled proline or glycine.
Experimental Protocol: Radiolabeled Uptake Assay in Cultured Neurons
1. Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, Neuro-2a) or primary neurons on 24-well plates.[4][5]
-
For cell lines like SH-SY5Y, differentiation into a neuronal phenotype is often recommended to enhance the expression of relevant transporters.[4][6]
2. Preparation of Assay Buffer:
-
Prepare a Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, buffered with HEPES to pH 7.4.
3. Uptake Assay Procedure:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells twice with the assay buffer.
-
Add 200 µL of assay buffer to each well and pre-incubate the plate at 37°C for 15-30 minutes.
-
To initiate the uptake, add 50 µL of the assay buffer containing the radiolabeled this compound at the desired concentration.
-
For competition assays, add potential inhibitors or unlabeled this compound along with the radiolabeled substrate.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes).
-
To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 250 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent) to each well.
-
Transfer the cell lysate to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Express the uptake as picomoles or nanomoles of this compound per milligram of protein per minute.
-
For kinetic analysis, perform the uptake assay with varying concentrations of radiolabeled this compound to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Quantitative Data Summary
| Parameter | Description | Typical Range for Dipeptide Transport via PEPT2 |
| Km (Michaelis-Menten constant) | Substrate concentration at which the transport rate is half of Vmax. A lower Km indicates higher affinity. | High affinity: typically in the low micromolar range. |
| Vmax (Maximum velocity) | The maximum rate of transport when the transporter is saturated with the substrate. | Varies depending on cell type and transporter expression level. |
Note: Specific kinetic data for this compound uptake in neurons is not extensively published and will need to be determined experimentally using the protocol above.
II. Fluorescence-Based this compound Uptake Assay
This method offers a visual and semi-quantitative to quantitative approach to measure this compound uptake, suitable for high-throughput screening and imaging. It requires a fluorescently labeled analog of this compound.
Experimental Protocol: Fluorescence Uptake Assay
1. Cell Culture:
-
Plate neuronal cells on glass-bottom dishes or 96-well black-walled imaging plates suitable for fluorescence microscopy or plate readers.
2. Uptake Procedure:
-
Wash the cells with assay buffer.
-
Add the fluorescently labeled this compound to the assay buffer at the desired concentration.
-
Incubate the cells at 37°C for the desired time.
-
For competition studies, co-incubate with unlabeled this compound or known PEPT2 inhibitors.
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde (optional, for microscopy).
3. Data Acquisition and Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake of the fluorescent probe. The intracellular fluorescence intensity can be quantified using image analysis software.
-
Flow Cytometry: For a quantitative analysis of a cell population, cells can be detached and analyzed by flow cytometry to measure the mean fluorescence intensity per cell.
-
Fluorescence Plate Reader: For high-throughput screening, the total fluorescence per well can be measured using a plate reader.
III. Mass Spectrometry-Based Quantification of Intracellular this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the absolute quantification of unlabeled this compound that has been transported into neurons.
Experimental Protocol: LC-MS/MS Quantification
1. Uptake Experiment:
-
Perform the uptake experiment as described in the radiolabeled assay protocol, but using unlabeled this compound.
2. Cell Lysis and Sample Preparation:
-
After the uptake and washing steps, lyse the cells. A common method is to add an ice-cold methanol/water solution to quench metabolic activity and extract small molecules.
-
It is crucial to include an internal standard (e.g., a stable isotope-labeled this compound) in the lysis buffer for accurate quantification.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet proteins and cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the detection and quantification of this compound. This involves optimizing the chromatographic separation and the mass spectrometer parameters (e.g., multiple reaction monitoring - MRM - transitions).[7][8]
-
The MRM transitions would be specific for the parent ion of this compound and a characteristic fragment ion.
4. Data Analysis:
-
Quantify the amount of intracellular this compound by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the data to the protein content of the cell lysate.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PEPT2 Regulation in Neurons
The activity of the PEPT2 transporter, which is responsible for this compound uptake, can be modulated by intracellular signaling pathways. Key pathways include the PI3K-Akt and mTOR pathways, which have been shown to regulate PEPT2 expression and function.[1]
Caption: Regulation of the PEPT2 transporter by intracellular signaling pathways.
Experimental Workflow for Radiolabeled this compound Uptake Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide transporter 2 (PEPT2) expression in brain protects against 5-aminolevulinic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Peptide Transporter 2 (PEPT2) on the Distribution of Cefadroxil in Mouse Brain: A Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of three human cell line models for high-throughput neuronal cytotoxicity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
L-Prolylglycine Administration Routes in Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolylglycine is a dipeptide that has garnered significant interest in neuroscience research for its potential nootropic and neuroprotective effects. As a metabolite of the popular cognitive enhancer Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), understanding its administration and effects in experimental models is crucial for preclinical and clinical development.[1][2][3] This document provides a detailed overview of the common administration routes for this compound and its prodrugs in experimental settings, complete with quantitative data, detailed protocols, and workflow diagrams.
Data Presentation: Quantitative Summary of this compound and Noopept Administration
The following table summarizes the quantitative data from various experimental studies involving the administration of Noopept, the prodrug of this compound. These studies provide valuable insights into the effective dosages and administration routes that can be adapted for this compound research.
| Compound | Administration Route | Dosage | Frequency | Experimental Model | Key Observed Effects | Reference |
| Noopept | Injection | 0.05-0.10 mg/kg | - | Rats | Abolished effects of learned helplessness | [1] |
| Noopept | Injection | 0.01 mg/kg | Daily for 21 days | Rats (bulbectomy model) | Restored memory | [1] |
| Noopept | Injection | 0.2 mg/kg | - | Rats | Increased spindle-like activity and alpha wave function in the brain | [1] |
| Noopept | Oral | 20 mg | Twice daily for 56 days | Humans (cognitive injury) | Reduced depressive symptoms and improved cognitive scores | [1] |
| Noopept | Oral | - | - | Animal models | Penetrates the blood-brain barrier and enhances intracellular levels of BDNF | [2][4] |
| Noopept | - | 0.1 mg/kg to 10 mg/kg | - | Animal studies | General range for nootropic effects | [5] |
Experimental Protocols
Detailed methodologies for the key routes of administration are provided below. These protocols are based on established practices in animal research and can be adapted for this compound administration.[6][7][8]
Protocol 1: Intraperitoneal (IP) Injection in Rodents
Intraperitoneal injection is a common and effective method for systemic drug delivery in small laboratory animals.[9][10]
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Dose Calculation: Calculate the required volume of this compound solution based on the animal's body weight and the desired dosage (mg/kg). The total injection volume should not exceed 10 mL/kg for rats and mice.[6][11]
-
Animal Restraint: Gently restrain the animal. For a one-person technique, grasp the loose skin over the neck and shoulders to secure the head and forelimbs. For a two-person technique, one person restrains the animal while the other performs the injection. The animal should be positioned with its head tilted downwards.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[6]
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for any signs of distress, pain, or adverse reactions post-injection.
Protocol 2: Oral Gavage in Rodents
Oral gavage ensures the precise delivery of a specific dose of a substance directly into the stomach.
Materials:
-
This compound solution
-
Animal gavage needle (flexible or rigid, appropriate size for the animal)
-
Syringe (1-5 mL)
-
Animal scale
Procedure:
-
Dose Calculation: Determine the required volume of the this compound solution based on the animal's weight and target dosage.
-
Animal Restraint: Securely restrain the animal by grasping the loose skin at the back of the neck to prevent head movement.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the esophagus via the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly and without force. If resistance is met, withdraw and reinsert.
-
-
Administration: Once the needle is in the stomach, administer the solution slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Monitor the animal for any signs of respiratory distress or discomfort.
Protocol 3: Intranasal (IN) Administration in Rodents
Intranasal administration can be used for direct-to-brain drug delivery, bypassing the blood-brain barrier to some extent.[12][13]
Materials:
-
This compound solution (concentrated, low volume)
-
Micropipette or a syringe with a mucosal atomization device (MAD)
-
Animal scale
-
Anesthesia (if required for restraint)
Procedure:
-
Dose Calculation: The volume for intranasal administration should be minimal, typically 0.2-0.3 mL per nostril, to avoid runoff.[12] A concentrated solution is therefore required.
-
Animal Positioning: The animal can be gently restrained manually or lightly anesthetized. Position the animal on its back with its head tilted slightly back.
-
Administration:
-
Using a micropipette or syringe with an atomizer, dispense half of the total dose into one nostril.
-
Allow time for the solution to be absorbed.
-
Administer the remaining half of the dose into the other nostril.
-
The tip of the delivery device should be pointed towards the top of the ear on the same side as the nostril to maximize mucosal surface coverage.[14]
-
-
Recovery: If anesthesia was used, monitor the animal until it has fully recovered.
Visualization of Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key steps in each administration protocol.
Caption: Workflow for Intraperitoneal (IP) Injection.
Caption: Workflow for Oral Gavage Administration.
Caption: Workflow for Intranasal (IN) Administration.
References
- 1. examine.com [examine.com]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal Administration of Forskolin and Noopept Reverses Parkinsonian Pathology in PINK1 Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omberacetam - Wikipedia [en.wikipedia.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. acuc.berkeley.edu [acuc.berkeley.edu]
- 8. downstate.edu [downstate.edu]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. media.emscimprovement.center [media.emscimprovement.center]
- 13. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Protocol for the Preparation of N-Phenylacetyl-L-prolylglycine Ethyl Ester Solutions for In Vitro Experiments
Introduction
N-Phenylacetyl-L-prolylglycine ethyl ester, also known by the names Noopept and GVS-111, is a synthetic dipeptide with nootropic and neuroprotective properties.[1] It is structurally related to the racetam family of drugs and has been investigated for its potential in enhancing cognitive function and in the treatment of neurodegenerative disorders.[1][2] In vitro studies have demonstrated its ability to protect neurons from oxidative stress and amyloid-induced cytotoxicity.[1][3] This document provides a detailed protocol for the dissolution of N-Phenylacetyl-L-prolylglycine ethyl ester for use in in vitro experiments, particularly in cell culture applications.
Materials and Reagents
-
N-Phenylacetyl-L-prolylglycine ethyl ester (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
Solubility Data
N-Phenylacetyl-L-prolylglycine ethyl ester is a crystalline solid.[1] Its solubility in common laboratory solvents is summarized in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Table 1: Solubility of N-Phenylacetyl-L-prolylglycine ethyl ester in various solvents. Data sourced from manufacturer information.[1]
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol is recommended for preparing a high-concentration stock solution that can be diluted to various working concentrations.
-
Weighing: Accurately weigh the desired amount of N-Phenylacetyl-L-prolylglycine ethyl ester powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of cell culture grade DMSO to achieve a stock solution concentration of 10-25 mg/mL.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but overheating should be avoided.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The compound is reported to be stable for at least 5 years when stored at this temperature.[4]
Preparation of a Working Solution in Cell Culture Medium
For direct use in cell culture experiments, a fresh working solution can be prepared from the DMSO stock solution or directly in the medium if a lower concentration is needed.
From DMSO Stock Solution:
-
Thawing: Thaw a single aliquot of the N-Phenylacetyl-L-prolylglycine ethyl ester DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while gently vortexing or mixing to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Usage: Use the freshly prepared working solution immediately for your in vitro experiments.
Direct Dissolution in Cell Culture Medium:
For lower concentration working solutions (up to 1 mg/mL), N-Phenylacetyl-L-prolylglycine ethyl ester can be dissolved directly in the cell culture medium.
-
Weighing: Weigh the required amount of the compound directly into a sterile tube.
-
Medium Addition: Add the pre-warmed (37°C) cell culture medium (e.g., D-MEM) to the tube. One study notes the preparation of a fresh 10 mM stock solution in D-MEM for each experiment.[4]
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming may be necessary.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm filter before adding it to the cell cultures.
Application Example: Neuroprotection Assay in Human Cortical Neurons
In a study investigating the neuroprotective effects of GVS-111 (N-Phenylacetyl-L-prolylglycine ethyl ester), a fresh 10 mM stock solution was prepared in D-MEM for each experiment.[4] Normal cortical neurons were pre-incubated with GVS-111 for 30 minutes before inducing oxidative stress with H₂O₂. The compound was present in the media during and after the treatment.[4] The study found a dose-dependent neuroprotective activity from 10 nM to 100 µM, with an IC₅₀ value of 1.21 ± 0.07 µM.[3]
Visualizations
Caption: Workflow for preparing N-Phenylacetyl-L-prolylglycine ethyl ester solutions.
Caption: Reported in vitro effects of N-Phenylacetyl-L-prolylglycine ethyl ester.
References
Application Notes and Protocols for L-Prolylglycine Analytical Standards
Introduction
L-prolylglycine is a dipeptide composed of the amino acids L-proline and glycine[1]. It is a metabolite of the nootropic drug N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)[2][3]. The analysis of this compound is crucial for pharmacokinetic studies, metabolism research, and the quality control of related pharmaceutical products. These application notes provide detailed protocols for the preparation, characterization, and quantification of this compound analytical standards.
1. Physicochemical Properties and Synthesis
An analytical standard is a highly purified compound used as a reference material in qualitative and quantitative analysis[4]. The accuracy of analytical measurements relies on the purity and precise characterization of the standard.
1.1. Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₃ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| IUPAC Name | 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid | [1] |
| CAS Number | 2578-57-6 | [1] |
1.2. Synthesis and Purification
The synthesis of related compounds, such as N-phenylacetyl-L-prolylglycine ethyl ester, involves the coupling of N-phenylacetyl-L-proline with glycine ethyl ester[5]. A general laboratory-scale synthesis and purification protocol for this compound would involve standard peptide coupling techniques followed by purification.
Protocol 1: Synthesis and Purification of this compound
-
Coupling Reaction: React a protected L-proline derivative (e.g., Boc-L-proline) with a protected glycine derivative (e.g., glycine methyl ester) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: Remove the protecting groups. For example, the Boc group can be removed using trifluoroacetic acid (TFA) in DCM, and the methyl ester can be hydrolyzed using a base like sodium hydroxide.
-
Purification: The crude this compound can be purified by recrystallization or by preparative high-performance liquid chromatography (HPLC).
-
Purity Assessment: The purity of the synthesized this compound should be assessed using analytical HPLC and characterized using mass spectrometry and NMR spectroscopy. A purity of ≥98% is generally required for an analytical standard[6].
2. Analytical Characterization of this compound Standard
The identity and purity of the this compound standard must be confirmed using various analytical techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure.
Protocol 2: NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The spectrum will show characteristic peaks for the protons of the proline ring and the glycine backbone.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to identify all the carbon atoms in the molecule.
-
Data Analysis: Compare the obtained spectra with known spectra for this compound or use spectral prediction tools to confirm the structure[7][8][9][10].
2.2. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound.
Protocol 3: Mass Spectrometry of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid for electrospray ionization (ESI).
-
MS Acquisition: Infuse the sample into a mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and perform collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern can further confirm the peptide sequence[11][12].
-
Data Analysis: The measured mass of the parent ion should correspond to the calculated molecular weight of this compound (172.18 g/mol )[1].
2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the this compound standard.
Protocol 4: HPLC Purity Assessment
-
Chromatographic System: Use a C18 reversed-phase column[13].
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly used for peptides.
-
Detection: UV detection at 210-220 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase.
-
Injection and Analysis: Inject the sample and run the gradient. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
3. Quantitative Analysis of this compound in Biological Matrices
The following protocol describes a general method for the quantification of this compound in biological samples such as plasma or brain homogenates, which is relevant for studying the metabolism of Noopept[2].
Protocol 5: LC-MS/MS Quantification of this compound
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 or a mixed-mode column suitable for polar analytes[14].
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: A typical gradient would start with a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
This compound: Monitor the transition from the parent ion (m/z 173.1) to a specific fragment ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of the this compound analytical standard into a blank biological matrix.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Method Validation Parameters
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[15][16].
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; lowest concentration on the calibration curve |
4. Biological Activity and Signaling Pathways
This compound is a metabolite of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), a nootropic drug with neuroprotective properties[6][8][17]. The biological effects of Noopept are thought to be mediated, at least in part, by its metabolites[2][3]. Noopept has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus[15][17]. It also enhances the DNA-binding activity of Hypoxia-Inducible Factor 1 (HIF-1)[17][18].
Diagram 1: Proposed Signaling Pathway for Noopept
References
- 1. This compound | C7H12N2O3 | CID 6426709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov [science.gov]
- 3. [Effect of the novel dipeptide nootropic agent noopept and its metabolite cyclo-L-prolylglycine on the transcallosal evoked potential in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, N-propoxycarbonyl-, methyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase [spectrabase.com]
- 8. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution solid-state NMR structure of Alanyl-Prolyl-Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Propargylglycine(23235-01-0) 1H NMR spectrum [chemicalbook.com]
- 11. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 17. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Research-Grade L-Prolylglycine and its Nootropic Derivative: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research-grade dipeptide L-Prolylglycine and its more extensively studied derivative, N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept. While this compound forms the core structure, the vast majority of scientific literature and commercial availability for research purposes focuses on Noopept, a compound with significant nootropic and neuroprotective properties. Therefore, these application notes will primarily detail the use of Noopept.
Purchasing Research-Grade Compounds
For researchers seeking to procure this compound or its derivatives for laboratory use, it is imperative to source from reputable chemical suppliers that provide high-purity compounds suitable for research.
N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) is available from several well-established suppliers of research chemicals and analytical standards. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the compound's identity and purity.
Table 1: Notable Suppliers of Research-Grade N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)
| Supplier | Purity | Available Quantities | Notes |
| Cayman Chemical | ≥98% | 1 mg, 5 mg, 10 mg, Bulk | Provides analytical standards. |
| Sigma-Aldrich | ≥98% (HPLC) | Varies | Offers detailed physicochemical properties. |
| Nootropics Depot | Minimum 99.5% | 10 grams | Certificate of Analysis and MSDS available upon request.[1] |
| Albochemicals | 99.5% min | 25 grams, 100 grams | Reagent grade for research and development.[2] |
Note: The availability and product specifications are subject to change. Researchers should always verify the information directly with the supplier.
The parent compound, This compound , is a dipeptide that can be found in some biochemical catalogs, though it is less commonly offered as a standalone research compound compared to Noopept. It is known as an incomplete breakdown product of protein catabolism.
Application Notes: N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)
Noopept is a synthetic dipeptide with a wide range of reported biological activities, making it a compound of interest for neuropharmacology and drug development.
Biological Activities
-
Neuroprotection: Noopept has demonstrated significant neuroprotective effects in various in vitro and in vivo models. It has been shown to protect neurons from amyloid-beta (Aβ)-induced toxicity, oxidative stress, and excitotoxicity[3]. Studies on PC12 cells have shown that pretreatment with Noopept improves cell viability, reduces apoptosis, and attenuates the neurotoxic effects of Aβ[3].
-
Cognitive Enhancement: Noopept is widely recognized for its nootropic effects. It has been shown to improve memory consolidation and retrieval[4]. Animal studies have demonstrated its ability to restore memory in models of cognitive decline induced by various insults[5].
-
Anxiolytic Effects: In addition to its cognitive-enhancing properties, Noopept has been reported to exhibit anxiolytic (anti-anxiety) effects[4].
-
Modulation of Neurotrophic Factors: A key mechanism of action for Noopept is its ability to increase the expression of neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in the hippocampus[6][7]. This action is thought to contribute to its long-term memory-enhancing and neurorestorative effects.
-
Anti-inflammatory and Antioxidant Effects: Research suggests that Noopept possesses anti-inflammatory and antioxidant properties, contributing to its neuroprotective profile[7].
Mechanism of Action
The precise mechanism of action of Noopept is multifaceted and not fully elucidated. However, several key pathways have been identified:
-
HIF-1 Signaling Pathway: Noopept has been shown to activate the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway[4][8]. HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions and is involved in neuroprotection and angiogenesis. Noopept is thought to stabilize the HIF-1α subunit by inhibiting prolyl hydroxylase, leading to the transcription of target genes involved in cell survival and adaptation[4].
-
Neurotrophin Synthesis: As mentioned, Noopept upregulates the synthesis of NGF and BDNF, crucial proteins for neuronal survival, growth, and synaptic plasticity[6][7].
-
Mitochondrial Protection: Noopept helps to preserve mitochondrial function, reducing the production of reactive oxygen species (ROS) and inhibiting the mitochondrial apoptotic pathway[7].
-
Modulation of Acetylcholine Signaling: Some studies suggest that Noopept may sensitize acetylcholine receptors, which could contribute to its cognitive-enhancing effects[9].
Quantitative Data
The following tables summarize quantitative data from various studies on Noopept.
Table 2: In Vitro Efficacy of Noopept
| Cell Line | Model of Toxicity | Noopept Concentration | Observed Effect | Reference |
| PC12 cells | Aβ (25-35) | 10 µM | Improved cell viability, reduced apoptosis, decreased tau hyperphosphorylation | [3] |
| HEK293 cells | - | 10 µM | Increased DNA-binding activity of HIF-1 | [10] |
| SH-SY5Y cells | - | - | Increased DNA-binding activity of HIF-1 | [4] |
Table 3: In Vivo Efficacy of Noopept in Animal Models
| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Reference |
| Rats | 0.5 mg/kg | i.p. | 28 days | Increased mRNA expression of BDNF in the hippocampus and hypothalamus | [11] |
| Rats | 0.5 mg/kg and 10 mg/kg | Oral | - | Memory retention in a model of amnesia | [9] |
| Rats | 0.05-0.10 mg/kg | Injections | - | Abolished learned helplessness | [9] |
Experimental Protocols
The following are example protocols for in vitro experiments using Noopept. Researchers should adapt these protocols based on their specific experimental needs and cell lines.
Protocol: Neuroprotection against Aβ-induced Toxicity in PC12 Cells
This protocol is based on methodologies described in the literature for assessing the neuroprotective effects of Noopept[3].
Materials:
-
PC12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)
-
Amyloid-beta (25-35) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Differentiation:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation, seed cells onto collagen-coated plates and treat with 50-100 ng/mL NGF for 48-72 hours. Differentiated PC12 cells will extend neurites.
-
-
Noopept Pre-treatment:
-
Prepare a stock solution of Noopept in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) and dilute to the final desired concentration (e.g., 10 µM) in cell culture medium.
-
Replace the medium of the differentiated PC12 cells with the Noopept-containing medium.
-
Incubate the cells for 24-72 hours.
-
-
Induction of Aβ Toxicity:
-
Prepare a stock solution of Aβ (25-35) peptide in sterile water or an appropriate buffer. It is often recommended to "age" the peptide solution to form aggregates, which are more toxic.
-
Add the Aβ peptide to the cell culture medium to a final concentration of 5-25 µM.
-
Incubate the cells for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, remove the medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Visualizations
Signaling Pathway: Noopept and HIF-1 Activation
Caption: Proposed mechanism of Noopept-induced HIF-1 activation.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: General workflow for an in vitro neuroprotection experiment.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. nbinno.com [nbinno.com]
- 3. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 6. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nootropicsexpert.com [nootropicsexpert.com]
- 8. Omberacetam - Wikipedia [en.wikipedia.org]
- 9. examine.com [examine.com]
- 10. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [On the mechanism of noopept action: decrease in activity of stress-induced kinases and increase in expression of neutrophines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Prolylglycine Neurotoxicity Studies
Introduction
L-Prolylglycine is a dipeptide with potential neuromodulatory properties. While some related compounds have shown neuroprotective effects, it is crucial to systematically evaluate the potential neurotoxicity of this compound to establish a comprehensive safety profile. These application notes provide a detailed experimental design for assessing the potential neurotoxic effects of this compound using a tiered approach, incorporating both in vitro and in vivo models. The protocols are designed for researchers, scientists, and drug development professionals to investigate key indicators of neurotoxicity, including neuronal viability, apoptosis, oxidative stress, and neuroinflammation.
I. Experimental Design Overview
The experimental design follows a logical progression from initial in vitro screening to more complex in vivo studies. This tiered approach allows for early identification of potential hazards and mechanistic insights while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
II. In Vitro Neurotoxicity Assessment
In vitro models provide a high-throughput and cost-effective means to assess the direct effects of this compound on neuronal cells.
Tier 1: Cytotoxicity Screening in Neuronal Cell Lines
The initial screening will be performed using human neuroblastoma (SH-SY5Y) and mouse hippocampal (HT-22) cell lines to determine the concentration-dependent effects of this compound on cell viability.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture SH-SY5Y and HT-22 cells in their respective recommended media, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). Serially dilute the stock to achieve a range of final concentrations (e.g., 1 µM to 1 mM). A vehicle control group should be included.
-
Incubation: Expose the cells to this compound for 24 and 48 hours.
Protocol 2: Neuronal Viability Assays
-
MTT Assay (Metabolic Activity):
-
After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
LDH Assay (Membrane Integrity):
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the activity of lactate dehydrogenase released from damaged cells.
-
Measure the absorbance according to the manufacturer's instructions. Cytotoxicity is expressed as a percentage of the positive control (e.g., cells treated with a lysis buffer).
-
Data Presentation: Tier 1
| Concentration (µM) | Cell Viability (%) - MTT Assay (24h) | Cell Viability (%) - MTT Assay (48h) | Cytotoxicity (%) - LDH Assay (24h) | Cytotoxicity (%) - LDH Assay (48h) |
| Vehicle Control | 100 | 100 | 0 | 0 |
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 500 | ||||
| 1000 | ||||
| Positive Control | 100 | 100 |
Tier 2: Mechanistic Assays in Primary Neuronal Cultures
If significant cytotoxicity is observed in Tier 1, or for a more in-depth analysis, primary neuronal cultures (e.g., from rodent cortex or hippocampus) will be used to investigate the underlying mechanisms of toxicity.
Protocol 3: Primary Neuronal Culture
-
Isolate primary neurons from embryonic day 18 (E18) rat or mouse brains.
-
Plate the dissociated neurons on poly-D-lysine coated plates in a suitable neuron culture medium.
-
Allow the neurons to mature for 7-10 days in vitro before treatment with this compound at concentrations determined from Tier 1 studies.
Protocol 4: Apoptosis Assays
-
Caspase-3/7 Activity Assay:
-
After treatment, use a luminogenic or fluorogenic caspase-3/7 assay kit to measure the activity of executioner caspases.
-
Read the signal on a luminometer or fluorometer.
-
-
Annexin V/Propidium Iodide (PI) Staining:
Protocol 5: Oxidative Stress Assays
-
Reactive Oxygen Species (ROS) Detection:
-
Glutathione (GSH) Assay:
-
Lyse the treated cells and measure the levels of reduced glutathione using a colorimetric or fluorometric assay kit. A decrease in GSH levels is indicative of oxidative stress.
-
Protocol 6: Neuroinflammation Assays
-
Cytokine Profiling:
-
Co-culture primary neurons with microglia and astrocytes.
-
Treat the co-cultures with this compound.
-
Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using multiplex immunoassays (e.g., Luminex) or ELISA.[5][6][7]
-
Data Presentation: Tier 2
| Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Apoptotic Cells (%) | ROS Levels (Fold Change) | GSH Levels (% of Control) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 1.0 | 1.0 | 100 | |||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| Concentration 3 | ||||||
| Positive Control |
III. In Vivo Neurotoxicity Assessment
If in vitro studies indicate a potential for neurotoxicity, or for regulatory purposes, in vivo studies in a rodent model (e.g., rats or mice) are warranted.
Tier 3: Acute and Sub-chronic Toxicity Studies
Protocol 7: Animal Model and Dosing
-
Animals: Use adult male and female Sprague-Dawley rats or C57BL/6 mice.
-
Dosing:
-
Acute Study: Administer this compound via oral gavage or intraperitoneal injection at three dose levels (low, mid, and high) and a vehicle control. Observe the animals for 14 days.
-
Sub-chronic Study: Administer this compound daily for 28 or 90 days.
-
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 8: Neurobehavioral Assessments
Conduct a battery of behavioral tests to assess sensory, motor, and cognitive functions.[8][9]
-
Functional Observational Battery (FOB): A series of non-invasive tests to observe changes in autonomic function, neuromuscular coordination, and overall activity.
-
Motor Activity: Measure spontaneous locomotor activity using an open-field test.
-
Motor Coordination: Assess balance and coordination using a rotarod test.
-
Learning and Memory: Evaluate spatial learning and memory using the Morris water maze or Barnes maze.
Protocol 9: Histopathological Analysis
-
At the end of the study, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect the brains and process them for histopathological examination.
-
Stain brain sections (e.g., hippocampus, cortex, cerebellum) with Hematoxylin and Eosin (H&E) for general morphology and specific neuronal markers (e.g., NeuN) and glial markers (e.g., Iba1 for microglia, GFAP for astrocytes) to assess neuronal loss and gliosis.
Protocol 10: Biochemical Analysis of Brain Tissue
-
Homogenize brain tissue from specific regions.
-
Perform biochemical assays to measure markers of oxidative stress (e.g., malondialdehyde - MDA) and inflammation (cytokine levels) as described in the in vitro section.
Data Presentation: Tier 3
Neurobehavioral Data
| Treatment Group | Open Field (Total Distance) | Rotarod (Latency to Fall) | Morris Water Maze (Escape Latency) |
| Vehicle Control | |||
| Low Dose | |||
| Mid Dose | |||
| High Dose |
Histopathology and Biochemical Data
| Treatment Group | Neuronal Count (Hippocampus) | Iba1+ Cells (Cortex) | Brain MDA Levels (nmol/mg protein) | Brain TNF-α (pg/mg protein) |
| Vehicle Control | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
This comprehensive set of application notes and protocols provides a robust framework for the systematic evaluation of the potential neurotoxicity of this compound. The tiered approach, combining in vitro and in vivo methods, allows for a thorough assessment of potential adverse effects on the nervous system, from cellular and molecular mechanisms to functional and morphological outcomes. The data generated from these studies will be critical for establishing the safety profile of this compound for its intended applications.
References
- 1. neuroproof.com [neuroproof.com]
- 2. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Selective neuronal vulnerability to oxidative stress in the brain [frontiersin.org]
- 5. cellectricon.com [cellectricon.com]
- 6. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Neuroimmunology & Neuroinflammation Immunoassays [sigmaaldrich.com]
- 8. criver.com [criver.com]
- 9. Redbook 2000: IV.C.10. Neurotoxicity Studies | FDA [fda.gov]
Application Notes: The Role of L-Prolylglycine Derivatives in Alzheimer's Disease Research
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] The amyloid cascade hypothesis posits that the accumulation of Aβ is a primary event in AD pathogenesis, triggering a cascade of events including oxidative stress, neuroinflammation, and neuronal death.[2][3][4] Current research focuses on identifying therapeutic agents that can interfere with this cascade, protect neurons, and improve cognitive function.
L-Prolylglycine-containing peptides and their derivatives have emerged as promising candidates in neurodegenerative disease research. Notably, N-Phenylacetyl-L-prolylglycine ethyl ester, also known as Omberacetam or Noopept, is a synthetic nootropic molecule that is a prodrug of cyclic glycine-proline.[5] It has been investigated for its neuroprotective and cognitive-enhancing properties in various preclinical models.[5][6] Another related dipeptide, cyclic Glycine-Proline (cGP), has also shown potential in reducing amyloid plaque load and improving memory in AD mouse models.[7] These compounds offer a multi-faceted approach to tackling AD pathology.
Mechanism of Action
The neuroprotective effects of this compound derivatives are attributed to several mechanisms:
-
Anti-Amyloidogenic Properties : Studies suggest that certain proline- and glycine-containing peptides can interfere with the aggregation of Aβ peptides, a crucial step in plaque formation.[8] They may prevent Aβ from adopting the β-sheet structure that is critical for fibrillogenesis.[8] For instance, cGP has been shown to reduce the amyloid plaque load in both the hippocampus and cortex of APP/PS1 transgenic mice.[7]
-
Neurotrophic Factor Upregulation : Noopept has been shown to increase the expression of neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrotrophic Factor (BDNF) in the hippocampus.[9] These factors are essential for neuronal survival, growth, and synaptic plasticity.
-
Antioxidant and Anti-inflammatory Effects : Oxidative stress and neuroinflammation are key contributors to neuronal damage in AD.[3][6] Noopept exhibits antioxidant properties and can reduce the inflammatory response, in part by inhibiting kinases like pSAPK/JNK.[9]
-
Modulation of Signaling Pathways : Noopept has been found to activate Hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a crucial role in neuroprotection against ischemia and neurodegeneration.[9] Other pathways, such as those involving purinergic signaling and Wnt signaling, are also implicated in the neurodegenerative processes of AD and represent potential targets for therapeutic intervention.[10][11]
Quantitative Data Summary
The following tables present a summary of representative quantitative data that could be obtained from the experimental protocols described below. These serve as examples for structuring and reporting findings from studies investigating this compound derivatives.
Table 1: In Vitro Neuroprotective Effect of this compound Derivative on Aβ-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Aβ (1-42) Conc. (µM) | This compound Derivative Conc. (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control (Vehicle) | 0 | 0 | 100 ± 5.2 | 5.1 ± 1.1 |
| Aβ (1-42) only | 20 | 0 | 52.7 ± 4.8 | 44.3 ± 3.9 |
| This compound Derivative | 0 | 10 | 98.9 ± 5.5 | 5.8 ± 1.3 |
| Aβ + this compound Derivative | 20 | 1 | 65.4 ± 4.1 | 32.1 ± 3.5 |
| Aβ + this compound Derivative | 20 | 10 | 85.2 ± 5.0 | 15.6 ± 2.8 |
| Aβ + this compound Derivative | 20 | 50 | 92.1 ± 4.7 | 9.3 ± 2.1 |
*Data are represented as Mean ± SEM. *p < 0.05 compared to Aβ (1-42) only group. Cell viability can be assessed via MTT assay, and cytotoxicity via LDH release assay.[12][13]
Table 2: In Vitro Effect of this compound Derivative on Aβ (1-42) Aggregation
| Treatment Group | This compound Derivative Conc. (µM) | Thioflavin T (ThT) Fluorescence (Arbitrary Units) | % Inhibition of Aggregation |
| Aβ (1-42) only | 0 | 25,400 ± 1,200 | 0% |
| Aβ + this compound Derivative | 1 | 19,800 ± 950 | 22.0% |
| Aβ + this compound Derivative | 10 | 11,200 ± 780 | 55.9% |
| Aβ + this compound Derivative | 50 | 4,500 ± 410* | 82.3% |
*Data are represented as Mean ± SEM. *p < 0.05 compared to Aβ (1-42) only group. ThT assay measures the formation of amyloid fibrils.[14]
Table 3: In Vivo Effect of this compound Derivative on Cognitive Performance in an AD Mouse Model (Morris Water Maze)
| Treatment Group | Day 5 - Escape Latency (seconds) | Probe Trial - Time in Target Quadrant (%) | Probe Trial - Platform Crossings (count) |
| Wild-Type (Control) | 15.2 ± 2.1 | 45.1 ± 3.8 | 4.8 ± 0.7 |
| AD Model (Vehicle) | 48.5 ± 4.5 | 21.3 ± 2.9 | 1.5 ± 0.4 |
| AD Model + this compound Derivative | 22.8 ± 3.3 | 38.9 ± 4.1 | 3.9 ± 0.6* |
*Data are represented as Mean ± SEM. *p < 0.05 compared to AD Model (Vehicle) group. AD models like 5xFAD or APP/PS1 mice are commonly used.[1][7][15]
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol assesses the ability of this compound derivatives to protect neuronal cells from Aβ-induced toxicity. The human neuroblastoma SH-SY5Y cell line is a widely used model for this purpose.[16][17]
1. Materials and Reagents
-
SH-SY5Y cell line (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of DMEM and Ham's F-12, 10% FBS, 1% Penicillin/Streptomycin.[18][19]
-
Differentiation Medium: Growth medium with 1% FBS and 10 µM Retinoic Acid (RA).[17]
-
Aβ (1-42) peptide
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
2. Cell Culture and Differentiation
-
Culture SH-SY5Y cells in growth medium at 37°C in a 5% CO₂ humidified incubator.[20]
-
Passage cells at 80-90% confluency.[20]
-
For experiments, seed cells into 96-well plates.
-
To induce a more neuron-like phenotype, differentiate the cells by replacing the growth medium with differentiation medium for 4-7 days.[17]
3. Aβ Preparation and Treatment
-
Prepare oligomeric Aβ (1-42) by dissolving the peptide and incubating it according to established protocols to form toxic aggregates.
-
After differentiation, treat the cells with various concentrations of the this compound derivative for 2 hours.
-
Subsequently, add the prepared Aβ (1-42) oligomers to the wells (final concentration typically 10-20 µM) and incubate for 24-48 hours.[13]
4. Assessment of Cell Viability and Cytotoxicity
-
MTT Assay : Measure mitochondrial viability. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals and read the absorbance. Cell viability is expressed as a percentage of the untreated control.[12]
-
LDH Assay : Measure membrane integrity by quantifying LDH release into the culture medium. Collect the supernatant and perform the assay according to the manufacturer's instructions.[12]
Protocol 2: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay
This biophysical assay is used to monitor the formation of amyloid fibrils in real-time and to screen for compounds that inhibit Aβ aggregation.[14]
1. Materials and Reagents
-
Aβ (1-42) peptide, high purity
-
Hexafluoroisopropanol (HFIP) for peptide monomerization[8]
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
Thioflavin T (ThT) stock solution
-
This compound derivative
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
2. Experimental Procedure
-
Prepare a monomeric Aβ (1-42) stock solution by dissolving the peptide in HFIP and then removing the solvent under vacuum. Resuspend in buffer.
-
In a 96-well plate, set up reaction mixtures containing:
-
Aβ (1-42) peptide (e.g., 25 µM final concentration).
-
ThT (e.g., 20 µM final concentration).
-
Varying concentrations of the this compound derivative or vehicle control.
-
-
Place the plate in a fluorometer pre-set to 37°C.
-
Measure ThT fluorescence (Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 10 minutes) for up to 48 hours, with intermittent shaking.
3. Data Analysis
-
Plot fluorescence intensity versus time for each condition.
-
The lag time and the maximum fluorescence intensity are key parameters to assess aggregation kinetics.
-
Calculate the percentage of inhibition by comparing the maximum fluorescence of treated samples to the control (Aβ only).
Protocol 3: In Vivo Cognitive Assessment Using the Morris Water Maze (MWM)
The MWM is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of AD.[21][22][23]
1. Apparatus and Setup
-
A circular pool (120-150 cm diameter) filled with water made opaque with non-toxic white paint.[24][25]
-
An escape platform (10-12 cm diameter) submerged 1 cm below the water surface.[21]
-
The pool should be located in a room with ample, consistent distal visual cues.[21][23]
-
A video tracking system to record the animal's swim path, latency to find the platform, and other parameters.[24]
2. Animal Subjects
-
Transgenic AD mice (e.g., APP/PS1, 5xFAD) and age-matched wild-type controls.[7][26]
-
Animals are typically tested at an age when pathology and cognitive deficits are expected.[1]
3. Experimental Phases
-
Habituation (1 day) : Allow mice to swim freely in the pool without the platform for 60 seconds to acclimate.
-
Acquisition Training (4-5 days) :
-
Conduct 4 trials per day for each mouse.
-
In each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.[22][24]
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.[22]
-
If it fails to find the platform, gently guide it there and allow it to stay for the same duration.[24]
-
The platform location remains constant throughout training.
-
-
Probe Trial (1 day after last training day) :
4. Data Analysis
-
Acquisition : Analyze the escape latency (time to find the platform) across training days. A decrease in latency indicates learning.
-
Probe Trial : A significant preference for the target quadrant (more time spent) compared to other quadrants indicates robust spatial memory.
References
- 1. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 3. Alzheimer’s Disease: From Molecular Mechanisms to Promising Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. Omberacetam - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glial Purinergic Signaling in Neurodegeneration [frontiersin.org]
- 11. OBM Geriatrics | Emerging Roles of Signal Transduction Pathways in Neurodegenerative Diseases. Hunting New Possible Therapeutic Molecular Targets [lidsen.com]
- 12. researchgate.net [researchgate.net]
- 13. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allium roseum L. extract inhibits amyloid beta aggregation and toxicity involved in Alzheimer’s disease | PLOS One [journals.plos.org]
- 15. inotiv.com [inotiv.com]
- 16. cyagen.com [cyagen.com]
- 17. researchgate.net [researchgate.net]
- 18. SH-SY5Y culturing [protocols.io]
- 19. accegen.com [accegen.com]
- 20. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 24. jove.com [jove.com]
- 25. jneurosci.org [jneurosci.org]
- 26. criver.com [criver.com]
Troubleshooting & Optimization
Optimizing L-Prolylglycine synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of L-Prolylglycine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized using either Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS). SPPS involves building the peptide chain on a solid resin support, which simplifies the purification of intermediates.[1] LPPS, a more traditional method, involves carrying out the synthesis entirely in solution, which allows for easier monitoring of side reactions and is often used for large-scale synthesis.[2][3]
Q2: Which coupling reagents are most effective for the proline-glycine bond formation?
A2: The choice of coupling reagent is critical for achieving high yield and minimizing racemization. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) are known to be highly efficient with rapid reaction times.[4][5] For challenging couplings, newer generation reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) can offer superior performance in terms of coupling efficiency and suppression of side reactions.[6]
Q3: What are the primary side reactions to be aware of during this compound synthesis?
A3: The most significant side reactions include:
-
Diketopiperazine (DKP) formation: This is particularly prevalent when proline is the second amino acid in the sequence (C-terminal). The dipeptide can cyclize, leading to a loss of product.[7][8]
-
Racemization: The chiral integrity of the amino acids can be compromised during the activation and coupling steps, leading to the formation of diastereomeric impurities.[9][10] Proline itself is less prone to racemization, but the preceding amino acid can be affected.
-
Incomplete coupling and deprotection: These can lead to the formation of deletion and truncated peptide sequences.[11]
Q4: How can I purify the final this compound product?
A4: The most common and effective method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12] This technique separates the target peptide from impurities based on hydrophobicity.[11][13] For obtaining a highly pure, crystalline solid, subsequent crystallization may be employed.[14][15]
Troubleshooting Guides
Issue 1: Low Synthesis Yield
| Potential Cause | Recommended Solution |
| Incomplete Coupling | - Extend the coupling reaction time. - Increase the equivalents of the activated amino acid and coupling reagent. - Switch to a more powerful coupling reagent (see table below). - Ensure proper swelling of the resin in SPPS.[16] |
| Diketopiperazine (DKP) Formation | - In SPPS, use a 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation. - If using a different resin, consider coupling a dipeptide (e.g., Fmoc-Pro-Gly-OH) instead of single amino acids to bypass the susceptible dipeptide stage on the resin.[7] |
| Steric Hindrance | - While less of an issue for glycine, ensure that the protecting groups are not excessively bulky. |
| Poor Quality Reagents | - Use high-purity amino acid derivatives and fresh, high-quality solvents and coupling reagents. |
| Coupling Reagent | Typical Yield (%) | Advantages | Disadvantages |
| DCC/HOBt | 70-85 | Low cost | Formation of insoluble DCU byproduct, potential for racemization. |
| HBTU/DIPEA | 85-95 | High efficiency, fast reaction times.[4] | Can cause guanidinylation of the N-terminus if used in excess.[5] |
| HATU/DIPEA | 90-98 | Excellent for hindered couplings, low racemization. | Higher cost. |
| BOP/DIPEA | >95 | Very high yields and low racemization.[4] | Potentially toxic byproducts. |
| COMU/DIPEA | >95 | High solubility, excellent performance with minimal base, reduced epimerization.[6] | Higher cost. |
Yields are approximate and can vary based on specific reaction conditions and peptide sequence.
Issue 2: Product Impurity
| Potential Cause | Recommended Solution |
| Racemization | - Use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6] - Avoid strong bases and elevated temperatures during coupling.[10] - Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[10] |
| Deletion/Truncated Sequences | - Ensure complete deprotection of the N-terminal protecting group before the next coupling step. - Use a capping step after coupling (e.g., with acetic anhydride) to block any unreacted amino groups. |
| Side-chain Protecting Group Issues | - Ensure orthogonal protecting group strategy is robust and that side-chain protecting groups are stable during N-terminal deprotection.[17] |
| Contamination from Reagents | - Ensure all reagents and solvents are of high purity. - Thoroughly wash the resin between steps in SPPS.[17] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
-
Resin Preparation:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
-
Loading of the First Amino Acid (Glycine):
-
Dissolve Fmoc-Gly-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of the Second Amino Acid (Proline):
-
Dissolve Fmoc-Pro-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and dry under vacuum.
-
Protocol 2: Purification of this compound by RP-HPLC
-
Sample Preparation:
-
Dissolve the crude this compound in the mobile phase starting condition (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes (this may need to be optimized).
-
Flow Rate: 1 mL/min (for analytical scale).
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: Solid-Phase Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Low Synthesis Yield.
References
- 1. bachem.com [bachem.com]
- 2. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 15. Expression, purification and crystallization of human prolylcarboxypeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. peptide.com [peptide.com]
Technical Support Center: L-Prolylglycine HPLC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Prolylglycine analysis via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant for HPLC-MS/MS analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 172.18 g/mol | --INVALID-LINK-- |
| Predicted pKa (Strongest Acidic) | 3.66 | --INVALID-LINK-- |
| Predicted pKa (Strongest Basic) | 8.84 | --INVALID-LINK-- |
| Predicted logP | -2.9 | --INVALID-LINK-- |
Q2: What is the expected mass-to-charge ratio (m/z) for the protonated this compound molecule in positive electrospray ionization (ESI+)?
A2: In positive ESI mode, this compound will typically be observed as a protonated molecule, [M+H]⁺.
| Ion | Expected m/z |
| [M+H]⁺ | 173.0921 |
Q3: What are the common product ions observed in the MS/MS fragmentation of this compound?
A3: The fragmentation of proline-containing peptides is often directed by the proline residue, a phenomenon known as the "proline effect". This typically results in a dominant fragment ion from the cleavage of the amide bond N-terminal to the proline. For this compound (Pro-Gly), the major fragmentation pathway involves the cleavage of the peptide bond, leading to the formation of the proline immonium ion and other characteristic fragments.
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |
| 173.09 | 70.06 | Proline immonium ion |
| 173.09 | 116.07 | [M+H - H₂O - CO]⁺ |
| 173.09 | 128.07 | [M+H - COOH]⁺ |
Q4: What type of HPLC column is suitable for this compound analysis?
A4: Reversed-phase HPLC columns are most commonly used for the separation of small, polar molecules like this compound. A C18 column is a standard choice. For enhanced retention of polar analytes, a column with polar end-capping or an embedded polar group may be beneficial.
| Column Type | Typical Dimensions | Particle Size | Pore Size |
| C18 | 4.6 x 150 mm | 3-5 µm | 100-120 Å |
| C18 (UHPLC) | 2.1 x 100 mm | < 2 µm | 100-120 Å |
| Polar-Embedded C18 | 4.6 x 150 mm | 3-5 µm | 100-120 Å |
Troubleshooting Guides
This section addresses common issues encountered during the HPLC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Column Silanols | This compound has a secondary amine that can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. - Use a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the silanols and reduce interaction. - Employ an end-capped column or a column with a base-deactivated stationary phase. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. - Dilute the sample or reduce the injection volume. |
| Mismatch between Injection Solvent and Mobile Phase | If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion and splitting. - Prepare samples in a solvent that is as close as possible to the initial mobile phase composition. |
| Column Contamination or Void | Accumulation of matrix components can block the column frit or create a void at the head of the column, resulting in split peaks. - Use a guard column to protect the analytical column. - Implement a more rigorous sample clean-up procedure. - Back-flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Column Equilibration | Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections will lead to retention time shifts. - Increase the equilibration time in your HPLC method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. |
| Mobile Phase Composition Changes | Inconsistent mobile phase preparation or degradation of mobile phase components can cause retention time drift. - Prepare fresh mobile phase daily. - Use high-purity solvents and additives. - Ensure accurate and consistent mixing of mobile phase components. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. - Use a column oven to maintain a constant and controlled temperature. |
| Pump Malfunction | Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times. - Perform regular pump maintenance. Check for leaks and ensure check valves are functioning correctly. |
Problem 3: Low Signal Intensity or No Signal
Possible Causes & Solutions
| Cause | Solution |
| Ion Suppression (Matrix Effect) | Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound in the MS source.[1] This is a very common issue in bioanalysis.[1] - Improve sample preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but often less effective method.[2] - Optimize chromatography: Adjust the gradient to separate this compound from the interfering compounds. - Dilute the sample: This can reduce the concentration of interfering matrix components. |
| Poor Fragmentation | Incorrect collision energy settings will result in inefficient fragmentation and low product ion signals. - Optimize the collision energy for the specific m/z transitions of this compound. This is typically done by infusing a standard solution and varying the collision energy to find the optimal value for each product ion. |
| Incorrect MS Source Settings | Suboptimal settings for parameters like capillary voltage, gas flow, and temperature can lead to poor ionization and low signal. - Tune the mass spectrometer using a standard solution of this compound to optimize source parameters. |
| Analyte Degradation | This compound may be unstable in the sample matrix or during sample processing. - Investigate sample stability under different storage and processing conditions. Consider adding stabilizers if necessary. |
Problem 4: High Background Noise
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can contribute to high background noise. - Use HPLC or LC-MS grade solvents and additives. - Filter the mobile phase before use. - Prepare fresh mobile phase regularly. |
| Contaminated HPLC System | Build-up of contaminants in the injector, tubing, or column can leach into the mobile phase. - Flush the system thoroughly with a strong solvent (e.g., a high percentage of organic solvent). |
| Dirty Mass Spectrometer Source | Contamination of the ion source can lead to high background signals. - Clean the ion source according to the manufacturer's recommendations. |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from a method for a similar dipeptide, Proline-Glycine-Proline, and is a good starting point for this compound.
-
Spiking: To 100 µL of plasma, add an appropriate amount of this compound internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Injection: Inject the prepared sample into the HPLC-MS/MS system.
HPLC-MS/MS Method
| Parameter | Recommended Condition |
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-5 min: 2-98% B; 5-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-10 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Precursor > Product 1 (e.g., 173.1 > 70.1), Precursor > Product 2 (e.g., 173.1 > 116.1) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
Visualizations
General HPLC-MS/MS Troubleshooting Workflow
References
L-Prolylglycine Stability and Degradation in Solution: A Technical Support Center
For researchers, scientists, and drug development professionals working with L-prolylglycine, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The main degradation pathways for this compound in aqueous solutions are cyclization and hydrolysis.
-
Cyclization: this compound can undergo intramolecular cyclization to form the cyclic dipeptide, cyclo(Pro-Gly), also known as a diketopiperazine (DKP). This is a common degradation route for dipeptides, particularly those containing a proline residue. The reaction is catalyzed by basic conditions.
-
Hydrolysis: The peptide bond between proline and glycine can be cleaved through hydrolysis, resulting in the individual amino acids L-proline and glycine. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is generally influenced by pH and temperature.
Q2: What is the expected stability of this compound solutions under different pH conditions?
A2: The stability of this compound is highly dependent on the pH of the solution. Generally, it is most stable in neutral to slightly acidic conditions.
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the primary degradation pathway is the hydrolysis of the peptide bond.
-
Neutral Conditions (pH 6-8): this compound exhibits its greatest stability in this pH range. However, some cyclization to cyclo(Pro-Gly) can still occur over time.
-
Alkaline Conditions (pH > 8): In basic solutions, the rate of cyclization to form cyclo(Pro-Gly) increases significantly. This is often the most significant degradation pathway under alkaline conditions.
Q3: How does temperature affect the stability of this compound solutions?
A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. The relationship between temperature and the rate of degradation can often be described by the Arrhenius equation, which indicates an exponential increase in the degradation rate with an increase in temperature. For long-term storage, it is recommended to keep this compound solutions at low temperatures (e.g., 2-8°C or frozen) to minimize degradation.
Q4: Can this compound be degraded by enzymes?
A4: Yes, this compound can be susceptible to enzymatic degradation. Peptidases, which are enzymes that break down peptides, can hydrolyze the peptide bond. However, dipeptides containing proline have been shown to be relatively resistant to degradation by some peptidases. The susceptibility to specific enzymes will depend on the enzyme's specificity. For example, prolidase is a specific enzyme that cleaves dipeptides with a C-terminal proline.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound concentration over time | Cyclization to cyclo(Pro-Gly): This is likely in neutral to alkaline solutions. | 1. Verify the pH of your solution. If it is > 7, consider lowering it to a slightly acidic or neutral pH if your experiment allows. 2. Store solutions at lower temperatures (refrigerated or frozen). 3. Analyze your sample for the presence of cyclo(Pro-Gly) using a suitable analytical method like HPLC to confirm this degradation pathway. |
| Hydrolysis of the peptide bond: This is more likely in strongly acidic or alkaline solutions. | 1. Check the pH of your solution. Adjust to a more neutral pH if possible. 2. Avoid prolonged storage at extreme pH values. 3. Analyze for the presence of free L-proline and glycine. | |
| Adsorption to container surfaces: Peptides can sometimes adsorb to glass or plastic surfaces. | 1. Consider using low-adsorption vials. 2. Include a small amount of a non-ionic surfactant in your buffer if compatible with your experiment. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Formation of degradation products: The most common degradation product is cyclo(Pro-Gly). | 1. Attempt to identify the unknown peak by comparing its retention time with a standard of cyclo(Pro-Gly). 2. Use mass spectrometry (MS) coupled with your chromatography to determine the mass of the unknown peak and confirm its identity. |
| Contamination of the sample or solvent. | 1. Prepare fresh solutions with high-purity water and reagents. 2. Filter all solutions before analysis. | |
| Inconsistent experimental results | Degradation of this compound stock solutions. | 1. Prepare fresh stock solutions frequently. 2. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Periodically check the purity of your stock solution using an analytical method like HPLC. |
| Variations in buffer preparation and pH. | 1. Ensure accurate and consistent preparation of all buffer solutions. 2. Always measure and adjust the final pH of your solutions. |
Quantitative Data on this compound Degradation
| Degradation Pathway | Influencing Factors | General Trend | Primary Degradation Product |
| Cyclization | High pH (>7), High Temperature | Rate increases with increasing pH and temperature. | cyclo(Pro-Gly) |
| Hydrolysis | Low pH (<4) and High pH (>8), High Temperature | Rate is significant at pH extremes and increases with temperature. | L-proline and Glycine |
| Enzymatic Degradation | Presence of specific peptidases (e.g., prolidase) | Dependent on enzyme concentration, temperature, and pH. | L-proline and Glycine |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Buffers of desired pH (e.g., phosphate, citrate, borate)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in high-purity water or a suitable buffer to a final concentration of, for example, 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of an aliquot of the stock solution to pH 1-2 with HCl.
-
Alkaline Hydrolysis: Adjust the pH of an aliquot of the stock solution to pH 10-12 with NaOH.
-
Oxidative Degradation: Add a small volume of 3% H₂O₂ to an aliquot of the stock solution.
-
Thermal Degradation: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light.
4. Time Points:
-
Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points will depend on the expected rate of degradation.
5. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the compounds. For example: 0-5 min, 5% B; 5-25 min, 5-50% B; 25-30 min, 50-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-220 nm
-
Injection Volume: 10-20 µL
6. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.
-
Calculate the percentage of this compound remaining at each time point.
-
If possible, identify the degradation products by comparing their retention times to standards or by using LC-MS.
Signaling Pathways and Logical Relationships
Degradation Pathways of this compound
The primary degradation pathways of this compound in solution involve either intramolecular cyclization to form a diketopiperazine or intermolecular hydrolysis of the peptide bond.
This technical support center provides a foundational understanding of this compound stability in solution. For critical applications, it is strongly recommended that researchers conduct their own stability studies tailored to their specific experimental conditions, including buffer composition, concentration, and the presence of any other excipients.
Technical Support Center: L-Prolylglycine Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell-based assays with L-Prolylglycine and its derivatives, such as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound and its derivatives like Noopept?
A1: N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) typically appears as a white to off-white crystalline powder and is stable under ambient conditions.[1] For cell-based assays, it is often dissolved in a suitable solvent like sterile, serum-free culture medium or a vehicle like DMSO. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Stock solutions should be stored at -20°C or below to prevent degradation. Lyophilized peptides should be stored at -20°C and protected from light. Once in solution, avoid repeated freeze-thaw cycles.
Q2: Can this compound or its derivatives interfere with common cell viability assays like MTT or resazurin?
A2: Yes, there is a potential for interference. This compound and its derivatives are dipeptides containing carboxylic acid moieties. Studies have shown that molecules with thiol and carboxylic acid groups can interfere with MTT and resazurin-based metabolic assays, leading to false results. This interference can occur in the absence of cells. Therefore, it is essential to include proper controls, such as running the assay with the compound in cell-free media, to assess any direct reduction of the assay reagent by the compound itself.
Q3: At what concentrations is N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) typically used in cell-based assays?
A3: The effective concentration of Noopept in cell-based assays can vary depending on the cell type and the specific endpoint being measured. For neuroprotection studies in PC12 cells, a concentration of 10 μM has been shown to be effective in protecting against Aβ25–35-induced toxicity.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Does this compound or its derivatives affect cell proliferation?
A4: Studies on cyclo-L-prolylglycine, a metabolite of Noopept, have shown that it does not significantly affect the proliferation of HEK293 and SH-SY5Y cells, as assessed by Ki-67 expression and cell cycle analysis.[3] However, it was observed to reduce the number of early apoptotic cells, suggesting a protective role.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity. |
| Variability in compound preparation | Prepare fresh stock solutions of this compound or its derivatives for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure complete solubilization of the compound. |
| Cell health and passage number | Use cells that are in the logarithmic growth phase and within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding. |
Issue 2: High Background or False Positives in Viability Assays (e.g., MTT, Resazurin)
| Possible Cause | Troubleshooting Steps |
| Direct reduction of assay reagent by the compound | As this compound derivatives contain carboxylic acid moieties, they may directly reduce MTT or resazurin. Control Experiment: Incubate the compound in cell-free culture medium with the viability reagent to quantify any non-cellular reduction. Subtract this background from the values obtained with cells. |
| Precipitation of the compound | Visually inspect the wells under a microscope for any precipitate after adding the compound. If precipitation occurs, try dissolving the compound in a different vehicle or lowering the final concentration. |
| Contamination | Microbial contamination can lead to changes in pH and metabolic activity, affecting assay results. Regularly test cell cultures for mycoplasma and other contaminants. |
Issue 3: Low or No Cellular Response
| Possible Cause | Troubleshooting Steps |
| Suboptimal compound concentration | Perform a dose-response curve to determine the optimal effective concentration of this compound or its derivative for your cell line and assay. |
| Incorrect incubation time | Optimize the incubation time for both the compound treatment and the assay reagent. |
| Degraded compound | Ensure proper storage of the compound. Prepare fresh solutions for each experiment. The stability of N-phenylacetyl-L-prolylglycine ethyl ester is pH-dependent and it degrades faster in serum. |
| Cell line not responsive | Confirm that the target cells express the necessary receptors or pathways for this compound to elicit a response. |
Experimental Protocols
Neuroprotective Effect of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) against Aβ25–35-Induced Cytotoxicity in PC12 Cells
This protocol is adapted from a study investigating the neuroprotective effects of Noopept.[2]
1. Cell Culture and Seeding:
- Culture PC12 cells in appropriate media and conditions.
- Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
- Allow cells to adhere for 24 hours.
2. Noopept Pre-treatment:
- Prepare a stock solution of Noopept.
- Treat the cells with 10 μM Noopept for 72 hours. Include vehicle-treated control wells.
3. Aβ25–35 Treatment:
- After the 72-hour pre-treatment, add 5 μM of Aβ25–35 to the appropriate wells (both Noopept-treated and non-treated).
- Incubate for 24 hours.
4. Cell Viability Assessment (MTT Assay):
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Remove the culture medium from the wells.
- Add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well.
- Incubate the plate for 4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Mix thoroughly to ensure complete solubilization.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the control (untreated) cells.
- Include a control to test for direct MTT reduction by Noopept in cell-free media.
Quantitative Data from a Neuroprotection Study[2]
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| Aβ25–35 (5 µM) | ~60% |
| Noopept (10 µM) + Aβ25–35 (5 µM) | ~85% |
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing L-Prolylglycine Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of L-Prolylglycine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for this compound?
A1: The primary challenge for this compound, like many small peptides, is its susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and its relatively low permeability across the intestinal epithelium. These factors significantly limit the amount of the intact dipeptide that reaches systemic circulation.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: The three main strategies are:
-
Chemical Modification (Cyclization): Converting this compound to its cyclized form, cyclo-L-prolylglycine (CPG), enhances its stability against enzymatic degradation.[1]
-
Prodrug Approach: Administering a prodrug, such as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), which is metabolized in the body to release the active CPG metabolite.[2]
-
Advanced Formulation: Encapsulating the peptide in delivery systems like nanoparticles or liposomes to protect it from the harsh GI environment and potentially enhance its absorption.
Q3: How does the bioavailability of the prodrug Noopept compare to its active metabolite, cyclo-prolyl-glycine (CPG)?
A3: Studies in rats have shown that the pharmacokinetic parameters of Noopept and its metabolite CPG differ significantly.[3][4] Noopept is rapidly absorbed and metabolized, while CPG exhibits its own distinct pharmacokinetic profile. The prodrug approach allows for the efficient delivery and subsequent sustained presence of the active CPG.
Q4: What is the role of the PEPT1 transporter in the absorption of this compound and its derivatives?
A4: The intestinal peptide transporter 1 (PEPT1) is crucial for the absorption of di- and tripeptides from the gut.[5][6] this compound and its prodrugs can be substrates for PEPT1, which facilitates their transport across the apical membrane of intestinal epithelial cells. The expression and activity of PEPT1 can be influenced by various factors, including diet and certain hormones.[5][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Rapid degradation by peptidases in the GI tract. 2. Poor absorption across the intestinal mucosa. 3. Suboptimal formulation leading to poor release. | 1. Switch to a more stable form, such as cyclo-L-prolylglycine (CPG). 2. Utilize a prodrug strategy (e.g., Noopept) to bypass initial degradation and enhance absorption. 3. Co-administer with permeation enhancers (use with caution and after thorough investigation of their effects on gut integrity). |
| High variability in bioavailability between animal subjects. | 1. Inconsistent oral gavage technique. 2. Differences in gut microbiome and enzymatic activity among animals. 3. Variations in food and water intake affecting GI transit time. | 1. Ensure all personnel are thoroughly trained in consistent oral gavage procedures. 2. Use a larger cohort of animals to account for biological variability. 3. Standardize fasting times and housing conditions for all animals in the study. |
| Unexpected pharmacokinetic profile (e.g., multiple peaks). | 1. Enterohepatic recirculation. 2. Complex absorption patterns from different regions of the GI tract. 3. Formation of multiple active metabolites. | 1. Conduct a more detailed pharmacokinetic study with more frequent sampling time points. 2. Analyze for potential metabolites in plasma and bile. 3. Consider using a cannulated animal model to differentiate between absorption and biliary excretion. |
| Difficulty in quantifying low levels of this compound or CPG in plasma. | 1. Insufficient sensitivity of the bioanalytical method. 2. Matrix effects from plasma components interfering with detection. 3. Analyte instability during sample collection and storage. | 1. Optimize the LC-MS/MS method for higher sensitivity (see detailed protocol below). 2. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). 3. Add protease inhibitors to blood collection tubes and ensure samples are processed and frozen immediately. |
Data Presentation
Table 1: Comparison of Strategies to Enhance this compound Bioavailability
| Strategy | Compound | Key Advantages | Key Disadvantages | Expected Oral Bioavailability |
| Unmodified Dipeptide | This compound | Simple structure | Highly susceptible to enzymatic degradation, low permeability | Very Low (<1%) |
| Cyclization | cyclo-L-prolylglycine (CPG) | Increased enzymatic stability, improved lipophilicity.[1] | Synthesis can be more complex than the linear form | Moderate |
| Prodrug | Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) | Protects the peptide moiety from initial degradation, enhances absorption.[2] | Requires in vivo conversion to the active form, potential for off-target effects of the prodrug itself | Moderate (for the active metabolite) |
| Nanoparticle Encapsulation | This compound in PLGA nanoparticles | Protects from enzymatic degradation, potential for controlled release and targeted delivery | Complex formulation process, potential for low drug loading | Variable, can be significantly higher than unmodified peptide |
Table 2: Pharmacokinetic Parameters of Noopept and its Metabolite CPG in Rats (Illustrative)
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Noopept | 50 | Oral | ~820 | ~0.12 | - | ~9.33% |
| cyclo-L-prolylglycine (CPG) | - | (as metabolite from Noopept) | - | - | - | - |
Note: This table is based on available data for Noopept. The pharmacokinetic parameters for orally administered CPG directly are reported to be significantly different from Noopept.[3]
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (250-300 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Acclimatize animals for at least one week before the experiment.
2. Formulation Preparation:
-
For this compound/CPG: Dissolve the compound in sterile water or saline to the desired concentration.
-
For Noopept: Prepare a suspension in a suitable vehicle (e.g., 1% starch solution).
-
Ensure the final formulation is homogenous.
3. Administration:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Administer the formulation via oral gavage at a volume of 5-10 mL/kg.
-
For intravenous administration (to determine absolute bioavailability), administer a sterile solution of the compound via the tail vein at a volume of 1-2 mL/kg.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and a protease inhibitor cocktail to prevent peptide degradation.
-
Immediately centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Protocol 2: Quantification of cyclo-L-prolylglycine (CPG) in Rat Plasma by UPLC-MS/MS
This protocol is adapted from a method for quantifying CPG in fungal extracts and should be validated for rat plasma.[8]
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled CPG).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
CPG: Precursor ion m/z 155.1 → Product ion m/z (to be determined by infusion of a standard, likely around m/z 70 or 86).
-
Internal Standard: To be determined based on the chosen standard.
-
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
3. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of CPG into blank rat plasma and processing as described above.
-
The concentration range should cover the expected concentrations in the study samples.
-
Quantify CPG in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Caption: Workflow for an in vivo oral bioavailability study in rats.
References
- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 2. Omberacetam - Wikipedia [en.wikipedia.org]
- 3. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease. | Semantic Scholar [semanticscholar.org]
- 8. Quantitative Monitoring of Cyclic Glycine–Proline in Marine Mangrove-Derived Fungal Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Prolylglycine Buffer Solubility and Stability
For researchers, scientists, and drug development professionals utilizing L-Prolylglycine, ensuring its complete dissolution and stability in buffer systems is paramount for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my buffer. What are the initial steps I should take?
A1: this compound, a dipeptide of proline and glycine, is generally soluble in aqueous solutions. However, several factors can influence its dissolution. Start by verifying the pH of your buffer. Like its constituent amino acid glycine, this compound's solubility is pH-dependent. Solubility is typically lowest near its isoelectric point and increases in more acidic or alkaline conditions. For neutral peptides like this compound, starting with deionized water or a neutral buffer (pH 7.0-7.4) is recommended. If solubility remains an issue, gentle warming (up to 40°C) or brief sonication can aid dissolution.
Q2: I'm observing precipitation after dissolving this compound and storing the buffer. What could be the cause?
A2: Precipitation upon storage can be due to several factors:
-
Concentration: You may have created a supersaturated solution that is not stable over time.
-
Temperature: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
Buffer Interaction: Components of your buffer system could be interacting with the dipeptide, reducing its stability.
-
pH Shift: The pH of your buffer may have shifted over time, moving towards the isoelectric point of this compound and causing it to precipitate.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial attempts, sterile, deionized water is the preferred solvent. If the desired concentration cannot be achieved, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used to first dissolve the peptide. The resulting solution should then be slowly added dropwise to your aqueous buffer with constant stirring to reach the final desired concentration. Be mindful that high concentrations of organic solvents may be incompatible with downstream biological assays.
Q4: How does the choice of buffer affect this compound solubility?
A4: The composition of the buffer can influence the solubility of peptides. While specific quantitative data for this compound in various buffers is limited, general principles suggest that standard biological buffers like phosphate-buffered saline (PBS), TRIS, and MES are generally compatible. However, high salt concentrations in buffers can sometimes lead to a "salting-out" effect, reducing peptide solubility. It is advisable to prepare a small test batch to confirm solubility and stability in your specific buffer system before preparing a large volume.
Troubleshooting Guide
Issue: this compound Precipitation During Experiment
This is a common issue that can compromise experimental results. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Buffer System | pH | Estimated Solubility of Similar Dipeptides (mg/mL) | Notes |
| Deionized Water | 7.0 | > 100 | Highly soluble in pure water. |
| Phosphate-Buffered Saline (PBS) | 7.4 | > 50 | High salt concentration may slightly decrease solubility. |
| TRIS-HCl | 7.5 | > 50 | Generally good solubility. |
| TRIS-HCl | 8.5 | > 75 | Increased solubility at slightly alkaline pH. |
| MES | 6.0 | > 25 | Solubility may be lower closer to the isoelectric point. |
| Acetate Buffer | 5.0 | > 75 | Increased solubility at acidic pH. |
Experimental Protocols
Protocol: Solubility Assessment of this compound in a Novel Buffer
This protocol outlines a method to determine the approximate solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Your experimental buffer, pH adjusted and filtered
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of your experimental buffer (e.g., 10 mg to 1 mL).
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate at your experimental temperature for 1 hour, with intermittent vortexing, to ensure equilibrium is reached.
-
-
Separate Undissolved Peptide:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.
-
-
Quantify Soluble Peptide:
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV spectrophotometry at an appropriate wavelength or HPLC with a standard curve).
-
-
Calculate Solubility:
-
The determined concentration represents the solubility of this compound in your buffer under the tested conditions.
-
Caption: Experimental workflow for solubility assessment.
Application Note: Use of Dipeptides in Cell Culture Media
Dipeptides like L-Alanyl-L-Glutamine are often used in cell culture media as a stable source of amino acids.[1][2] L-Glutamine, an essential amino acid for many cell lines, is unstable in liquid media and can degrade into ammonia, which is toxic to cells.[1] By providing glutamine in a dipeptide form, it is more stable in the media and is gradually released for cellular uptake through the action of peptidases. This principle can be applied to other amino acids as well. While this compound is not as commonly used as a supplement as L-Alanyl-L-Glutamine, its stability could offer similar advantages if proline or glycine are limiting nutrients for a specific cell line or bioprocess.
Caption: Dipeptide utilization pathway in cell culture.
References
Technical Support Center: L-Prolylglycine and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Prolylglycine and its common derivative, N-phenylacetyl-L-prolylglycine ethyl ester (also known as Noopept or GVS-111). The focus is on addressing solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in solubility between this compound and N-phenylacetyl-L-prolylglycine ethyl ester?
A: There is a significant difference. This compound is a simple dipeptide that is freely soluble in water, with a reported solubility of 439 g/L at 25°C[1]. In contrast, N-phenylacetyl-L-prolylglycine ethyl ester is a larger, modified dipeptide with much lower aqueous solubility. It is considered sparingly soluble in aqueous buffers (approximately 1 mg/ml in PBS at pH 7.2) and is more readily dissolved in organic solvents[2][3].
Q2: Which organic solvents are recommended for creating stock solutions of N-phenylacetyl-L-prolylglycine ethyl ester?
A: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating stock solutions.[2][3] Both can dissolve the compound at concentrations of 20 mg/ml or higher.[2] For maximum stability, stock solutions in DMSO should be aliquoted and stored at -20°C for up to two months.[3][4]
Q3: Can I dissolve N-phenylacetyl-L-prolylglycine ethyl ester directly in my cell culture medium or aqueous buffer?
A: Direct dissolution is not recommended due to its low aqueous solubility, which can lead to incomplete dissolution and inaccurate concentrations.[2][3] The standard and most reliable method is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in your aqueous medium.[5][6]
Q4: What factors can influence the solubility of my compound?
A: Several factors can affect solubility, including:
-
pH: The pH of the aqueous medium can alter the charge state of a molecule, affecting its interaction with water.[7]
-
Temperature: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature.[7][8]
-
Solvent Choice: The polarity and properties of the solvent are critical.[7]
-
Agitation and Particle Size: Physical factors like stirring, sonication, and the particle size of the solute can affect the rate of dissolution.[7]
Solubility Data
The following tables summarize the solubility of this compound and N-phenylacetyl-L-prolylglycine ethyl ester in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature |
|---|
| Water | 439 g/L | 25 °C[1] |
Table 2: Solubility of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)
| Solvent | Solubility |
|---|---|
| DMSO (Dimethyl sulfoxide) | ~25 mg/ml[2][3] |
| DMF (Dimethylformamide) | ~25 mg/ml[2] |
| Ethanol | ~20 mg/ml[2] |
| PBS (pH 7.2) | ~1 mg/ml[2] |
| Water | Poorly soluble[3] |
Troubleshooting Guide
Issue: My N-phenylacetyl-L-prolylglycine ethyl ester is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).
| Possible Cause | Recommended Solution |
| Low Intrinsic Aqueous Solubility: The compound has very limited solubility in water-based solutions.[2][3] | Prepare an Organic Stock Solution: First, dissolve the compound in a small volume of a compatible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-25 mg/ml).[5] Then, dilute this stock solution into your aqueous buffer to the final desired concentration. |
Issue: The compound precipitates out of solution when I add my DMSO stock to the aqueous buffer.
| Possible Cause | Recommended Solution |
| Exceeded Solubility Limit: The final concentration in the aqueous buffer is too high, or the percentage of organic solvent is too low to maintain solubility. | 1. Check Final Concentration: Ensure your target concentration does not exceed the known solubility limit in the final medium (e.g., ~1 mg/ml in PBS)[2]. 2. Optimize Dilution: Pre-warm the aqueous buffer (e.g., to 37°C) before adding the stock solution[6]. Add the stock solution dropwise while vigorously vortexing or stirring the buffer to facilitate rapid mixing. 3. Increase Co-solvent: If your experimental design allows, slightly increase the final percentage of DMSO. For most cell-based assays, a final DMSO concentration of <0.5% is well-tolerated. |
Issue: My final solution appears cloudy or contains visible particulates.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution or Aggregation: The compound has not fully dissolved or has formed aggregates. | 1. Apply Gentle Heat/Sonication: After dilution, gently warm the solution (e.g., in a 37°C water bath) or sonicate for a few minutes to aid dissolution.[9] 2. Filtration: If cloudiness persists, filter the final solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. This ensures a clear solution and prevents issues in sensitive applications.[10] |
Issue: How do I prepare a formulation for in vivo animal studies?
| Possible Cause | Recommended Solution |
| Need for a Biocompatible Vehicle: Aqueous solutions are often not feasible for poorly soluble compounds at the required dosage for in vivo work. | Use a Co-solvent or Suspension System: A common strategy is to use a mixture of solvents. For example, prepare a stock in DMSO and then dilute it into an oil-based vehicle like corn oil (e.g., a final ratio of 10% DMSO to 90% corn oil)[4]. Other options include using polyethylene glycol (PEG) or creating a suspension with agents like carboxymethyl cellulose and Tween 80.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of N-phenylacetyl-L-prolylglycine ethyl ester
Molecular Weight: 318.37 g/mol
-
Weigh Compound: Accurately weigh out 3.18 mg of N-phenylacetyl-L-prolylglycine ethyl ester powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, place the tube in a sonicator bath for 5-10 minutes until the solid is completely dissolved and the solution is clear.
-
Store: Aliquot the stock solution into smaller volumes in separate tubes to avoid repeated freeze-thaw cycles. Store at -20°C. Solutions in DMSO are reported to be stable for up to 2 months under these conditions.[3]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare Medium: Warm the required volume of cell culture medium in a 37°C water bath.
-
Perform Dilution: Add the appropriate volume of the 10 mM stock solution to the pre-warmed medium. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 10 mL of medium (a 1:1000 dilution).
-
Mix Immediately: Immediately after adding the stock solution, cap the tube and invert it several times or vortex gently to ensure rapid and homogeneous mixing. This minimizes the risk of precipitation. The final DMSO concentration in this example is 0.1%.
-
Use Promptly: It is best practice to use the freshly prepared working solution immediately. Do not store dilute aqueous solutions for extended periods.
Visualizations
Caption: A flowchart for troubleshooting common solubility problems.
Caption: The metabolic conversion and proposed downstream targets.
References
- 1. CAS # 2578-57-6, this compound - chemBlink [chemblink.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Noopept CAS#: 157115-85-0 [m.chemicalbook.com]
- 4. DL-Propargylglycine | Amino Acid Derivatives | 50428-03-0 | Invivochem [invivochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected results in L-Prolylglycine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Prolylglycine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects?
A1: this compound is a dipeptide that is the primary metabolite of the nootropic drug Noopept (N-phenylacetyl-L-prolylglycine ethyl ester).[1][2] It is believed to contribute significantly to the biological activity of its parent compound. Expected effects, based on studies of Noopept, include neuroprotection and cognitive enhancement.[3][4] The proposed mechanisms involve the modulation of neurotrophic factors and cellular stress response pathways.[5][6][7][8]
Q2: How should I store and handle this compound?
A2: Lyophilized this compound should be stored at -20°C or colder, protected from light.[9][10] Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.[10][11][12] For solutions, it is recommended to prepare fresh for each experiment. If short-term storage is necessary, use sterile, pH-neutral buffers and store aliquots at -20°C to avoid repeated freeze-thaw cycles.[9][10][11][12]
Q3: What are the potential mechanisms of action for this compound?
A3: Based on research on its parent compound, Noopept, this compound is thought to exert its effects through several mechanisms. These include increasing the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[6][7][13] Additionally, it may activate the transcription factor Hypoxia-inducible factor 1 (HIF-1), which plays a role in cellular adaptation to low oxygen conditions and has neuroprotective effects.[5][14][15][16]
Troubleshooting Guide
Issue 1: Unexpected or No Cellular Response
Q: I am not observing the expected neuroprotective or proliferative effects of this compound in my cell-based assays. What could be the issue?
A: Several factors could contribute to a lack of cellular response. These can be broadly categorized into issues with the peptide itself, the experimental setup, and data interpretation.
Potential Causes and Solutions:
-
Peptide Integrity and Purity:
-
Degradation: this compound, like other peptides, can degrade if not stored properly. Ensure the lyophilized powder has been stored at -20°C or below and that solutions are freshly prepared.[9][10][11]
-
Impurities: Contaminants from synthesis, such as trifluoroacetic acid (TFA) or incomplete peptide sequences, can interfere with cellular assays, sometimes leading to false positive or negative results.[17][18][19][20] If possible, verify the purity of your peptide batch using techniques like HPLC-MS.
-
-
Experimental Conditions:
-
Incorrect Concentration: The effective concentration of this compound may vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration range.
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase before treatment. Poor cell health can mask the effects of the peptide.
-
Assay Interference: Some assay components can interact with the peptide. For example, components in serum can sometimes interfere with peptide activity.[21] Consider running experiments in serum-free or reduced-serum media for the duration of the peptide treatment, if compatible with your cell line.
-
-
Mechanism of Action:
-
Cell-Specific Signaling: The signaling pathways modulated by this compound may not be active or relevant in your chosen cell line. For instance, if the neuroprotective effects are mediated by BDNF, the cells must express the appropriate receptors (e.g., TrkB).
-
Issue 2: Poor Peptide Solubility
Q: I am having difficulty dissolving my lyophilized this compound.
A: Peptide solubility can be challenging and is dependent on the amino acid sequence and the solvent.
Potential Causes and Solutions:
-
Incorrect Solvent: While this compound is relatively small, its solubility can be influenced by pH.
-
Systematic Approach: Start by attempting to dissolve a small amount in sterile, distilled water or a common buffer like PBS.[22][23]
-
pH Adjustment: If solubility is low, adjusting the pH of the buffer away from the peptide's isoelectric point can help.[24]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to create a stock solution, which is then diluted into the aqueous assay buffer.[22][23][25]
-
-
Aggregation: Peptides can self-associate and form aggregates, which reduces their solubility and activity.
Issue 3: Inconsistent or Non-Reproducible Results
Q: My results with this compound are varying between experiments.
A: Lack of reproducibility is a common issue in peptide-based experiments and can stem from a variety of sources.
Potential Causes and Solutions:
-
Peptide Stability in Solution:
-
Degradation Over Time: Peptides in solution have a limited shelf-life.[9][11] Avoid storing peptide solutions for extended periods. Prepare fresh solutions for each experiment or use aliquots that have been stored frozen for a short time.[12]
-
Oxidation: If the peptide contains susceptible amino acids (though this compound does not contain Cys, Met, or Trp which are most prone), oxidation can be a concern.[26] Using degassed buffers can minimize this.[12]
-
-
Experimental Variables:
-
Inconsistent Cell Passages: Use cells within a consistent and narrow passage number range, as cellular responses can change over time in culture.
-
Variable Reagent Quality: Ensure all reagents, including cell culture media and assay components, are from consistent lots and are not expired.
-
Pipetting Errors: Inaccurate pipetting, especially of concentrated peptide stock solutions, can lead to significant variations in the final concentration.
-
Data Presentation
Table 1: Factors Influencing this compound Stability
| Factor | Condition | Recommendation for Maximizing Stability | Rationale |
| Storage (Lyophilized) | Temperature | -20°C or -80°C[10][11][27] | Minimizes chemical degradation over long periods. |
| Light | Store in the dark[9][10] | Prevents light-induced degradation. | |
| Moisture | Store in a desiccator, allow to warm to room temp before opening[10][11][12] | Prevents hydrolysis. | |
| Storage (Solution) | Temperature | -20°C (short-term)[9][11][12] | Slows degradation in solution. |
| Freeze-Thaw Cycles | Aliquot to avoid[9][10][12] | Repeated freezing and thawing can degrade the peptide. | |
| pH | pH 5-7[12] | Avoids pH-mediated hydrolysis. | |
| Experimental Conditions | Buffers | Use sterile, degassed buffers[12] | Prevents microbial contamination and oxidation. |
Experimental Protocols
Protocol 1: HIF-1 Activation Luciferase Reporter Assay
This protocol is adapted from studies on Noopept and is designed to assess the effect of this compound on the transcriptional activity of HIF-1.[5]
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a HIF-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Peptide Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.
-
For positive control and to induce HIF-1, treat a set of wells with a hypoxia-mimicking agent like CoCl₂.
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the HIF-1 reporter activity (firefly luciferase) to the control reporter activity (Renilla luciferase).
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of cell viability and can be used to assess the neuroprotective effects of this compound against a toxin.
-
Cell Plating:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Introduce a cytotoxic agent (e.g., glutamate, H₂O₂) to induce cell death, while continuing the this compound treatment. Include control wells with no toxin and no this compound.
-
-
MTT Assay:
-
After the desired incubation time (e.g., 24 hours), add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[21][28]
-
The MTT is reduced by metabolically active cells to purple formazan crystals.[21][29][30]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[21][28][30]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
-
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Omberacetam - Wikipedia [en.wikipedia.org]
- 2. [Effect of the novel dipeptide nootropic agent noopept and its metabolite cyclo-L-prolylglycine on the transcallosal evoked potential in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noopept (aka N-Phenylacetyl-L-prolylglycine ethyl ester or GVS-111) Explored – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 4. examine.com [examine.com]
- 5. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nootropicsexpert.com [nootropicsexpert.com]
- 8. Noopept; a nootropic dipeptide, modulates persistent inflammation by effecting spinal microglia dependent Brain Derived Neurotropic Factor (BDNF) and pro-BDNF expression throughout apoptotic process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. genoracle.com [genoracle.com]
- 17. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genscript.com [genscript.com]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 24. biosynth.com [biosynth.com]
- 25. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 26. genscript.com [genscript.com]
- 27. realpeptides.co [realpeptides.co]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
L-Prolylglycine Peptide Synthesis: A Technical Support Center for Contamination Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address contamination issues encountered during the synthesis of the dipeptide L-Prolylglycine. The following resources are designed to help you identify, mitigate, and resolve common impurities, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The primary contamination challenges in this compound (Pro-Gly) synthesis stem from the inherent reactivity of the proline residue. The most prevalent impurities include:
-
Diketopiperazine (DKP): Cyclo(Pro-Gly) is a cyclic dipeptide formed via an intramolecular side reaction, particularly common in Fmoc-based solid-phase peptide synthesis (SPPS). This occurs when the deprotected N-terminal amine of the glycine attacks the ester linkage of the proline to the resin, cleaving the dipeptide from the support.[1][2]
-
Diastereomers (D-Prolylglycine): Racemization of the proline residue can occur during the activation and coupling steps, leading to the formation of the D-Pro isomer.[3][4] The extent of this epimerization is highly dependent on the coupling reagents and conditions used.[5]
-
Deletion Sequences: Incomplete coupling of either the proline or glycine residue can result in truncated peptides. This can be caused by steric hindrance or aggregation of the growing peptide chain.[6][7]
-
Process-Related Impurities: These include residual solvents, reagents (e.g., trifluoroacetic acid - TFA), and byproducts from the cleavage of protecting groups.[8]
Q2: Why is diketopiperazine formation so common in Pro-Gly synthesis?
A2: Diketopiperazine formation is particularly favorable in sequences with an N-terminal proline. The secondary amine of proline is a potent nucleophile, and the cis-amide bond it can form with the subsequent glycine residue brings the N-terminal amine in close proximity to the C-terminal ester bond, facilitating the intramolecular cyclization and cleavage from the resin.[1][2] This side reaction leads to a significant reduction in the yield of the desired linear peptide.[1]
Q3: How can I minimize diketopiperazine formation?
A3: Several strategies can be employed to suppress diketopiperazine formation:
-
Choice of Resin: Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is highly effective. The bulky trityl group shields the ester linkage, making it less accessible to the N-terminal amine.[9][10][11]
-
Dipeptide Coupling: Introducing the Pro-Gly unit as a pre-formed Fmoc-Pro-Gly-OH dipeptide can bypass the vulnerable dipeptidyl-resin stage where cyclization occurs.
-
Coupling Conditions: Optimizing coupling reagents and minimizing the time the N-terminal amine of glycine is deprotected before the next coupling step can also reduce DKP formation.
Q4: What causes proline racemization and how can it be prevented?
A4: Proline racemization, or epimerization, can occur during the activation of its carboxyl group for coupling. The use of certain coupling reagents, particularly in the presence of a base, can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical integrity.[4][5] To minimize racemization:
-
Select appropriate coupling reagents: Reagents like HATU and HCTU are known to cause less epimerization compared to others.[12]
-
Control reaction conditions: Careful control of temperature and reaction time is crucial.
-
Use of additives: Additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization, although their effectiveness can be system-dependent.[4]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Symptom: The final yield of the purified peptide is significantly lower than expected.
| Possible Cause | Identification Method | Recommended Solution | Citation |
| Diketopiperazine (DKP) Formation | LC-MS analysis of the crude product will show a major peak with a mass corresponding to cyclo(Pro-Gly). | Use 2-chlorotrityl chloride resin. Couple Fmoc-Pro-Gly-OH dipeptide instead of sequential amino acid addition. | [1][10][11] |
| Incomplete Cleavage | Perform a small-scale test cleavage and analyze the resin for remaining peptide. | Increase the cleavage reaction time or use a stronger cleavage cocktail. Ensure the peptide is not precipitating in the cleavage mixture. | [6] |
| Poor Resin Swelling | Visually inspect the resin before and during synthesis. | Ensure the resin is adequately swollen in an appropriate solvent (e.g., DMF, NMP) before the first coupling step. | [6] |
| Incomplete Coupling | The Kaiser test can be used to detect free primary amines on the resin after a coupling step. LC-MS of the crude product may show deletion sequences. | Double couple the amino acid. Increase the concentration of the amino acid and coupling reagents. Use a more potent coupling reagent like HATU. | [6][7] |
Problem 2: Presence of a Major Impurity Peak in HPLC
Symptom: RP-HPLC analysis of the crude or purified peptide shows a significant peak eluting close to the main product peak.
| Impurity | Identification Method | Prevention/Remediation Strategy | Citation |
| Diketopiperazine (cyclo(Pro-Gly)) | LC-MS analysis will show a mass corresponding to the cyclic dipeptide. The impurity often elutes earlier than the linear peptide on RP-HPLC. | Optimize synthesis to prevent formation (see Problem 1). Purification can be achieved using a shallow gradient on a C18 RP-HPLC column. | [1] |
| Diastereomer (D-Prolylglycine) | Chiral HPLC or NMR analysis can distinguish between the L- and D-proline isomers. | Use coupling reagents known for low racemization (e.g., HATU). Optimize coupling conditions (temperature, time). | [5][12] |
| Deletion Sequence (e.g., Glycine) | LC-MS will show a mass corresponding to the missing amino acid. | Optimize coupling efficiency by double coupling or using stronger coupling reagents. | [6][7] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Detection of Diketopiperazine
This protocol outlines a general method for the analysis of this compound and its common diketopiperazine impurity by reverse-phase HPLC.
-
Sample Preparation:
-
Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient is recommended to separate the closely eluting DKP and the linear peptide. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 95% B (column wash)
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The diketopiperazine (cyclo(Pro-Gly)) is typically less retained and will elute before the linear this compound peak.
-
Integrate the peak areas to determine the relative purity.
-
Confirm the identity of the peaks by collecting fractions and analyzing them by mass spectrometry.
-
Protocol 2: Small-Scale Test Cleavage from Resin
This protocol allows for the optimization of cleavage conditions on a small scale to maximize yield and minimize degradation.
-
Resin Preparation:
-
Take a small amount of the dried peptidyl-resin (e.g., 10-20 mg) and place it in a small reaction vessel.
-
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the resin (approximately 1 mL per 10 mg of resin).
-
Incubate at room temperature with occasional agitation for the desired time (e.g., 1-3 hours).
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether and centrifuge again.
-
Decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the dried peptide in a suitable solvent and analyze by HPLC and MS to determine the cleavage efficiency and purity.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
- 11. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Technical Support Center: L-Prolylglycine Storage and Handling
Welcome to the technical support center for L-Prolylglycine. This guide is intended for researchers, scientists, and professionals in drug development to ensure the optimal storage, handling, and stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for lyophilized this compound?
A1: For maximal long-term stability, lyophilized this compound should be stored in a freezer at -20°C or, for extended periods, at -80°C.[1][2][3] It is crucial to keep the product in a tightly sealed container to protect it from moisture, light, and air.[4][5][6] When stored under these conditions, the lyophilized powder can be stable for several years.[4]
Q2: How does humidity affect the stability of this compound?
A2: this compound, like many peptides, can be hygroscopic, meaning it can absorb moisture from the air.[5][6][7] The presence of water can initiate hydrolysis of the peptide bond, leading to degradation. Peptides containing amino acids like proline can be prone to moisture absorption.[6] Therefore, it is essential to store this compound in a desiccated environment and to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[5][7]
Q3: Is this compound sensitive to light?
A3: Peptides can be sensitive to light, particularly UV radiation, which can cause photodegradation.[8][9][10] To prevent this, this compound should always be stored in a dark place or in a light-blocking container.[2][3][4] When handling the compound, it is advisable to minimize its exposure to direct light.
Q4: What is the recommended procedure for preparing this compound solutions?
A4: To prepare a solution, first allow the lyophilized powder to reach room temperature in a desiccator.[5] For initial solubilization, sterile, distilled water is a good starting point.[11] If solubility is an issue, the choice of solvent can be guided by the peptide's properties. Sonication can aid in dissolution.[2][11] For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO or DMF can be used, followed by dilution with an aqueous buffer.[3]
Q5: How should I store this compound solutions?
A5: The shelf-life of peptides in solution is very limited.[2][4] For short-term storage (a few days), solutions can be kept at 4°C. For longer-term storage, it is recommended to divide the solution into single-use aliquots and store them at -20°C or -80°C.[2][3][4] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation.[2][4] Using sterile buffers at a pH of 5-6 can also help to prolong the storage life of the peptide solution.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no biological activity | Peptide degradation due to improper storage or handling. | 1. Verify Storage: Confirm that the lyophilized peptide was stored at -20°C or -80°C and protected from light and moisture.[1] 2. Check Solution Age: Peptide solutions have a limited shelf-life; use freshly prepared solutions or properly stored frozen aliquots.[2][4] 3. Assess Purity: Perform an analytical check (e.g., HPLC) to determine the purity of the peptide stock.[1] |
| Difficulty dissolving the peptide | The peptide has low solubility in the chosen solvent. | 1. Check Peptide Properties: Although this compound is expected to be water-soluble, high concentrations may be difficult to dissolve. 2. Use Sonication: Gentle sonication can help break up aggregates and improve dissolution.[2][11] 3. Change Solvent: If water is ineffective, try a small amount of an organic solvent like DMSO, followed by dropwise addition of the aqueous buffer while vortexing.[3] |
| Solution appears cloudy or contains precipitates | The peptide is aggregating or has low solubility at the working concentration or pH. | 1. Filter the Solution: Use a 0.22 µm filter to remove any aggregates before use. 2. Adjust pH: The solubility of peptides is often pH-dependent. Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least one unit away from the pI. 3. Lower Concentration: Try preparing a more dilute stock solution and then concentrating it if necessary, or work at a lower final concentration. |
| Inconsistent experimental results | Variability in peptide concentration due to weighing errors or degradation between experiments. | 1. Aliquot Solutions: Prepare and freeze single-use aliquots to ensure consistent concentration and avoid degradation from multiple freeze-thaw cycles.[2][4] 2. Accurate Weighing: Due to its potential hygroscopicity, weigh the peptide quickly after it has equilibrated to room temperature in a desiccator.[5][7] 3. Use a Fresh Stock: If in doubt about the stability of an older stock solution, prepare a fresh one from the lyophilized powder. |
Data Presentation: Storage Condition Summary
| Parameter | Lyophilized this compound | This compound in Solution |
| Temperature | -20°C (long-term) or -80°C (extended-term)[1][2] | 4°C (short-term, days) or -20°C to -80°C (long-term, aliquoted)[2][3][4] |
| Humidity | Store in a desiccated environment[5][6] | N/A (in solution) |
| Light | Store in the dark or a light-blocking container[2][3][4] | Store in the dark or a light-blocking container |
| Container | Tightly sealed, airtight vials[4] | Sterile, tightly sealed vials; consider glass for hydrophobic peptides[3] |
| Atmosphere | Consider purging with inert gas (e.g., Nitrogen, Argon) for peptides prone to oxidation[1] | N/A |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under specific storage conditions over time.
1. Sample Preparation:
-
Reconstitute lyophilized this compound in a suitable buffer (e.g., sterile water or a pH 5-6 phosphate buffer) to a known concentration (e.g., 1 mg/mL).[12][13]
-
Divide the stock solution into multiple, single-use aliquots in appropriate vials to prevent contamination and repeated freeze-thaw cycles.[4]
2. Storage Conditions:
-
Store the aliquots under the desired test conditions (e.g., 4°C, 25°C, -20°C).
-
Analyze one aliquot immediately after reconstitution to serve as the "time zero" reference point.
3. Time-Point Analysis:
-
At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and reach room temperature if frozen.
4. RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient appropriate for eluting the dipeptide (e.g., 0-30% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Compare the chromatograms of the stored samples to the "time zero" sample.
-
Calculate the percentage of the main this compound peak area relative to the total peak area of all peaks in the chromatogram to determine the remaining purity.[1]
-
The appearance of new peaks indicates the formation of degradation products.[1] The identity of these products can be further investigated using mass spectrometry (LC-MS).[12][13]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-Prolylglycine Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving L-Prolylglycine and its derivatives, such as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) and Cyclo-L-Prolylglycine (CPG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common derivatives in research? A1: this compound is a dipeptide composed of the amino acids proline and glycine. In research, it is often studied in its cyclic form, Cyclo-L-Prolylglycine (CPG), or as a synthetic derivative like N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)[1][2]. Noopept is considered a pro-drug that leads to increased concentrations of CPG in the brain[1][2]. These compounds are investigated for their nootropic and neuroprotective properties[3][4].
Q2: What are the primary mechanisms of action being investigated for this compound derivatives? A2: The mechanisms of action are multifaceted. Studies suggest they involve the modulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), modulation of insulin-like growth factor-1 (IGF-1) activity, and activation of transcription factors such as HIF-1[3][5][6]. These actions are thought to contribute to their neuroprotective effects against various insults[6][7].
Q3: Why am I seeing high variability between my in vitro and in vivo results? A3: Discrepancies between in vitro and in vivo studies are common in preclinical research[8][9][10]. In vitro experiments, while controlled, cannot fully replicate the complex environment of a living organism, which includes metabolic processes, bioavailability, and interactions with multiple cell types[8][9]. This compound derivatives, for instance, undergo metabolism in vivo, and it is often the metabolites (like CPG) that are pharmacologically active[2]. This metabolic conversion is absent in simple cell culture models, leading to different outcomes.
Q4: Can the peptide purity and counter-ions affect my experimental results? A4: Absolutely. The purity of the peptide is critical for reproducible results. Impurities from synthesis, such as residual solvents or by-products, can have their own biological effects[11]. Potency, which is the measure of biological activity, should not be confused with purity[11]. Additionally, peptides are often supplied as salts (e.g., TFA salts) from purification. High concentrations of counter-ions like trifluoroacetate (TFA) can be cytotoxic and inhibit cell proliferation, confounding experimental results[12].
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Q: My this compound derivative is not dissolving or is precipitating in my aqueous buffer. What should I do? A: This is a common issue with peptides, especially those with hydrophobic modifications.
-
Initial Steps: First, attempt to dissolve a small amount in sterile, distilled water[13]. If this fails, the choice of solvent depends on the peptide's properties.
-
Use of Organic Solvents: For neutral or hydrophobic peptides, dissolve the compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before slowly adding it to your aqueous buffer while vortexing[13]. This prevents localized high concentrations that can cause aggregation[13].
-
pH Optimization: Peptide solubility is lowest at its isoelectric point (pI). Adjusting the buffer pH away from the pI can significantly improve solubility. For acidic peptides (pI < 7), use a slightly basic buffer; for basic peptides (pI > 7), use a slightly acidic buffer[14].
-
Sonication: If clumps persist, gentle sonication can help break them apart and aid dissolution[13].
Issue 2: Inconsistent or Non-Reproducible Biological Effects
Q: I am observing significant variability in the biological effects of this compound in my cell-based assays. What could be the cause? A: Variability in biological assays can stem from multiple factors related to the compound itself, its handling, and the experimental setup.
-
Compound Stability: Peptides can degrade in solution. This compound and its derivatives may be susceptible to enzymatic degradation by peptidases present in serum-containing media or released by cells. Storing stock solutions in aliquots at -20°C or -80°C is crucial[15]. Avoid repeated freeze-thaw cycles, as this can reduce enzyme activity and peptide stability[12][15].
-
Storage Conditions: Store lyophilized powder in a desiccator at the recommended temperature (typically -20°C) to prevent degradation from moisture and oxidation, especially for peptides containing Cys, Met, or Trp[12].
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum batch can all introduce variability. Standardize these parameters across experiments.
-
Assay Timing and Endpoint: The observed effect of a compound can be time-dependent. Ensure that incubation times are consistent and that the chosen endpoint is appropriate for the expected mechanism of action.
Quantitative Data
The properties of this compound derivatives can vary. Below is a summary of data for the widely studied derivative N-phenylacetyl-L-prolylglycine ethyl ester (Noopept).
Table 1: Physicochemical Properties of Noopept
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₄ | [16] |
| Molecular Weight | 318.37 g/mol | [16] |
| Appearance | White to Off-White Powder | [16] |
| Purity (Typical) | ≥95% - 98% | [16] |
| Solubility | Water-soluble |[1] |
Table 2: Comparative Efficacy of Noopept and Piracetam
| Compound | Feature | Potency Comparison | Note | Reference |
|---|---|---|---|---|
| Noopept | Nootropic Activity | 200 to 50,000 times more potent than Piracetam | Effective oral dose in animals as low as 0.5 mg/kg. | [1] |
| Piracetam | Nootropic Activity | Baseline | Effective dose in animals around 400 mg/kg. | [1] |
| Noopept | Memory Stage | Affects consolidation and retrieval | Piracetam primarily facilitates early memory stages. |[2] |
Experimental Protocols
Protocol 1: General Solubilization and Stock Solution Preparation
This protocol provides a standardized method for preparing a 10 mM stock solution of a this compound derivative like Noopept.
-
Weighing: Accurately weigh 3.18 mg of Noopept (MW: 318.37 g/mol ) using a calibrated analytical balance.
-
Initial Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 100 µL of 100% DMSO.
-
Mixing: Vortex the tube for 30-60 seconds until the powder is completely dissolved. A brief, gentle sonication can be used if necessary.
-
Final Dilution: Add 900 µL of sterile distilled water or a suitable buffer (e.g., PBS) to the DMSO concentrate to achieve a final volume of 1 mL and a final DMSO concentration of 10%. Mix thoroughly by inversion.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles[12].
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date, and store at -20°C or -80°C for long-term use.
Protocol 2: In Vitro Neuroprotection Assay Using HEK293 Cells
This protocol is adapted from methodologies used to study the effects of nootropic compounds on cultured cells[17]. It assesses the ability of an this compound derivative to protect against chemically-induced cellular stress.
-
Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 2 mM L-glutamine. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Pre-treatment: Prepare serial dilutions of the this compound compound from your stock solution in fresh culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound (e.g., at concentrations of 10 nM, 100 nM, 1 µM, 10 µM). Include a "vehicle control" group treated with the same final concentration of DMSO as the highest compound concentration. Incubate for 18-24 hours.
-
Induction of Stress: Prepare a solution of CoCl₂ (a hypoxia-mimetic agent) in culture medium to a final concentration of 150 µM[17]. Add this solution to all wells except the "no-stress" control group.
-
Incubation: Incubate the plate for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the viability of all wells to the "no-stress" control group (set to 100%). Compare the viability of cells pre-treated with the this compound derivative to the "stress-only" (vehicle + CoCl₂) group to determine the protective effect.
References
- 1. examine.com [examine.com]
- 2. n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov [science.gov]
- 3. Effect of Neuropeptide Cyclo-L-Prolylglycine on Cell Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. news-medical.net [news-medical.net]
- 9. blog.biobide.com [blog.biobide.com]
- 10. From in vitro Experiments to in vivo and Clinical Studies; Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ensuring GLP potency and purity [pharmko.com]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Factors influencing analysis of prolyl endopeptidase in human blood and cerebrospinal fluid: increase in assay sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 10-094018 - n-1-phenylacetyl-l-prolylglycine-ethyl-ester |… [cymitquimica.com]
- 17. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
L-Prolylglycine Quantification: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the method validation of L-Prolylglycine quantification, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for quantifying this compound in biological matrices? A1: The most prevalent and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of small molecules like this compound in complex samples such as plasma.[1][2][3] Isotope dilution LC-MS/MS, in particular, is a gold standard for its ability to correct for matrix effects and variations in sample processing.[2]
Q2: What are the essential parameters for method validation according to regulatory guidelines? A2: A full method validation should assess several key parameters to ensure the method is reliable and reproducible. These include:
-
Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity & Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed as repeatability and intermediate precision).[4]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][2][4]
-
Recovery: The efficiency of the extraction process from the sample matrix.[1][2]
-
Matrix Effect: The influence of co-eluting, interfering substances on the ionization of the target analyte.[1]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, autosampler stability).[2]
Q3: What type of internal standard (IS) is best for this compound quantification? A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C, ¹⁵N-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, thus providing the most accurate correction for analytical variability.[5]
Q4: What are the common challenges in preparing plasma or serum samples for this compound analysis? A4: The primary challenge is removing high-abundance proteins and other interfering substances (e.g., phospholipids) that can cause matrix effects and clog the analytical column.[6][7] Common sample preparation techniques include protein precipitation (PPT) with solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] While PPT is simple, SPE often provides a cleaner extract, leading to reduced matrix effects and better long-term instrument performance.[1]
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for this compound quantification.
References
- 1. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Noopept and its Metabolite, Cycloprolylglycine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cognitive enhancers and neuroprotective agents, Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) has garnered significant attention for its potential therapeutic applications in neurodegenerative disorders.[1][2][3] Emerging research, however, suggests that its primary neuroprotective activities may be mediated by its major metabolite, cycloprolylglycine (cPG).[4][5] This guide provides a comprehensive comparison of the neuroprotective effects of Noopept and cPG, presenting experimental data, detailed methodologies, and an exploration of their underlying signaling pathways to inform future research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of Noopept and cycloprolylglycine.
Table 1: In Vitro Neuroprotective Effects of Noopept
| Parameter Assessed | Cell Model | Insult | Noopept Concentration | Observed Effect | Reference |
| Cell Viability | PC12 cells | Aβ₂₅₋₃₅ (5 µM) | 10 µM (72h pre-treatment) | Increased cell viability | [1][6] |
| Apoptosis | PC12 cells | Aβ₂₅₋₃₅ (5 µM) | 10 µM (72h pre-treatment) | Reduced early and late apoptotic cells | [6] |
| Reactive Oxygen Species (ROS) | PC12 cells | Aβ₂₅₋₃₅ (5 µM) | 10 µM (72h pre-treatment) | Reduced intracellular ROS levels | [6] |
| Intracellular Calcium | PC12 cells | Aβ₂₅₋₃₅ (5 µM) | 10 µM (72h pre-treatment) | Reduced intracellular calcium levels | [6] |
| Mitochondrial Membrane Potential | PC12 cells | Aβ₂₅₋₃₅ (5 µM) | 10 µM (72h pre-treatment) | Enhanced mitochondrial membrane potential | [1][6] |
| Tau Hyperphosphorylation (Ser396) | PC12 cells | Aβ₂₅₋₃₅ (5 µM) | 10 µM (72h pre-treatment) | Attenuated tau hyperphosphorylation | [6] |
| Neurite Outgrowth | PC12 cells | Aβ₂₅₋₃₅ (5 µM) | 10 µM (72h pre-treatment) | Ameliorated alterations in neurite outgrowth | [7] |
Table 2: In Vivo Neuroprotective Effects of Noopept
| Animal Model | Insult | Noopept Dosage | Outcome Measure | Observed Effect | Reference |
| Rats | Injection of Aβ₂₅₋₃₅ into Meynert basal nuclei | 0.5 mg/kg (i.p.) for 7 days (preventive) | Conditioned passive avoidance reflex | Completely prevented memory disorders | [8] |
| Rats | Injection of Aβ₂₅₋₃₅ into Meynert basal nuclei | Not specified (treatment started 15 days after injury) | Not specified | Significant normalizing effect | [8] |
| NMRI mice | Olfactory bulbectomy | 0.01 mg/kg for 21 days | Morris water maze | Restored spatial memory | [2] |
Table 3: In Vitro Neuroprotective Effects of Cycloprolylglycine (cPG)
| Parameter Assessed | Cell Model | Insult | cPG Concentration | Observed Effect | Reference |
| Neuroprotection | HT-22 cells | Glutamate toxicity | 10⁻⁵ - 10⁻⁸ M | Pronounced, dose-dependent neuroprotective activity | [6] |
| Neuroprotection | Human neuroblastoma SH-SY5Y cells | 6-hydroxydopamine | 10⁻⁵ - 10⁻⁸ M (24h pre-treatment) | Neuroprotective activity detected | [9] |
Table 4: In Vivo Neuroprotective Effects of Cycloprolylglycine (cPG)
| Animal Model | Insult | cPG Dosage | Outcome Measure | Observed Effect | Reference |
| Rats | Incomplete global ischemia | 1 mg/kg (i.p.) post-ischemia | Limb-placing test, open field test | Restored neurological status, prevented sensorimotor impairments, and suppressed locomotor activity deficits | [6] |
| Outbred and BALB/c mice | Normobaric hypoxia with hypercapnia | 0.5 and 1.0 mg/kg (i.p.) | Antihypoxic activity | Exhibited antihypoxic activity | [9] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
Noopept In Vitro Aβ₂₅₋₃₅-Induced Toxicity Model
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.[1][6]
-
Treatment: Cells were pre-treated with 10 µM Noopept for 72 hours.[6]
-
Insult: Following pre-treatment, cells were exposed to 5 µM of amyloid-beta peptide fragment 25-35 (Aβ₂₅₋₃₅) for 24 hours to induce cytotoxicity.[1][6]
-
Assays:
-
Apoptosis: Measured by flow cytometry using Annexin V-FITC and propidium iodide staining.[10][11]
-
ROS Production: Detected using the fluorescent probe 2',7'-dichlorofluorescin diacetate.
-
Intracellular Calcium: Monitored using a fluorescent calcium indicator.
-
Mitochondrial Membrane Potential: Evaluated with the JC-1 dye.[1]
-
Tau Phosphorylation and Neurite Outgrowth: Analyzed by immunocytochemistry and Western blotting.[6][7]
Experimental workflow for assessing Noopept's neuroprotection.
Cycloprolylglycine In Vivo Ischemia Model
-
Animal Model: Adult male rats.[6]
-
Ischemia Induction: Incomplete global ischemia was induced through a surgical procedure.[6]
-
Treatment: A single intraperitoneal (i.p.) injection of cycloprolylglycine (1 mg/kg) was administered during the post-ischemic period.[6]
-
Behavioral Assessment:
Workflow for in vivo testing of cPG's neuroprotective effects.
Signaling Pathways
The neuroprotective effects of Noopept and cycloprolylglycine are mediated through distinct yet potentially interconnected signaling pathways.
Noopept's Multifaceted Neuroprotective Mechanisms
Noopept exerts its neuroprotective effects through a combination of mechanisms. It has been shown to possess antioxidant and anti-inflammatory properties, and the ability to inhibit the neurotoxicity induced by excessive calcium and glutamate.[12] Furthermore, studies indicate that Noopept can increase the expression of neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[13] One proposed primary mechanism involves the activation of Hypoxia-inducible factor 1 (HIF-1), a key regulator of cellular adaptation to low oxygen, which can trigger the expression of various neuroprotective genes.[9][14]
Signaling pathways implicated in Noopept's neuroprotective action.
Cycloprolylglycine's Receptor-Mediated Neuroprotection
As the primary active metabolite of Noopept, cycloprolylglycine's neuroprotective actions are more specifically defined. Research has demonstrated that the neuroprotective effect of cPG is dependent on the activation of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and Tropomyosin receptor kinase B (TrkB) receptors, the latter being the primary receptor for BDNF.[1][7] By positively modulating AMPA receptors and activating TrkB receptors, cPG can enhance synaptic plasticity and promote neuronal survival.[1][7] Furthermore, cPG has been shown to increase the levels of BDNF in neuronal cells.
Receptor-mediated signaling of cycloprolylglycine.
Discussion and Future Directions
The available evidence strongly suggests that Noopept functions as a prodrug, with its neuroprotective effects largely attributable to its active metabolite, cycloprolylglycine.[4][5] While Noopept exhibits a broad spectrum of neuroprotective activities in preclinical models, including antioxidant and anti-inflammatory actions, the more specific receptor-mediated mechanisms of cPG on AMPA and TrkB receptors provide a more defined pathway for its therapeutic effects.
For drug development professionals, this distinction is critical. Targeting the specific pathways activated by cPG may offer a more direct and potentially more efficacious strategy for developing novel neuroprotective agents. Future research should focus on direct, head-to-head comparative studies of Noopept and cPG across a wider range of neurodegenerative models. Elucidating the precise pharmacokinetic and pharmacodynamic relationship between Noopept and cPG in human subjects is also a crucial next step to optimize dosing and therapeutic application. Further investigation into the downstream signaling cascades activated by cPG following AMPA and TrkB receptor modulation will undoubtedly unveil new targets for intervention in neurodegenerative diseases.
References
- 1. Neuroprotective Effect of the Neuropeptide Cycloprolylglycine Depends on AMPA- and TrkB-Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omberacetam - Wikipedia [en.wikipedia.org]
- 4. examine.com [examine.com]
- 5. Neuropeptide Cycloprolylglycine Exhibits Neuroprotective Activity after Systemic Administration to Rats with Modeled Incomplete Global Ischemia and in In Vitro Modeled Glutamate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. [Similarity of cycloprolylglycine to piracetam in antihypoxic and neuroprotective effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. truesciencepeptides.com [truesciencepeptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 12. Cyclopropyl glycine and proline-containing preparation noopept evoke two types of membrane potential responses in synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuropeptide cycloprolylglycine increases the levels of brain-derived neurotrophic factor in neuronal cells | Semantic Scholar [semanticscholar.org]
- 14. Neuropeptide cycloprolylglycine increases the levels of brain-derived neurotrophic factor in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Nootropic Effects of L-Prolylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo nootropic effects of L-Prolylglycine derivatives, primarily focusing on N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), and its active metabolite, cyclo-L-prolylglycine. The performance of these compounds is compared with the conventional nootropic agent, Piracetam, supported by experimental data from preclinical and clinical studies. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in the field of cognitive enhancement.
Comparative Efficacy of this compound Derivatives and Piracetam
This compound derivatives have demonstrated significant nootropic, neuroprotective, and anxiolytic properties in various in vivo models. The most extensively studied compound in this class is Noopept, a prodrug of cyclo-L-prolylglycine.[1] Clinical and preclinical evidence consistently indicates that Noopept is effective at doses significantly lower than Piracetam, a widely used nootropic agent.[2][3]
| Parameter | This compound Derivative (Noopept) | Piracetam | Key Findings |
| Effective Dose (Rats) | 0.01 - 10 mg/kg | 200 - 400 mg/kg | Noopept is estimated to be 100 to 1000 times more potent than Piracetam.[2][3] |
| Cognitive Enhancement (Humans) | Improvement in Mini-Mental State Examination (MMSE) scores in patients with cognitive ailments.[4] | Less effective than Noopept in improving MMSE scores in some studies.[4] | Noopept showed a more pronounced improvement in cognitive function in patients with vascular or post-traumatic brain injury.[5] |
| Memory Restoration (Rats) | Effective in restoring memory in various models of amnesia (e.g., scopolamine-induced, electroshock-induced). | Effective, but at significantly higher doses. | In a study on rats with electric shock-induced amnesia, 10 mg/kg of Noopept was more effective than 200 mg/kg of Piracetam.[4] |
| Anxiolytic Effects | Demonstrates anxiolytic properties in animal models. | Limited anxiolytic effects reported. | Noopept has been shown to reduce anxiety-like behaviors in the elevated plus-maze test. |
| Neuroprotective Effects | Protects against neuronal damage induced by oxidative stress, excitotoxicity, and hypoxia. | Exhibits neuroprotective properties. | Both compounds show protective effects, but Noopept's mechanism is linked to the modulation of unique signaling pathways. |
| Side Effects (Humans) | Generally well-tolerated with a lower incidence of side effects compared to Piracetam.[4] | Higher incidence of side effects such as irritability and sleep disturbances reported in some studies.[4] | A comparative study reported 1.8-fold fewer side effects with Noopept (20mg/day) compared to Piracetam (1200mg/day).[4] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key in vivo experiments used to validate the nootropic and anxiolytic effects of this compound derivatives.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.[6][7][8][9][10]
Apparatus:
-
A circular tank (120-150 cm in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint).
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room to serve as spatial references.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
Acquisition Phase (Days 2-6):
-
Administer the test compound (e.g., Noopept, Piracetam) or vehicle at a predetermined time before the trials.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomized starting positions, facing the tank wall.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a set time (e.g., 60 or 90 seconds) has elapsed.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to learn its location in relation to the distal cues.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 7):
-
Remove the platform from the tank.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
Passive Avoidance Test for Fear-Motivated Learning and Memory
The passive avoidance test assesses long-term memory based on negative reinforcement.[9][11][12][13]
Apparatus:
-
A two-compartment chamber with a light and a dark compartment, separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.
Procedure:
-
Acquisition Trial (Day 1):
-
Place the animal in the light compartment.
-
After a short habituation period, the door between the compartments is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (Day 2 - typically 24 hours later):
-
Administer the test compound or vehicle prior to the trial.
-
Place the animal back into the light compartment.
-
The door to the dark compartment is opened.
-
The latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The elevated plus maze is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[14][15][16][17][18]
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are open, while the other two are enclosed by high walls.
-
The maze is typically made of a non-reflective material.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Test:
-
Administer the test compound or vehicle prior to the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
A video camera records the animal's behavior.
-
The following parameters are measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Signaling Pathways and Experimental Workflow
The nootropic effects of this compound derivatives are mediated through complex signaling pathways that modulate synaptic plasticity, neuroprotection, and cellular metabolism.
Experimental Workflow for In Vivo Nootropic Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel nootropic compound.
Caption: A generalized workflow for the in vivo validation of nootropic compounds.
Signaling Pathway of this compound's Nootropic Action
The nootropic and neuroprotective effects of cyclo-L-prolylglycine, the active metabolite of Noopept, are attributed to its modulation of several key signaling pathways. A primary mechanism involves the activation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. This leads to the upregulation of neuroprotective genes and growth factors. Additionally, cyclo-L-prolylglycine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), crucial for neuronal survival, growth, and synaptic plasticity.[6]
Caption: Signaling pathway of this compound's nootropic and neuroprotective effects.
References
- 1. The Potential Role of Hypoxia-Inducible Factor-1 in the Progression and Therapy of Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuropeptide cycloprolylglycine increases the levels of brain-derived neurotrophic factor in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuropeptide cycloprolylglycine produces antidepressant-like effect and enhances BDNF gene expression in the mice cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. Effect of Neuropeptide Cyclo-L-Prolylglycine on Cell Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. Neuropeptide cycloprolylglycine increases the levels of brain-derived neurotrophic factor in neuronal cells | Semantic Scholar [semanticscholar.org]
- 15. Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. raybiotech.com [raybiotech.com]
A Cross-Study Comparative Analysis of L-Prolylglycine (Noopept) and Racetam Nootropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the research findings on L-Prolylglycine (Noopept) and a selection of prominent racetam-class nootropics: Piracetam, Aniracetam, Oxiracetam, and Pramiracetam. The objective is to present a clear, data-driven overview of their mechanisms of action, cognitive-enhancing effects, and neuroprotective properties to inform further research and drug development.
Comparative Data on Cognitive Enhancement and Neuroprotection
The following tables summarize quantitative data from various preclinical and clinical studies. It is important to note that direct head-to-head trials comparing all these compounds under identical conditions are scarce. Therefore, data is compiled from studies with similar experimental designs to provide the most objective comparison possible.
Table 1: Comparative Efficacy in Animal Models of Learning and Memory
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings |
| Noopept | Rats with cerebral ischemia | Passive Avoidance | 0.5 mg/kg | Restored memory function, significantly increasing latency to enter the dark compartment compared to the ischemic control group. |
| Piracetam | Rats with scopolamine-induced amnesia | Morris Water Maze | 200 mg/kg | Significantly decreased escape latency and increased time spent in the target quadrant compared to the amnesic group.[1] |
| Aniracetam | Rats | Passive Avoidance | 100 mg/kg, p.o. | Significantly prolonged retention time in a one-trial passive avoidance test.[2] |
| Oxiracetam | Mice | Shuttle-Box Active Avoidance | 25 or 50 mg/kg, i.p. | Improved avoidance acquisition in both good and poor performing mouse strains after a five-day pretreatment.[3] |
| Pramiracetam | Rats | Passive Avoidance | 44 and 88 mg/kg, i.p. | Increased high-affinity choline uptake in the hippocampus, which is correlated with improved memory function.[4] |
Table 2: Comparative Neuroprotective Effects in In Vitro Models
| Compound | Cell Model | Insult | Concentration | Key Findings |
| Noopept | PC12 cells | Amyloid-beta (Aβ₂₅₋₃₅) | 10 µM | Protected against Aβ-induced cytotoxicity, reduced oxidative stress, calcium overload, and suppressed the mitochondrial apoptotic pathway.[2][5] |
| Piracetam | Not specified | Not specified | Not specified | Generally considered to have neuroprotective properties, though often less potent than other racetams.[6] |
| Aniracetam | Not specified | Glutamate excitotoxicity | Not specified | Protects against glutamate-induced neurotoxicity.[7] |
| Oxiracetam | Not specified | Not specified | Not specified | Exhibits neuroprotective properties, in part by modulating brain energy metabolism.[8] |
| Pramiracetam | Not specified | Not specified | Not specified | Limited direct in vitro neuroprotection data available; its primary mechanism is linked to enhancing cholinergic function. |
Table 3: Comparative Mechanisms of Action
| Compound | Primary Mechanism | Secondary Mechanisms |
| Noopept | Prodrug for cycloprolylglycine; increases expression of neurotrophic factors (NGF and BDNF).[9] | Modulates AMPA receptors; exhibits antioxidant and anti-inflammatory properties.[10] |
| Piracetam | Positive allosteric modulator of AMPA receptors, binding to multiple sites along the dimer interface.[11][12] | Modulates cholinergic and glutamatergic neurotransmission; improves membrane fluidity.[13] |
| Aniracetam | Potent positive allosteric modulator of AMPA receptors, binding to a symmetrical site at the dimer interface.[11][12] | Increases acetylcholine release in the hippocampus; modulates dopamine and serotonin levels.[7][14] |
| Oxiracetam | Positive allosteric modulator of AMPA receptors.[8] | Enhances the release and uptake of acetylcholine; increases brain energy metabolism.[8] |
| Pramiracetam | Significantly enhances high-affinity choline uptake (HACU) in the hippocampus.[15][16] | May increase nitric oxide synthase activity. |
Experimental Protocols
Morris Water Maze (for spatial learning and memory)
This protocol is a generalized representation based on common practices in nootropic research.
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with a non-toxic substance. A small escape platform is submerged about 1-2 cm below the water's surface in one of the four quadrants. The room should have various distal visual cues.[17]
-
Animals: Typically, adult male rats or mice are used.
-
Procedure:
-
Acquisition Phase: Animals undergo a series of trials (e.g., 4 trials per day for 5 consecutive days) to find the hidden platform. The starting position is varied for each trial. The latency to find the platform and the path taken are recorded. If the animal does not find the platform within a set time (e.g., 60-120 seconds), it is guided to it.[1]
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[18]
-
-
Drug Administration: The nootropic or vehicle is administered at a specified time before the first trial of each day (e.g., 30-60 minutes).
Passive Avoidance Task (for fear-motivated learning and memory)
This protocol is a generalized representation based on common practices in nootropic research.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.[19]
-
Animals: Typically, adult male mice or rats are used.
-
Procedure:
-
Training/Acquisition Phase: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.3-0.5 mA for 2-3 seconds) is delivered.[20]
-
Retention Test: 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.[19]
-
-
Drug Administration: The nootropic or vehicle is administered before the training phase to assess its effect on memory acquisition or after the training phase to evaluate its impact on memory consolidation.
Signaling Pathways and Mechanisms of Action
Noopept's Neurotrophic Signaling Pathway
Noopept is known to increase the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that promote neuronal survival, growth, and synaptic plasticity.
Racetam Modulation of AMPA Receptors
Many racetams, including Piracetam, Aniracetam, and Oxiracetam, act as positive allosteric modulators of AMPA receptors. This enhances glutamatergic neurotransmission, a key process in synaptic plasticity and learning.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Effects of aniracetam on one-trial passive avoidance tests and cholinergic neurons in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoidance facilitation by nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 8. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 9. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmascholars.com [pharmascholars.com]
- 11. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 14. Activation of the reticulothalamic cholinergic pathway by the major metabolites of aniracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. nootropicsexpert.com [nootropicsexpert.com]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 20. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments on L-Prolylglycine's Mechanism of Action: A Comparative Guide
For researchers and drug development professionals investigating the neuroprotective and nootropic effects of L-Prolylglycine and its derivatives, this guide provides a comparative analysis of key experimental data and methodologies. The focus is on N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), a widely studied derivative, and its primary active metabolite, cyclo-L-prolylglycine (CPG). As a benchmark for comparison, Piracetam, a foundational nootropic, is also included. This guide synthesizes data from multiple studies to facilitate the replication of pivotal experiments and to offer a clear comparison of these compounds' performance.
Comparative Performance Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of Noopept, its active metabolite CPG, and Piracetam.
Table 1: Clinical Efficacy in Mild Cognitive Disorders
| Compound | Dosage | Duration | Outcome Measure | Improvement |
| Noopept | 20 mg/day | 56 days | MMSE Score | Increase from 26 to 29[1] |
| Piracetam | 1200 mg/day | 56 days | MMSE Score | Comparable to Noopept[2] |
Table 2: Effects on Neurotrophic Factor Expression in Rat Hippocampus
| Compound | Administration | Measurement | Change in NGF mRNA | Change in BDNF mRNA |
| Noopept | Single dose | mRNA expression | Increased[3] | Increased[3] |
| Noopept | 28-day treatment | mRNA expression | Potentiated increase[3] | Potentiated increase[3] |
Table 3: In Vitro Neuroprotective and Signaling Effects
| Compound | Cell Line | Assay | Concentration | Effect |
| Noopept | SH-SY5Y | HIF-1 DNA-binding | 10 µM | 43% increase[4][5] |
| Cyclo-L-prolylglycine | Rat Purkinje Cells | AMPA receptor currents | 10⁻⁶ M | Significant enhancement[6] |
| Piracetam | HEK293 | HIF-1 DNA-binding | 1 mM | No significant effect[7] |
Key Experimental Protocols
Detailed methodologies for replicating the key experiments cited above are provided below.
Assessment of Cognitive Enhancement in Human Subjects
Objective: To evaluate the effect of nootropic compounds on cognitive function in patients with mild cognitive disorders using the Mini-Mental State Examination (MMSE).
Methodology:
-
Participant Recruitment: Recruit a cohort of patients diagnosed with mild cognitive disorders of vascular or traumatic origin.
-
Group Allocation: Randomly assign participants to two groups:
-
Group 1: Noopept (10 mg, twice daily)
-
Group 2: Piracetam (400 mg, three times daily)
-
-
Treatment Duration: Administer the respective treatments for 56 consecutive days.
-
Cognitive Assessment:
-
Administer the MMSE to each participant at the beginning of the study (baseline) and at the end of the 56-day treatment period.
-
The MMSE is a 30-point questionnaire that assesses orientation, registration, attention and calculation, recall, and language.
-
-
Data Analysis: Compare the change in MMSE scores from baseline to the end of treatment for both groups. Statistical significance can be determined using appropriate statistical tests, such as a paired t-test for within-group changes and an independent t-test for between-group comparisons.
Quantification of Neurotrophic Factor mRNA Expression in Rat Hippocampus
Objective: To measure the change in mRNA expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the rat hippocampus following acute and chronic administration of Noopept.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration:
-
Acute Group: Administer a single intraperitoneal injection of Noopept (0.5 mg/kg).
-
Chronic Group: Administer daily intraperitoneal injections of Noopept (0.5 mg/kg) for 28 days.
-
Control Group: Administer saline injections.
-
-
Tissue Collection: At the end of the treatment period (24 hours after the single dose for the acute group), euthanize the rats and dissect the hippocampus.
-
RNA Extraction: Extract total RNA from the hippocampal tissue using a standard method such as TRIzol reagent.
-
Northern Blot Analysis:
-
Separate the RNA samples by gel electrophoresis.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with radiolabeled probes specific for NGF and BDNF mRNA.
-
Use a probe for a housekeeping gene (e.g., GAPDH) as a loading control.
-
-
Quantification: Measure the intensity of the hybridization signals using a phosphorimager. Normalize the NGF and BDNF mRNA levels to the housekeeping gene levels.
-
Data Analysis: Compare the normalized mRNA levels between the treatment and control groups.
In Vitro Assessment of HIF-1 Activation
Objective: To determine the effect of Noopept on the DNA-binding activity of Hypoxia-Inducible Factor-1 (HIF-1) in a human cell line.
Methodology:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Treatment: Treat the cells with Noopept at a final concentration of 10 µM for 24 hours. A vehicle-treated group should be used as a control.
-
Nuclear Extract Preparation: After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
HIF-1 DNA-Binding Assay:
-
Use a commercially available ELISA-based transcription factor assay kit for HIF-1.
-
Add the nuclear extracts to wells of a microplate pre-coated with an oligonucleotide containing the HIF-1 consensus binding site.
-
Incubate to allow HIF-1 to bind to the oligonucleotide.
-
Add a primary antibody specific for the HIF-1α subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage increase in HIF-1 DNA-binding activity in the Noopept-treated cells compared to the control cells.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Proposed mechanism of action for Noopept and its metabolite.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. lipos-c.com [lipos-c.com]
- 3. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Prolylglycine and its Derivatives: A Comparative Analysis of Neuroprotective Effects on Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of L-Prolylglycine and its cyclic form, cyclo-L-prolylglycine (CPG), on various neuronal cell lines. The data presented is compiled from multiple studies to offer a comprehensive resource for researchers investigating the therapeutic potential of these compounds in neurodegenerative diseases. While direct comparative studies across multiple cell lines are limited, this guide synthesizes available quantitative data to facilitate an objective assessment.
Data Presentation: Quantitative Effects on Neuronal Cell Viability and Apoptosis
The neuroprotective effects of cyclo-L-prolylglycine (CPG), a key active metabolite, have been evaluated in several neuronal cell line models. The following table summarizes the quantitative data from studies on PC12, SH-SY5Y, and primary cortical neurons. It is important to note that experimental conditions, such as the nature of the neurotoxic insult and the concentration of CPG, may vary between studies.
| Cell Line | Model of Neurotoxicity | Treatment | Endpoint Measured | Observed Effect | Reference |
| SH-SY5Y | Spontaneous Apoptosis | cyclo-L-prolylglycine | Early Apoptosis | Reduction in the number of early apoptotic cells | [1] |
| PC12 | Oxidative Stress (H₂O₂) | Not specified for CPG | Cell Viability | General neuroprotective effects observed with related compounds | [2] |
| Primary Cortical Neurons | Glutamate Excitotoxicity | Not specified for CPG | Cell Viability | General neuroprotective potential of related compounds | [3] |
Note: Direct quantitative comparative data for this compound or cyclo-L-prolylglycine across these specific cell lines and endpoints in a single study is limited. The information is compiled from studies investigating the general neuroprotective effects of these and related compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication and further investigation of the effects of this compound and its derivatives.
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y)
-
96-well plates
-
Complete culture medium
-
This compound or cyclo-L-prolylglycine
-
Neurotoxic agent (e.g., H₂O₂, Amyloid-beta)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or cyclo-L-prolylglycine for a predetermined pre-incubation period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Following pre-incubation, expose the cells to a neurotoxic agent for the desired duration (e.g., 24 hours). Include control wells with untreated cells and cells treated only with the neurotoxic agent.
-
MTT Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate the plate for 4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Neuronal cells
-
24-well plates or 96-well black plates
-
Complete culture medium
-
This compound or cyclo-L-prolylglycine
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
DCFH-DA solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells in a suitable plate and allow them to attach overnight.
-
Treatment: Treat the cells with this compound or cyclo-L-prolylglycine for the desired time.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells and incubate for the specified duration.
-
Dye Loading: Remove the medium, wash the cells with PBS, and then incubate with DCFH-DA working solution (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a percentage of the control.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of this compound derivatives.
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway
The prodrug Noopept, which is metabolized to cyclo-L-prolylglycine, has been shown to activate the HIF-1α signaling pathway. This pathway is a crucial regulator of cellular responses to low oxygen and has been linked to cell survival and neuroprotection.
Brain-Derived Neurotrophic Factor (BDNF) - TrkB Signaling Pathway
Cyclo-L-prolylglycine has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), which plays a critical role in neuronal survival, growth, and synaptic plasticity through the activation of its receptor, TrkB.[4][5]
Experimental Workflow for Assessing Neuroprotection
This workflow outlines the general steps for evaluating the neuroprotective effects of a compound against a neurotoxic insult in a neuronal cell line.
References
- 1. Effect of Neuropeptide Cyclo-L-Prolylglycine on Cell Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Actions of Different Exogenous Nucleotides in H2O2-Induced Cell Death in PC-12 Cells [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of L-Prolylglycine (as a Metabolite of Noopept) and Piracetam for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-known nootropic Piracetam and the novel cognitive enhancer L-Prolylglycine, the primary active metabolite of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester). The comparison focuses on their mechanisms of action, pharmacokinetic profiles, and cognitive effects, supported by experimental data.
Introduction
Nootropics, or "smart drugs," are a class of substances that aim to enhance cognitive functions such as memory, creativity, and motivation. Piracetam, a cyclic derivative of GABA, was the first compound to be described as a nootropic.[1] Noopept, a dipeptide prodrug, is a more recent development and is reported to be significantly more potent than Piracetam.[2] Upon oral administration, Noopept is metabolized to this compound and its cyclized form, cyclo-L-prolylglycine, which are believed to be responsible for its cognitive-enhancing effects. This guide will delve into the experimental evidence to provide a comparative overview of these two prominent nootropics.
Mechanism of Action
Piracetam
Piracetam's mechanism of action is multifaceted and not fully elucidated. However, research points to its influence on neuronal and vascular functions.[1]
-
Modulation of Neurotransmitter Receptors: Piracetam has been shown to modulate cholinergic and glutamatergic neurotransmission.[3] It can increase the density of muscarinic cholinergic receptors in the frontal cortex of aged mice by 30-40%.[4] Furthermore, it has been observed to elevate the density of NMDA receptors in the brains of aged mice by approximately 20%.[5]
-
Enhancement of Membrane Fluidity: Piracetam can increase the fluidity of cell membranes, which may facilitate signal transduction and improve the function of membrane-bound proteins and receptors.[6]
This compound (via Noopept)
Noopept, and by extension its active metabolite this compound, exhibits a distinct mechanism of action centered on the modulation of neurotrophic factors and other signaling pathways.
-
Upregulation of Neurotrophic Factors: Noopept has been demonstrated to stimulate the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the rat hippocampus.[7][8] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity.
-
Activation of HIF-1: Noopept has been shown to activate the Hypoxia-Inducible Factor 1 (HIF-1).[9] HIF-1 is a transcription factor that plays a critical role in cellular adaptation to low oxygen conditions and is involved in processes such as angiogenesis and glucose metabolism.[10][11]
-
Modulation of AMPA Receptors: The metabolite cyclo-L-prolylglycine has been identified as a positive modulator of AMPA receptors, which are key mediators of fast synaptic transmission in the central nervous system.[12][13]
Data Presentation: Comparative Quantitative Data
| Parameter | This compound (from Noopept) | Piracetam |
| Mechanism of Action | ||
| Receptor Modulation | Positive modulation of AMPA receptors (by cyclo-L-prolylglycine)[12] | Increases muscarinic cholinergic receptor density by 30-40% in aged mice frontal cortex[4] Increases NMDA receptor density by ~20% in aged mice brain[5] |
| Neurotrophic Factors | Increases expression of NGF and BDNF in rat hippocampus[7][8] | No direct significant effect reported |
| Other Mechanisms | Activates HIF-1 transcription factor[9] | Enhances cell membrane fluidity[6] |
| Pharmacokinetics (Human) | ||
| Bioavailability | Low (due to rapid metabolism) | ~100%[14] |
| Tmax (Oral) | ~15 minutes (for Noopept)[15] | 1 hour[14] |
| Cmax (Oral) | Not reliably detected in serum (as Noopept)[2] | 84 µg/mL (after 3.2g dose)[14] |
| Half-life | ~16 minutes in rats (for Noopept)[16] | ~5 hours[14] |
| Potency | Estimated to be 1000 times more potent than Piracetam[2] | Standard nootropic |
Experimental Protocols
Radioligand Binding Assay for Receptor Density (Piracetam)
This protocol outlines a general procedure for determining the density of neurotransmitter receptors, such as NMDA or muscarinic receptors, in brain tissue following treatment with Piracetam.
Objective: To quantify the change in receptor density (Bmax) and binding affinity (Kd) in response to Piracetam administration.
Materials:
-
Brain tissue from control and Piracetam-treated animals.
-
Radioligand specific to the receptor of interest (e.g., [3H]-MK-801 for NMDA receptors, [3H]-QNB for muscarinic receptors).
-
Unlabeled ligand for determining non-specific binding.
-
Homogenization buffer (e.g., Tris-HCl).
-
Scintillation fluid and vials.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation.
-
Binding Assay: Incubate the membrane preparation with varying concentrations of the radioligand in the presence or absence of a high concentration of the unlabeled ligand (to determine total and non-specific binding, respectively).
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Bmax and Kd values.[17][18][19]
Northern Blot Analysis for NGF and BDNF mRNA Expression (Noopept)
This protocol describes a general method to measure the relative abundance of NGF and BDNF mRNA in brain tissue after Noopept administration.
Objective: To determine the effect of Noopept on the gene expression of NGF and BDNF.
Materials:
-
Brain tissue (e.g., hippocampus) from control and Noopept-treated animals.
-
RNA extraction kit.
-
Formaldehyde, formamide, MOPS buffer for gel electrophoresis.
-
Nylon membrane for blotting.
-
Labeled probes specific for NGF and BDNF mRNA (e.g., with digoxigenin).
-
Hybridization buffer (e.g., Church buffer).
-
Detection reagents for the labeled probes.
-
X-ray film or digital imaging system.
Procedure:
-
RNA Extraction: Isolate total RNA from the brain tissue using a commercial kit or standard protocols.
-
Gel Electrophoresis: Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.
-
Blotting: Transfer the separated RNA from the gel to a nylon membrane.
-
Hybridization: Incubate the membrane with a labeled probe specific for the mRNA of interest (NGF or BDNF) in a hybridization buffer at an appropriate temperature.
-
Washing: Wash the membrane to remove any unbound probe.
-
Detection: Detect the hybridized probe using an appropriate method (e.g., chemiluminescence for DIG-labeled probes).
-
Analysis: Quantify the signal intensity of the bands corresponding to the target mRNA and normalize to a housekeeping gene to determine the relative expression levels.[20]
Mandatory Visualization
Caption: Proposed mechanism of action for Piracetam.
References
- 1. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 4. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 9. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of the Neuropeptide Cycloprolylglycine Depends on AMPA- and TrkB-Receptor Activation [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. magistralbr.caldic.com [magistralbr.caldic.com]
- 16. Understanding Noopept Half-Life: Key Facts & Insights - Nootropicsnowph [nootropicsnowph.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. revvity.com [revvity.com]
- 19. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A reliable and sensitive method for non-radioactive northern blot analysis of nerve growth factor mRNA from brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Prolylglycine's Therapeutic Potential: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of L-Prolylglycine, primarily through its widely studied pro-drug Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), against other established and alternative cognitive enhancers. The following sections present quantitative data from key in vivo studies, detailed experimental protocols, and visualizations of associated signaling pathways to offer a comprehensive overview for drug development and research applications.
Comparative Analysis of In Vivo Efficacy
The therapeutic potential of this compound, delivered as its ethyl ester prodrug Noopept, has been benchmarked against several other nootropic agents in various animal models of cognitive impairment. The following tables summarize the quantitative outcomes from key in vivo studies, providing a comparative perspective on their efficacy in restoring or enhancing cognitive function.
| Compound | Animal Model | Dosage | Key Findings | Citation |
| Noopept | Olfactory Bulbectomized Mice (Alzheimer's Model) | 0.01 mg/kg for 21 days | Restored spatial memory in the Morris water maze test. | [1] |
| Noopept vs. Piracetam | Rats with Amnesia (Electric Shock Model) | Noopept: 10 mg/kg; Piracetam: 200 mg/kg | 70-90% of rats showed cognitive enhancement with Noopept, compared to 53-57% with Piracetam. | |
| Aniracetam | Scopolamine-induced Amnesia in Rats | 50 mg/kg (oral) | 53% of rats showed correct passive avoidance responding, compared to 9% in the vehicle-treated group. | [2] |
| Piracetam | Chronic Cerebral Hypoperfusion in Rats | 600 mg/kg/day for 30 days | Markedly improved memory impairment and attenuated neuronal damage. | [3][4] |
| Memantine | APP/PS1 Transgenic Mice (Alzheimer's Model) | 10 mg/kg/day for 4 months | Significantly improved performance in the novel object recognition test and reduced amyloid plaque burden. | [5][6] |
| Memantine | APP/PS1 Transgenic Mice (Alzheimer's Model) | 30 mg/kg/day for 2-3 weeks | Significantly improved acquisition in the Morris water maze test. | [7][8] |
Detailed Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, this section details the methodologies for the key behavioral assays cited in the comparative analysis.
Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool. Visual cues are placed around the room to serve as spatial references for the animals.
-
Procedure:
-
Acquisition Phase: The animal is placed in the water at different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated for several trials over a number of days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Key metrics include escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial. A shorter escape latency and a higher percentage of time in the target quadrant indicate better spatial learning and memory.
Passive Avoidance Test
The passive avoidance test is used to evaluate fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured.
-
-
Data Analysis: A longer step-through latency in the retention trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark compartment.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound (Noopept) and its alternatives are mediated through complex signaling pathways that modulate synaptic plasticity, neuronal survival, and neurotransmitter systems. The following diagrams, generated using Graphviz, illustrate these key pathways.
Noopept's Neuroprotective and Cognitive-Enhancing Pathways
Noopept is known to exert its effects by increasing the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[9][10] This leads to the activation of downstream signaling cascades that promote neuronal survival and enhance synaptic plasticity.
Piracetam's Modulation of Cholinergic and Glutamatergic Systems
Piracetam, a classic nootropic, is believed to enhance cognitive function by modulating neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[11][12][13][14] It is thought to increase the density of acetylcholine and NMDA receptors, thereby improving synaptic transmission.
Memantine's NMDA Receptor Antagonism
Memantine's therapeutic effect in Alzheimer's disease is attributed to its role as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[15][16][17][18][19] By blocking excessive glutamatergic stimulation, it prevents excitotoxicity while allowing for normal synaptic transmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam improves cognitive deficits caused by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer’s-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine improves spatial learning in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 14. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 19. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Prolylglycine's Cognitive-Enhancing Potential
An Objective Guide for Researchers in Nootropic Development
The landscape of cognitive enhancement research is continually evolving, with a growing focus on peptide-based nootropics. Among these, the dipeptide L-Prolylglycine, a primary metabolite of the well-known synthetic nootropic Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), has garnered significant interest for its potential role in mediating cognitive benefits. This guide provides a statistical and mechanistic comparison between this compound (via its prodrug Noopept) and the archetypal nootropic, Piracetam, to support further research and development.
Pharmacological Profile and Mechanism of Action
Noopept is a prodrug for the endogenous neuropeptide cycloprolylglycine (CPG).[1][2] While Noopept itself has a very short half-life of approximately 16 minutes in rats and is often undetectable in serum 25 minutes after oral ingestion, its cognitive effects are longer-lasting.[3][4] This has led researchers to believe that its metabolites, including CPG, are responsible for its sustained nootropic activities.[4] In contrast, Piracetam, the first of the racetam class, acts primarily by modulating cholinergic and glutamatergic neurotransmitter systems and improving cerebral blood flow.[5][6]
The proposed mechanisms for Noopept and its metabolites are multifaceted, including increasing the expression of key neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[7][8] These neurotrophins are critical for neuronal survival, growth, and synaptic plasticity.[9][10] Studies suggest Noopept also offers neuroprotection by shielding neurons from glutamate toxicity and oxidative stress.[4][11] Piracetam's effects, while also beneficial for cognition, are generally considered milder and less direct in comparison.[12][13]
| Feature | Noopept (this compound Prodrug) | Piracetam |
| Primary Active Form | Metabolite: Cycloprolylglycine (CPG)[2][4] | Parent Compound |
| Primary Mechanism | Increases NGF & BDNF expression; Modulates AMPA receptors; Neuroprotective[4][5][7] | Modulates Acetylcholine & Glutamate systems; Improves cerebral blood flow[5][6] |
| Potency | Estimated to be 1000x more potent than Piracetam[6][12] | Baseline for racetam class |
| Typical Daily Dose | 10-30 mg[12][13] | 1,200-4,800 mg[5][12] |
Comparative Efficacy in Preclinical Models
Preclinical studies, often employing rodent models of cognitive impairment, provide the bulk of the quantitative data comparing Noopept and Piracetam. The passive avoidance task is a widely used behavioral assay to assess learning and memory.[14][15]
In one comparative study on rats with amnesia induced by electric shock, a 10 mg/kg oral dose of Noopept demonstrated a higher percentage of animals with cognitive enhancement (70% acutely, 90% after nine days) compared to a 200 mg/kg dose of Piracetam (53% acutely, 57% after nine days).[3] This highlights Noopept's superior potency and cumulative benefits with chronic administration.
Another study investigated the effects of Noopept in a mouse model of Alzheimer's disease (olfactory bulbectomy). Chronic administration of Noopept at a very low dose of 0.01 mg/kg for 21 days successfully restored spatial memory.[16][17]
| Parameter | Noopept (this compound Prodrug) | Piracetam | Study Model |
| Effective Dose | 0.01 - 10 mg/kg (oral, rodents)[3][16] | 200 - 400 mg/kg (oral, rodents)[3][4] | Various cognitive impairment models |
| Memory Restoration | Significant restoration of spatial memory in Alzheimer's models[16][17] | General improvements in memory and learning[5][6] | Rodent models |
| Neuroprotection | Protects against glutamate toxicity, oxidative stress, and Aβ-induced damage[4][18] | Milder neuroprotective effects[5] | In vitro and in vivo models |
| Neurotrophin Increase | Increases mRNA of NGF and BDNF in the hippocampus[3] | Does not significantly affect HIF-1, a related transcription factor[7] | Rat hippocampus |
Detailed Experimental Protocol: Passive Avoidance Test
To provide context for the preclinical data, the following is a generalized protocol for the passive avoidance test, a fear-motivated task used to evaluate memory.[14][19]
-
Apparatus: A two-compartment box with one illuminated ("safe") chamber and one dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.[15][20]
-
Acquisition/Training Phase:
-
A rodent is placed in the lit compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents have a natural preference for dark spaces and will typically enter the dark chamber.[14]
-
Once the animal fully enters the dark chamber, the door closes, and a mild, brief foot shock is delivered through the grid floor.[19][20]
-
The animal learns to associate the dark compartment with the aversive stimulus.[19]
-
-
Retention/Test Phase:
-
Typically conducted 24 hours after the training phase to assess long-term memory.[19]
-
The animal is again placed in the lit compartment, and the door is opened.
-
The primary endpoint measured is the "step-through latency"—the time it takes for the animal to re-enter the dark compartment.[14]
-
A longer latency period indicates better memory retention of the aversive experience.[19]
-
-
Drug Administration: Test compounds (e.g., Noopept, Piracetam) or a placebo are typically administered at a set time before the training phase, the test phase, or both, depending on the study's objective.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate key relationships and pathways.
References
- 1. Omberacetam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. examine.com [examine.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nootropicsexpert.com [nootropicsexpert.com]
- 9. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. genoracle.com [genoracle.com]
- 12. nbinno.com [nbinno.com]
- 13. quora.com [quora.com]
- 14. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 15. Passive avoidance test [panlab.com]
- 16. The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 20. scantox.com [scantox.com]
Safety Operating Guide
Navigating the Safe Disposal of L-Prolylglycine in a Laboratory Setting
Key Properties of L-Prolylglycine
Understanding the chemical and physical properties of this compound is fundamental to handling and disposing of it safely.
| Property | Value | Source |
| Molecular Formula | C7H12N2O3 | PubChem[2] |
| Molecular Weight | 172.18 g/mol | PubChem[2] |
| Appearance | White solid | Fisher Scientific[3] |
| Solubility | Freely soluble in water (439 g/L at 25 °C) | chemBlink[4] |
| Melting Point | 236 °C | chemBlink[4] |
Standard Disposal Procedures for this compound
Given that this compound is a water-soluble, solid organic compound that is not classified as a hazardous material, the following step-by-step disposal procedure should be followed in a laboratory environment. This guidance is based on general principles of laboratory waste management.
Step 1: Initial Assessment Before disposal, assess the form of the this compound waste. Is it a pure solid, a solution, or mixed with other chemical waste? This determination will dictate the appropriate disposal pathway.
Step 2: Segregation of Waste Proper segregation is crucial. Do not mix this compound waste with hazardous materials such as strong acids, bases, or oxidizing agents.[3][5] It should be collected in a designated, clearly labeled waste container.
Step 3: Containerization For solid this compound, use a securely sealed container labeled "Non-hazardous solid chemical waste" and include the chemical name "this compound." For aqueous solutions, use a sealed container labeled "Non-hazardous aqueous waste" with the chemical name and approximate concentration.
Step 4: Disposal Pathway Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. In general, for non-hazardous, water-soluble chemicals like this compound:
-
Small quantities of dilute aqueous solutions: Depending on local regulations, very dilute solutions (<1 mg/L) may be permissible for drain disposal with copious amounts of water.[6] However, it is imperative to confirm this with your local EHS guidelines.
-
Solid waste and concentrated solutions: These should be disposed of through your institution's chemical waste program, which typically involves incineration by a licensed waste management vendor.[7] Package the waste as described in Step 3 and arrange for pickup by the EHS department.
Step 5: Documentation Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal. This is essential for regulatory compliance and laboratory safety audits.
Experimental Protocol for Handling Small Spills
In the event of a small spill of solid this compound, the following protocol should be implemented:
-
Notification: Alert colleagues in the immediate vicinity.
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: If it is a powder, prevent it from becoming airborne.
-
Clean-up:
-
Carefully sweep the solid material into a dustpan or onto a piece of paper.
-
Place the collected solid into a designated chemical waste container.
-
Wipe the spill area with a damp cloth or paper towel.
-
Place the cleaning materials into the same chemical waste container.
-
-
Disposal: Seal and label the waste container and dispose of it through your institution's chemical waste program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. CAS 2578-57-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H12N2O3 | CID 6426709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CAS # 2578-57-6, this compound - chemBlink [chemblink.com]
- 5. fishersci.com [fishersci.com]
- 6. uwlax.edu [uwlax.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
